Product packaging for Adrenochrome(Cat. No.:CAS No. 7506-92-5)

Adrenochrome

Cat. No.: B10763062
CAS No.: 7506-92-5
M. Wt: 179.17 g/mol
InChI Key: RPHLQSHHTJORHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Adrenochrome is a member of indoles.
Pigment obtained by the oxidation of epinephrine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B10763062 Adrenochrome CAS No. 7506-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-1-methyl-2,3-dihydroindole-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHLQSHHTJORHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC(=O)C(=O)C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871530
Record name 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-06-8, 7506-92-5
Record name Adrenochrome
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adrenochrome
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Adrenochrome
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-1-methylindoline-5,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADRENOCHROME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70G54NQL71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Formation of Adrenochrome from Epinephrine Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical transformation of epinephrine into adrenochrome through oxidation. It delves into the underlying mechanisms, influential factors, and key intermediates of this process. This document summarizes quantitative data, details experimental protocols for synthesis and analysis, and visualizes the reaction pathways and experimental workflows. The content is tailored for researchers, scientists, and professionals in drug development who are interested in the chemical biology of catecholamines and their oxidation products.

Introduction

Epinephrine, a vital hormone and neurotransmitter, is susceptible to oxidation, leading to the formation of a variety of products, with this compound being a prominent and historically significant compound. The oxidation of epinephrine can occur through autoxidation or be catalyzed by enzymes and metal ions. The resulting product, this compound, is a pigment with a characteristic red color. While its physiological and pathological roles have been a subject of debate and research for decades, understanding its formation is crucial for studies related to catecholamine metabolism, neurodegenerative diseases, and cardiotoxicity. This guide aims to provide a detailed technical understanding of the oxidative transformation of epinephrine to this compound.

Chemical Mechanism of Epinephrine Oxidation

The oxidation of epinephrine to this compound is a multi-step process involving several reactive intermediates. The reaction can proceed via different pathways depending on the conditions, such as the presence of catalysts, pH, and oxidizing agents.

The generally accepted mechanism involves the following key steps[1]:

  • Oxidation of Epinephrine: The initial step is the two-electron oxidation of the catechol moiety of epinephrine to form epinephrine-o-quinone. This can be initiated by various oxidizing agents or occur spontaneously at alkaline pH.

  • Intramolecular Cyclization: The amino group in the side chain of epinephrine-o-quinone acts as a nucleophile and attacks the quinone ring, leading to the formation of a cyclized intermediate, leucothis compound. This cyclization is a rapid intramolecular reaction.

  • Oxidation of Leucothis compound: Leucothis compound is then oxidized to this compound. This step also involves a two-electron transfer.

A key intermediate in the radical pathway is the epinephrine semiquinone, which is formed through a one-electron oxidation of epinephrine. This radical can then be further oxidized to epinephrine quinone or participate in other radical reactions.

Factors Influencing the Reaction

Several factors significantly influence the rate and outcome of epinephrine oxidation:

  • pH: The rate of epinephrine autoxidation is highly dependent on pH, with the reaction being significantly faster in alkaline conditions.[2] This is because the deprotonation of the catechol hydroxyl groups facilitates their oxidation.

  • Oxygen: Molecular oxygen is a key oxidant in the autoxidation of epinephrine. The presence of reactive oxygen species (ROS) like superoxide radicals can accelerate the process.

  • Metal Ions: Transition metal ions, such as copper (Cu²⁺), iron (Fe³⁺), and manganese (Mn²⁺), can catalyze the oxidation of epinephrine. They can act as electron acceptors and facilitate the formation of reactive intermediates.

  • Enzymes: In biological systems, enzymes like tyrosinase and cytochrome oxidase can catalyze the oxidation of epinephrine to this compound.

  • Light: Epinephrine solutions are sensitive to light, which can promote photo-oxidation, leading to the formation of this compound and other degradation products.

Quantitative Data

The following tables summarize key quantitative data related to the oxidation of epinephrine and the properties of the involved compounds.

Table 1: Spectroscopic Data of Key Compounds
CompoundWavelength (λmax)Molar Absorptivity (ε)Solvent/ConditionsReference
Epinephrine~280 nm~2,800 M⁻¹cm⁻¹Acidic solution
This compound~300 nm, ~480 nm~3,900 M⁻¹cm⁻¹, ~4,020 M⁻¹cm⁻¹Aqueous solution
Leucothis compound~285 nm--
Epinephrine-o-quinone388 nm, 274 nm-Micellar solution[3]
Table 2: Kinetic Parameters for Epinephrine Oxidation
ConditionOxidizing AgentRate LawRate Constant (k)Reference
Organic media with acetic acidCetyltrimethylammonium dichromate (CTADC)Fractional order with respect to CTADC and epinephrine-[4]
Alkaline medium (pH 10.65)Autoxidation in the presence of sulfite--[2]
Ferrylmyoglobin-mediated oxidationFerrylmyoglobin/H₂O₂First order in adrenaline, second order in ferrylmyoglobin-
Electrochemical oxidation-First order1.921 × 10⁻⁴ s⁻¹ (apparent)

Signaling Pathways and Cellular Effects of this compound

While epinephrine exerts its physiological effects through well-defined adrenergic receptors and downstream signaling cascades, the direct signaling pathways of this compound are not as clearly elucidated. Much of the research on this compound's biological effects has focused on its toxicity, which appears to be mediated primarily through oxidative stress and direct interaction with cellular components rather than specific receptor binding.

Mitochondrial Dysfunction

A primary target of this compound-induced cytotoxicity is the mitochondrion. This compound has been shown to inhibit mitochondrial respiration and oxidative phosphorylation. This impairment of mitochondrial function leads to a decrease in ATP production and can trigger downstream events leading to cell death.

mitochondrial_dysfunction This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters ROS Increased ROS Production Mitochondrion->ROS ETC_Inhibition Inhibition of Electron Transport Chain Mitochondrion->ETC_Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage & Apoptosis Oxidative_Stress->Cell_Damage ATP_Depletion ATP Depletion ETC_Inhibition->ATP_Depletion ATP_Depletion->Cell_Damage

This compound-induced mitochondrial dysfunction pathway.
Oxidative Stress

This compound is a redox-active molecule that can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), such as superoxide radicals. This contributes to a state of oxidative stress within the cell, causing damage to lipids, proteins, and DNA.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound from epinephrine.

Synthesis of this compound using Potassium Ferricyanide

This protocol is adapted from established methods for the chemical synthesis of this compound.

Materials:

  • Epinephrine hydrochloride

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water

  • Acetic acid

  • Aminoguanidine hydrochloride (for stabilization, optional)

  • Sodium hydroxide (for pH adjustment, optional)

  • Beakers and flasks

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

  • Prepare the Oxidant Solution: Dissolve potassium ferricyanide and sodium bicarbonate in distilled water in a beaker.

  • Prepare the Epinephrine Solution: Dissolve epinephrine hydrochloride in a dilute aqueous solution of acetic acid.

  • Initiate the Reaction: While stirring the oxidant solution, slowly add the epinephrine solution. The solution will turn a deep red color, indicating the formation of this compound.

  • Monitor the Reaction: The reaction progress can be monitored spectrophotometrically by measuring the absorbance at approximately 480 nm.

  • Stabilization (Optional): To stabilize the this compound, a solution of aminoguanidine hydrochloride can be added to the reaction mixture. This forms a more stable semicarbazone derivative.

  • Isolation of the Product: The product can be precipitated by adjusting the pH of the solution with sodium hydroxide. The precipitate is then collected by filtration, washed with cold water, and dried.

Spectrophotometric Analysis of Epinephrine Oxidation

This protocol describes a method for monitoring the kinetics of epinephrine oxidation.

Materials:

  • Epinephrine solution of known concentration

  • Buffer solution (e.g., phosphate buffer at a desired pH)

  • Oxidizing agent or catalyst (if not studying autoxidation)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, mix the buffer solution and the epinephrine solution. If a catalyst is being used, add it to the buffer before adding the epinephrine.

  • Initiate the Reaction: The reaction can be initiated by adding the final component (e.g., the oxidizing agent or by adjusting the pH).

  • Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and start recording the absorbance spectrum over time. The formation of this compound can be monitored by the increase in absorbance at its characteristic wavelength (around 480 nm).

  • Data Analysis: The rate of the reaction can be determined by plotting the absorbance at 480 nm versus time and calculating the initial rate from the slope of the curve.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying the formation of this compound and its cellular effects.

chemical_synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis A Prepare Epinephrine Solution C Mix Reactants A->C B Prepare Oxidant Solution B->C D Monitor Reaction (e.g., Spectrophotometry) C->D E Precipitate Product D->E F Filter and Wash E->F G Dry Product F->G H Characterize Product (e.g., UV-Vis, NMR, MS) G->H

Workflow for the chemical synthesis and analysis of this compound.

cytotoxicity_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Analysis A Seed Cells in Multi-well Plates B Treat Cells with Varying Concentrations of this compound A->B C Incubate for Defined Time Points B->C D Cell Viability Assay (e.g., MTT, LDH) C->D E Mitochondrial Function Assay (e.g., Respiration, Membrane Potential) C->E F Oxidative Stress Assay (e.g., ROS measurement) C->F G Quantify Assay Results D->G E->G F->G H Determine IC50 and Mechanisms of Toxicity G->H

Workflow for assessing the cytotoxicity of this compound.

Conclusion

The oxidation of epinephrine to this compound is a chemically and biologically significant process. This guide has provided a detailed overview of the reaction mechanism, influential factors, and key quantitative parameters. The provided experimental protocols and workflows serve as a practical resource for researchers in the field. While the direct signaling pathways of this compound remain an area for further investigation, its role in inducing mitochondrial dysfunction and oxidative stress is evident. A thorough understanding of the formation and biological effects of this compound is essential for advancing our knowledge of catecholamine metabolism and its implications in health and disease.

References

adrenochrome's role in the "adrenochrome hypothesis" of schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

The Adrenochrome Hypothesis of Schizophrenia: A Technical Whitepaper

Abstract: The this compound hypothesis of schizophrenia, first proposed in the 1950s, posited that the abnormal metabolism of adrenaline (epinephrine) into the psychotomimetic compound this compound was a primary cause of the disorder. This document provides an in-depth technical guide to the core tenets of this hypothesis. It details the proposed biochemical pathways, summarizes the key experimental evidence and protocols as reported in the foundational literature, and presents the quantitative data that underpinned the theory. While the this compound hypothesis has been largely superseded by other models, notably the dopamine hypothesis, it represents a seminal, if controversial, chapter in the history of biological psychiatry. Modern research into oxidative stress and specific genetic factors, such as defects in glutathione S-transferase, has renewed interest in some of the peripheral mechanisms first explored by the proponents of this hypothesis.

Historical Context and Core Tenets

In the early 1950s, psychiatrists Abram Hoffer and Humphry Osmond, struck by the structural similarity between the hallucinogen mescaline and the endogenous catecholamine adrenaline, proposed a biochemical basis for schizophrenia.[1] Their "this compound hypothesis," first formally presented in 1954 by Hoffer, Osmond, and Smythies, was built on three core tenets[2][3]:

  • Abnormal Metabolism: In individuals with schizophrenia, adrenaline is excessively or abnormally oxidized in the body to form this compound, a neurotoxic and psychotomimetic indole derivative.[4]

  • Endogenous Psychotogen: this compound and its metabolites (e.g., adrenolutin) accumulate in the brain and interfere with neural function, producing the perceptual and thought disturbances characteristic of schizophrenia.[2]

  • Therapeutic Intervention: The formation of this compound could be prevented, or its effects reversed, by high doses of antioxidant vitamins, specifically niacin (vitamin B3) and vitamin C, which they claimed could be a therapeutic intervention for schizophrenia.

This hypothesis was one of the first comprehensive attempts to explain a major psychiatric disorder through a specific metabolic error, paving the way for future research in psychopharmacology.

Proposed Biochemical Pathways

The central biochemical event in the hypothesis is the oxidative cyclization of adrenaline. This process can occur through auto-oxidation or be catalyzed by various enzymes, including cytochrome systems. The resulting compound, this compound, is highly reactive and can undergo further transformations.

Adrenaline Oxidation and Metabolism

The primary proposed pathway involves the conversion of adrenaline into this compound, which then exists in equilibrium with other derivatives such as the more stable adrenolutin and the non-toxic leucothis compound.

Adrenaline_Metabolism Adrenaline Adrenaline (Epinephrine) Adrenochrome_o_quinone Adrenaline o-quinone (unstable intermediate) Adrenaline->Adrenochrome_o_quinone Oxidation (e.g., O2, enzymes) This compound This compound (Psychotomimetic) Adrenochrome_o_quinone->this compound Cyclization Adrenolutin Adrenolutin (Psychotomimetic) This compound->Adrenolutin Isomerization Leucothis compound Leucothis compound (Non-toxic) This compound->Leucothis compound Reduction (e.g., Ascorbic Acid, GSH) Melanin Melanin Polymers This compound->Melanin Polymerization Leucothis compound->this compound Oxidation Oxidative_Stress_Pathway cluster_cycle Redox Cycling This compound This compound Semiquinone Semiquinone Radical This compound->Semiquinone Reduction (e.g., Mitochondrial Complex I) GST Glutathione S-Transferase (GST) This compound->GST Semiquinone->this compound Oxidation O2 Molecular Oxygen (O₂) Semiquinone->O2 Superoxide Superoxide (O₂⁻) O2->Superoxide e⁻ transfer GSH Glutathione (GSH) (Antioxidant) Superoxide->GSH Depletion Damage Oxidative Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) Superoxide->Damage GSSG Oxidized Glutathione (GSSG) GSH->GSSG GSH->GST Detox Detoxified This compound-GSH Conjugate GST->Detox Experiment_Workflow Start Start Prep This compound Synthesis & Purification Start->Prep Recruit Subject Recruitment (N < 15) Start->Recruit Admin This compound Administration (e.g., IV) Prep->Admin Recruit->Admin Observe Observation of Psychological Effects Admin->Observe Quantify Quantification (e.g., HOD Test) Observe->Quantify Report Reported Psychotomimetic Effects Quantify->Report End End Report->End

References

Early Adrenochrome and Psychosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research conducted between the 1950s and 1970s on the relationship between adrenochrome, an oxidation product of adrenaline, and psychosis. The "this compound hypothesis," championed by psychiatrists Abram Hoffer and Humphry Osmond, posited that this compound could be an endogenous neurotoxin responsible for the symptoms of schizophrenia.[1] While this theory is now largely considered refuted, the early studies represent a fascinating chapter in the history of biological psychiatry and psychopharmacology. This document summarizes the quantitative data from these early experiments, details the experimental protocols, and visualizes the proposed biochemical pathways and experimental workflows.

Quantitative Data from Early this compound Studies

The early research on this compound and psychosis was characterized by small-scale, often exploratory studies. The following tables consolidate the available quantitative data from key publications to facilitate comparison.

StudyYearParticipantsSubstance(s) and DosagesRoute of AdministrationKey Quantitative Findings
Hoffer, Osmond & Smythies19542 normal volunteersThis compound (unspecified "small dose")IntramuscularProduction of "schizophrenic-like" symptoms, including perceptual changes and thought disturbances. No specific quantitative measures reported in initial publications.
Szatmari, Hoffer & Schneider1955Not specified (epileptic patients)This compound (10 mg, 25 mg, 50 mg)IntravenousIncreased bilateral paroxysmal abnormalities on EEG in epileptic patients. 10 mg did not alter EEG in normal volunteers.
Schwartz, B. E., et al.19563 (2 schizophrenic, 1 epileptic with psychosis)This compound (50-75 mg)IntravenousOne schizophrenic patient became catatonic; the other developed body-image disturbances. The epileptic patient became more relaxed. High-voltage slow waves were observed in depth electrograms.
Taubman, G. & Jantz, H.1957Not specified (normal volunteers)This compound (unspecified)SublingualReported "impressive" visual illusions of color and movement.
Hoffer & Osmond1967Not specifiedAdrenolutin (unspecified)Not specifiedDescribed as a hallucinogen causing more subtle changes than this compound, with fewer perceptual illusions and a tendency to flatten mood.[2]

Table 1: Summary of Quantitative Data from Early Human Studies on this compound and Psychosis.

Experimental Protocols

The methodologies employed in these early studies were often described with less detail than is standard in modern research. However, key aspects of the experimental protocols can be reconstructed from the available literature.

Synthesis and Preparation of this compound

Early researchers faced challenges in obtaining stable, pure this compound. The compound is notoriously unstable, readily polymerizing into melanin-like substances.[1] Hoffer and Osmond's research group, with the help of chemist Dr. R. Heacock, developed methods for synthesizing and stabilizing this compound for experimental use. A common method involved the oxidation of adrenaline using an oxidizing agent like silver oxide.

Hoffer and Osmond's Self-Experimentation Protocol

Much of the initial evidence for the psychotomimetic effects of this compound came from self-experimentation by the researchers themselves.

  • Subjects: Abram Hoffer and Humphry Osmond.

  • Substance and Dosage: Crystalline this compound, with dosages that were often not precisely quantified in initial reports but were described as "small."

  • Administration: Intramuscular injection.

  • Data Collection: Subjective reports of perceptual changes, thought disturbances, and mood alterations were meticulously recorded. These descriptions were then compared to the symptoms reported by schizophrenic patients.

Szatmari, Hoffer, and Schneider's EEG Study Protocol (1955)

This study aimed to objectively measure the effects of this compound on brain activity.

  • Substance and Dosage: this compound was administered in doses of 10 mg, 25 mg, and 50 mg.

  • Administration: Intravenous injection.

  • Data Collection: Electroencephalography (EEG) was used to record brain wave patterns before and after the administration of this compound. The primary outcome measure was the change in paroxysmal abnormalities.

Schwartz et al.'s Depth Electrography Study Protocol (1956)

This study investigated the effects of this compound on deeper brain structures.

  • Subjects: Two patients with chronic schizophrenia and one patient with psychosis associated with epilepsy.

  • Substance and Dosage: this compound was administered in doses ranging from 50 to 75 mg.

  • Administration: Intravenous injection.

  • Data Collection: Depth electrograms were recorded to measure electrical activity in specific brain regions. Clinical observations of behavioral changes were also documented.

Signaling Pathways and Experimental Workflows

The this compound hypothesis was rooted in a proposed biochemical pathway for the formation and metabolism of this compound. The following diagrams, created using the DOT language, visualize these concepts and the typical workflow of the early experiments.

The this compound Hypothesis of Schizophrenia

Adrenochrome_Hypothesis

Experimental Workflow for Human Studies

Experimental_Workflow

Proposed Metabolic Pathway of Adrenaline

Adrenaline_Metabolism

Conclusion

The early research on this compound and psychosis, while methodologically limited by modern standards, was a pioneering effort to identify a biochemical basis for schizophrenia. The work of Hoffer, Osmond, and their colleagues spurred further investigation into the neurochemistry of mental illness. Although the this compound hypothesis has been largely superseded by other theories, such as the dopamine hypothesis, the foundational studies laid the groundwork for future research in psychopharmacology and the biological investigation of psychiatric disorders. The data and protocols summarized here provide a valuable historical perspective for researchers in the field of drug development and neuroscience.

References

An In-depth Technical Guide on the Endogenous Formation of Adrenochrome in the Human Body

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenochrome, an oxidation product of adrenaline (epinephrine), has been a subject of scientific interest due to its potential physiological and pathological roles. Its endogenous formation in the human body is a complex process involving both enzymatic and non-enzymatic pathways. This technical guide provides a comprehensive overview of the core mechanisms of this compound biosynthesis, detailing the key enzymes, signaling pathways, and experimental methodologies for its study. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Diagrams generated using Graphviz are included to visually represent the complex biochemical processes and experimental workflows.

Introduction

This compound (3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione) is a pink-colored chemical compound that results from the oxidation of adrenaline.[1] While historically linked to controversial theories regarding schizophrenia, recent research has refocused on its role as a potential intermediate in neuromelanin formation and its implications in various physiological and pathological states.[2] Understanding the endogenous pathways leading to this compound formation is crucial for elucidating its biological significance and for the development of novel therapeutic strategies targeting pathways involving catecholamine metabolism.

This guide will delve into the primary mechanisms of this compound formation, focusing on enzymatic catalysis and the role of reactive oxygen species.

Biochemical Pathways of Endogenous this compound Formation

The conversion of adrenaline to this compound is an oxidative process that can occur through several pathways within the human body. These can be broadly categorized into enzymatic and non-enzymatic mechanisms.

Enzymatic Oxidation

Several enzymes have been implicated in the oxidation of adrenaline to this compound. These enzymes are often involved in the generation of reactive oxygen species (ROS) or can directly catalyze the oxidation of catecholamines.

Myeloperoxidase, an enzyme abundant in the neutrophils of the immune system, is a key player in the formation of this compound, particularly in inflammatory conditions.[3][4] MPO utilizes hydrogen peroxide (H₂O₂) to produce highly reactive hypochlorous acid (HOCl), which can then oxidize adrenaline. The reaction proceeds via a one-electron oxidation mechanism, forming an adrenaline radical that subsequently cyclizes and is further oxidized to this compound.[3]

The overall reaction can be summarized as: Adrenaline + H₂O₂ + Cl⁻ --(Myeloperoxidase)--> this compound + 2H₂O + Cl⁻

Myeloperoxidase_Pathway Adrenaline Adrenaline Adrenaline_Radical Adrenaline Radical Adrenaline->Adrenaline_Radical Oxidation This compound This compound Adrenaline_Radical->this compound Cyclization & Oxidation MPO Myeloperoxidase MPO->Adrenaline_Radical H2O2 H₂O₂ H2O2->MPO

NADPH-cytochrome P450 reductase, a key enzyme in the cytochrome P450 system, can also contribute to this compound formation. This enzyme facilitates the transfer of electrons from NADPH to various recipients, including molecular oxygen, leading to the generation of superoxide radicals (O₂⁻). These superoxide radicals can then drive the oxidation of adrenaline to this compound. However, it is important to note that this compound itself can be a substrate for and an inhibitor of certain cytochrome P450 enzymes, complicating the interpretation of its role in this system.

P450_Reductase_Pathway NADPH NADPH P450_Reductase NADPH-Cytochrome P450 Reductase NADPH->P450_Reductase O2 O₂ P450_Reductase->O2 e⁻ O2_minus O₂⁻ O2->O2_minus Adrenaline Adrenaline This compound This compound Adrenaline->this compound Oxidation by O₂⁻

Other enzymes, such as prostaglandin H synthase and cytochrome c , have also been suggested to play a role in adrenaline oxidation, often through the generation of radical species that can initiate the oxidation cascade.

Non-Enzymatic Oxidation (Autoxidation)

Adrenaline can undergo autoxidation in the presence of oxygen and metal ions, a process that is significantly slower at physiological pH but can be accelerated under certain conditions. This process is also mediated by superoxide radicals. The autoxidation of adrenaline is a complex, multi-step reaction that proceeds through several intermediates, including the adrenaline quinone, before forming this compound.

Quantitative Data on this compound Formation

Precise quantitative data on the endogenous formation of this compound in humans is challenging to obtain due to its high reactivity and low physiological concentrations. However, in vitro studies provide valuable insights into the kinetics of the enzymatic reactions involved.

EnzymeSubstrate(s)KmVmaxConditionsReference
MyeloperoxidaseH₂O₂Varies with pH and halide concentrationVariespH 4.4-6.2, varying NaCl concentrations
NADPH-Cytochrome P450 ReductaseNADPH, Cytochrome c--Detailed kinetic mechanism proposed, but specific values for epinephrine are not provided.

Note: Specific kinetic parameters (Km and Vmax) for the direct oxidation of epinephrine by these enzymes are not well-documented in the literature. The provided data for Myeloperoxidase relates to its primary substrate, H₂O₂.

Experimental Protocols

The study of endogenous this compound formation requires robust experimental protocols that account for its instability and low concentrations. Below are detailed methodologies for key experiments.

Isolation of Polymorphonuclear Leukocytes (PMNs)

PMNs, particularly neutrophils, are a primary source of myeloperoxidase and are therefore a key cell type for studying inflammation-induced this compound formation.

Principle: This protocol utilizes density gradient centrifugation to separate PMNs from other blood components, followed by lysis of remaining red blood cells.

Materials:

  • Whole blood collected in heparinized tubes

  • Density gradient medium (e.g., Lymphoprep™)

  • Phosphate-Buffered Saline (PBS)

  • Ammonium Chloride Lysis Buffer

  • Fetal Bovine Serum (FBS)

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over the density gradient medium in a centrifuge tube.

  • Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.

  • After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells), leaving the PMN and red blood cell pellet at the bottom.

  • Resuspend the pellet in PBS and centrifuge at 450 x g for 10 minutes.

  • Discard the supernatant and resuspend the pellet in ammonium chloride lysis buffer to lyse the remaining red blood cells. Incubate on ice for 10 minutes.

  • Add PBS with 2% FBS to stop the lysis and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and wash the PMN pellet with PBS.

  • Resuspend the final PMN pellet in an appropriate buffer for subsequent experiments.

PMN_Isolation_Workflow cluster_0 Blood Preparation cluster_1 Density Gradient Centrifugation cluster_2 PMN & RBC Pellet Collection cluster_3 RBC Lysis & PMN Washing Whole_Blood Whole Blood Diluted_Blood Diluted Blood Whole_Blood->Diluted_Blood Dilute with PBS Layering Layer over Density Medium Diluted_Blood->Layering Centrifugation_1 Centrifuge 800 x g, 20 min Layering->Centrifugation_1 Separation Separated Layers Centrifugation_1->Separation Aspiration Aspirate Upper Layers Separation->Aspiration Pellet PMN & RBC Pellet Aspiration->Pellet Resuspension_1 Resuspend in PBS Pellet->Resuspension_1 Centrifugation_2 Centrifuge 450 x g, 10 min Resuspension_1->Centrifugation_2 Lysis Resuspend in Lysis Buffer Centrifugation_2->Lysis Washing Wash with PBS Lysis->Washing Final_Pellet Isolated PMNs Washing->Final_Pellet

Spectrophotometric Assay for this compound Formation

This method allows for the continuous monitoring of this compound formation by measuring the increase in absorbance at its characteristic wavelength.

Principle: this compound exhibits a distinct absorption maximum at approximately 480-485 nm. The rate of increase in absorbance at this wavelength is proportional to the rate of this compound formation.

Materials:

  • Adrenaline solution (freshly prepared)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Enzyme source (e.g., purified myeloperoxidase, stimulated PMNs)

  • H₂O₂ (if using MPO)

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer, adrenaline, and the enzyme source.

  • Initiate the reaction by adding the final component (e.g., H₂O₂ for MPO-catalyzed reactions, or a stimulant for PMNs).

  • Immediately begin monitoring the absorbance at 485 nm over time.

  • The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC provides a more specific and sensitive method for the quantification of this compound, allowing for its separation from adrenaline and other potential interfering compounds.

Principle: Reverse-phase HPLC is used to separate adrenaline and this compound based on their different polarities. Detection can be achieved using a photodiode array (PDA) detector at 490 nm for this compound or an electrochemical detector for higher sensitivity.

Materials:

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mobile phase (e.g., a mixture of a buffer like sodium acetate and an organic solvent like methanol)

  • Adrenaline and this compound standards

  • Sample extracts (e.g., from cell culture supernatants)

Procedure:

  • Sample Preparation: Due to the instability of this compound, samples must be processed quickly. A common method involves acidification of the sample to precipitate proteins, followed by rapid neutralization.

  • Chromatographic Separation:

    • Inject the prepared sample onto the HPLC column.

    • Elute the compounds using an isocratic or gradient mobile phase.

    • A typical mobile phase might consist of 0.1 M sodium acetate buffer (pH 4.8) and methanol (95:5, v/v).

  • Detection and Quantification:

    • Monitor the column effluent at 490 nm for this compound.

    • Create a standard curve using known concentrations of this compound to quantify the amount in the sample.

HPLC_Workflow Sample Biological Sample Extraction Acidification & Neutralization Sample->Extraction HPLC_System HPLC System (Reverse-Phase Column) Extraction->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Detection PDA Detector (490 nm) Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Conclusion

The endogenous formation of this compound is a multifaceted process with implications for both normal physiology and various disease states. This guide has provided a detailed overview of the key biochemical pathways, quantitative data, and experimental methodologies essential for researchers in this field. The provided protocols and diagrams serve as a valuable resource for designing and executing experiments to further investigate the role of this compound in human health and disease. Further research is warranted to fully elucidate the in vivo kinetics and physiological concentrations of this compound, which will be critical for understanding its true biological significance.

References

Whitepaper: Adrenochrome and its Analogs as Critical Intermediates in Neuromelanin Formation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuromelanin (NM) is a dark, polymeric pigment that accumulates with age in catecholaminergic neurons of the human brain, most notably in the substantia nigra (SN) and locus coeruleus (LC).[1][2] These brain regions are central to the pathology of Parkinson's disease (PD), where the loss of NM-containing neurons is a hallmark feature.[3][4] For decades, the precise function of NM has been debated, with evidence suggesting a dual role. On one hand, its synthesis serves as a neuroprotective mechanism by sequestering excess cytosolic catecholamines and chelating potentially toxic metal ions like iron.[5] On the other hand, extracellular NM released from dying neurons can trigger neuroinflammation, and the very intermediates of its synthesis pathway are highly reactive and potentially neurotoxic.

A growing body of evidence indicates that the formation of NM is not a direct, single-step polymerization but rather a sequential oxidation of catecholamines, such as dopamine and norepinephrine. Central to this pathway is the formation of reactive ortho-quinones and their cyclized derivatives, the aminochromes. Adrenochrome, the well-studied oxidation product of adrenaline, serves as a key model for the more unstable aminochrome intermediates derived from dopamine (dopaminochrome) and norepinephrine (northis compound). Renewed interest in this pathway stems from the discovery that these aminochromes are not mere byproducts but obligatory intermediates in the formation of the melanin polymer. This whitepaper provides an in-depth technical guide on the role of this compound and its analogs in neuromelanin synthesis, summarizing the biochemical pathways, quantitative data, and key experimental protocols.

The Biochemical Pathway of Neuromelanin Synthesis

The synthesis of neuromelanin is a non-enzymatic process driven by the auto-oxidation of cytosolic catecholamines that are not sequestered by vesicular monoamine transporter 2 (VMAT2). The process is catalyzed by factors such as transition metals (e.g., iron) and an environment of oxidative stress. The pathway proceeds through several reactive intermediates.

The primary precursor for NM in the dopaminergic neurons of the substantia nigra is dopamine, while norepinephrine contributes significantly to the NM found in the locus coeruleus. The oxidation pathway involves the sequential formation of three key ortho-quinones.

  • Catecholamine to o-Quinone: Dopamine is first oxidized to dopamine o-quinone. This is a highly reactive species.

  • Cyclization to Aminochrome: Dopamine o-quinone undergoes intramolecular cyclization to form aminochrome (specifically, dopaminochrome). This is the step where the characteristic indoline-5,6-quinone structure is formed. This compound is the analogous, more stable intermediate formed from the oxidation of adrenaline.

  • Rearrangement to Dihydroxyindoles: Aminochrome can rearrange to form 5,6-dihydroxyindole (DHI).

  • Polymerization: 5,6-dihydroxyindole and its oxidized form, 5,6-indolequinone, polymerize to form the final eumelanin-type structure of neuromelanin.

  • Pheomelanin Component: In the presence of cysteine, the initial o-quinones can react to form cysteinyl-dopamine, which is then incorporated into the polymer, creating a mixed eumelanin-pheomelanin structure.

Neuromelanin_Pathway Biochemical Pathway of Neuromelanin Synthesis cluster_dopamine Dopaminergic Pathway (Substantia Nigra) cluster_adrenaline Noradrenergic/Adrenergic Analogue cluster_pheomelanin Pheomelanin Component cluster_polymer Polymerization Dopamine Dopamine Dopamine_o_quinone Dopamine o-quinone Dopamine->Dopamine_o_quinone Oxidation (+Fe³⁺, ROS) Aminochrome Aminochrome (Dopaminochrome) Dopamine_o_quinone->Aminochrome Cyclization Cys_Dopamine Cysteinyl-Dopamine Dopamine_o_quinone->Cys_Dopamine + Cysteine DHI 5,6-Dihydroxyindole Aminochrome->DHI Rearrangement Indolequinone 5,6-Indolequinone DHI->Indolequinone Oxidation Neuromelanin Neuromelanin Polymer Indolequinone->Neuromelanin Norepinephrine Norepinephrine / Adrenaline Northis compound Northis compound / this compound Norepinephrine->Northis compound Oxidation & Cyclization Northis compound->Neuromelanin Pheomelanin_Unit Benzothiazine Intermediates Cys_Dopamine->Pheomelanin_Unit Pheomelanin_Unit->Neuromelanin

Caption: The oxidation pathway of catecholamines to neuromelanin.

Quantitative Data on Neuromelanin Formation Intermediates

While the qualitative pathway is well-established, quantitative data remains challenging to acquire due to the high reactivity and transient nature of the intermediates. However, in vitro studies have provided valuable insights into the kinetics and factors influencing the reaction.

Factors Influencing Dopamine Melanogenesis

The spontaneous formation of melanin from dopamine is significantly influenced by the presence of pro-oxidants and antioxidants. A study examining these effects provided key quantitative measures.

Compound Effect Parameter Value Reference
Hydrogen PeroxideEnhancerEC₅₀500 µM
AscorbateInhibitorIC₅₀10 µM
Glutathione (GSH)InhibitorIC₅₀5 µM
Table 1: Summary of compounds affecting in vitro dopamine melanogenesis.
Kinetic Analysis of this compound Transformation

The photochemical decomposition of this compound into melanin polymers has been studied, providing kinetic constants for its transformation. This serves as a valuable model for the polymerization step in neuromelanin synthesis.

Parameter Description Value Reference
Disappearance Constant (k)Rate of this compound disappearance under visible light4.8 x 10⁻⁵ s⁻¹
Quenching Constant (kq)Efficiency of quenching by singlet oxygen mechanism2.5 x 10⁻¹ s⁻¹ M⁻¹
Isotope Effect (kD/kH)Ratio of rates in deuterated vs. aqueous solution2
Table 2: Kinetic data for the photochemically induced transformation of this compound to melanin.
Metal Content in Human Neuromelanin

Neuromelanin has a high affinity for metal ions, which are believed to play a catalytic role in its formation. Analysis of NM isolated from human brains reveals significant concentrations of iron and copper.

Metal Ion Brain Region Concentration (µg/mg of NM) Reference
Iron (Fe)Substantia Nigra11.0
Iron (Fe)Locus Coeruleus1.8
Copper (Cu)Locus Coeruleus0.6
Table 3: Concentration of key metal ions in neuromelanin isolated from human brain tissue.

Experimental Protocols

Reproducible experimental procedures are crucial for studying the role of this compound and other intermediates in neuromelanin formation. The following sections detail key methodologies for the synthesis, quantification, and detection of these compounds.

Protocol for In Vitro Synthesis of Neuromelanin

This protocol, adapted from Venkatesan et al., describes a reliable method to produce synthetic neuromelanin that closely resembles the native pigment in its spectral and elemental properties.

Reagents:

  • Phosphate buffer (50 mL)

  • Dopamine stock solution

  • L-cysteine stock solution

  • Mushroom tyrosinase stock solution

Methodology:

  • Reaction Mixture: In an Erlenmeyer flask, combine 50 mL of phosphate buffer, 630 µL of dopamine stock, 61 µL of L-cysteine stock, and 250 µL of mushroom tyrosinase stock.

  • Incubation: Wrap the flask in aluminum foil (with small perforations on top) to protect it from light and incubate at room temperature (22°C) with gentle stirring for 48 hours. The solution will turn dark, indicating melanin formation.

  • Heat-Aging: To better mimic the structure of endogenous NM, incubate the solution for an additional 16 hours at high heat (e.g., 80°C).

  • Isolation: Centrifuge the solution to pellet the synthetic neuromelanin granules. Wash the pellet with ultrapure water and acetone to remove unreacted precursors and other impurities.

  • Storage: The final product can be stored as dried or frozen granules.

Synthesis_Workflow Workflow for In Vitro Neuromelanin Synthesis node_start Start node_mix 1. Prepare Reaction Mixture (Dopamine, L-Cysteine, Tyrosinase, Phosphate Buffer) node_start->node_mix node_incubate 2. Incubate at RT (48 hours, protected from light) node_mix->node_incubate node_age 3. Age with High Heat (16 hours) node_incubate->node_age node_isolate 4. Isolate Granules (Centrifugation & Washing) node_age->node_isolate node_end End (Dried NM Granules) node_isolate->node_end Quantification_Workflow Workflow for Neuromelanin Quantification from Tissue node_start Start (Fixed Brain Tissue) node_digest 1. Digest Tissue (Proteinase K, overnight) node_start->node_digest node_wash 2. Wash Pellet (Acetone wash to remove lipids) node_digest->node_wash node_dissolve 3. Solubilize NM (2 M NaOH, 80°C for 1 hour) node_wash->node_dissolve node_measure 4. Measure Absorbance (350 nm) node_dissolve->node_measure node_end End (Absolute NM Concentration) node_measure->node_end

References

Adrenochrome: A Technical Overview of its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenochrome is a chemical compound with the molecular formula C₉H₉NO₃.[1] It is produced through the oxidation of adrenaline (epinephrine).[1][2][3] This technical guide provides a concise overview of the chemical and physical properties of this compound, details on its synthesis, and a summary of its known, albeit debated, biological significance.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₉H₉NO₃
Molecular Weight Approximately 179.17 g/mol
Appearance Deep-violet crystalline solid
CAS Number 54-06-8
Synonyms 3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione

Synthesis of this compound

This compound is not a naturally abundant compound and is typically synthesized in a laboratory setting for research purposes. The most common method for its preparation is the oxidation of adrenaline.

Experimental Protocol: Oxidation of Adrenaline using Silver Oxide

A widely cited method for the synthesis of this compound involves the use of silver oxide (Ag₂O) as the oxidizing agent.

Materials:

  • L-Adrenaline

  • Methanol

  • Silver Oxide (Ag₂O)

  • Anion-exchange resin (e.g., Dowex-1(Cl⁻))

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolve L-adrenaline in methanol.

  • Introduce silver oxide to the methanolic solution of adrenaline. The silver oxide acts as the oxidizing agent, converting the adrenaline to this compound.

  • Allow the reaction to proceed, monitoring for the characteristic color change that indicates the formation of this compound.

  • Upon completion of the reaction, pass the mixture through a column containing an anion-exchange resin. This step is crucial for removing heavy metal ions from the solution.

  • The purified solution containing this compound can then be concentrated to isolate the crystalline product.

Other oxidizing agents, such as potassium ferricyanide, have also been employed in the synthesis of this compound.[4]

Biological Significance and Signaling Pathways

The biological role of this compound has been a subject of scientific debate.

The this compound Hypothesis

In the mid-20th century, it was hypothesized that this compound was a psychotomimetic substance and that its accumulation in the body could be a cause of schizophrenia. This "this compound hypothesis" prompted a period of research, but subsequent studies failed to consistently detect this compound in individuals with schizophrenia, and the theory has largely been dismissed by the scientific community.

The this compound Pathway in Inflammation

More contemporary research has identified a potential role for this compound in the catabolism of adrenaline, particularly in inflammatory conditions. The "this compound pathway" has been observed in polymorphonuclear leucocytes, where the oxidation of adrenaline is stimulated by the production of oxygen radicals. This suggests a cellular mechanism for the formation of this compound during inflammation. Some studies have also indicated that this compound can stimulate the oxidation of other catecholamines through a redox cycling process. However, a definitive and universally accepted signaling pathway for the biological effects of this compound remains to be fully elucidated.

Visualization of this compound Synthesis

To illustrate the chemical transformation involved in the production of this compound, the following diagram outlines the synthesis from adrenaline.

Adrenochrome_Synthesis Adrenaline Adrenaline This compound This compound Adrenaline->this compound Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Silver Oxide) Oxidizing_Agent->this compound

Caption: Synthesis of this compound from Adrenaline.

References

Unraveling the Instability of Adrenochrome: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 27, 2025 – The inherent instability of the adrenochrome molecule, a significant hurdle in its study and potential therapeutic application, is the subject of a new in-depth technical guide. This document provides a comprehensive overview of the chemical properties, degradation pathways, and analytical methodologies related to this compound, aimed at researchers, scientists, and professionals in drug development.

This compound, an oxidation product of adrenaline, is a highly reactive and unstable molecule. Its instability is a critical factor to consider in any scientific investigation. This guide summarizes the current understanding of the factors contributing to its degradation and provides detailed experimental protocols for its analysis.

Core Chemical and Physical Properties

This compound's instability is rooted in its molecular structure, an indole-5,6-dione. This structure is susceptible to further oxidation and polymerization, leading to the formation of melanin-like compounds. The stability of this compound is significantly influenced by environmental factors such as pH, temperature, and exposure to light.

PropertyValueCitation(s)
Molecular Formula C₉H₉NO₃[1]
Molar Mass 179.17 g/mol [1]
Appearance Pink in solution, turning brown upon polymerization[1]
Optimal pH Stability 2.0 - 5.0[2][3]

Factors Influencing this compound Instability

The degradation of this compound is a complex process influenced by several factors:

  • pH: this compound is most stable in acidic conditions (pH 2-5). As the pH increases towards alkaline conditions, its degradation rate accelerates significantly.

  • Temperature: Elevated temperatures increase the rate of this compound degradation.

  • Light Exposure: this compound is photosensitive and decomposes upon exposure to light, particularly UV radiation. The photochemical decomposition involves the formation of reactive oxygen species, which further accelerates its degradation into melanin-like polymers. A disappearance constant of 4.8 x 10⁻⁵ s⁻¹ has been reported for its photochemical decomposition in aqueous solutions by visible light.

  • Oxidation: Being an oxidation product itself, this compound is prone to further oxidation, leading to polymerization into brown-black melanin compounds.

  • Enzymatic Degradation: In biological systems, enzymes such as cytochrome P450 3A4 (CYP3A4) and NADPH-cytochrome P450 reductase can rapidly metabolize this compound. One study indicated that over 50% of this compound was consumed in less than 2 minutes in the presence of these enzymes.

Key Degradation Pathways

The instability of this compound leads to its transformation through several pathways, primarily polymerization and conjugation with endogenous molecules.

Polymerization to Neuromelanin

A significant degradation pathway for this compound is its polymerization into melanin-like pigments, a process analogous to the formation of neuromelanin in the brain. This process is a complex series of oxidation and cyclization reactions.

G Adrenaline Adrenaline Adrenaline_semiquinone Adrenaline Semiquinone Adrenaline->Adrenaline_semiquinone Oxidation Adrenaline_quinone Adrenaline Quinone Adrenaline_semiquinone->Adrenaline_quinone Leucothis compound Leucothis compound Adrenaline_quinone->Leucothis compound Cyclization This compound This compound Leucothis compound->this compound Oxidation Adrenolutin Adrenolutin This compound->Adrenolutin Rearrangement (alkaline pH) Polymerization Polymerization This compound->Polymerization Further Oxidation Adrenolutin->Polymerization Neuromelanin Neuromelanin Polymerization->Neuromelanin

Figure 1. Simplified pathway of this compound formation and polymerization to neuromelanin.
Reaction with Glutathione

In biological systems, a crucial detoxification and degradation pathway for this compound is its conjugation with glutathione (GSH). This reaction is typically catalyzed by glutathione S-transferases (GSTs). The resulting glutathione adducts are more water-soluble and can be further metabolized and excreted.

G This compound This compound Adrenochrome_GSH_Adduct This compound-GSH Adduct This compound->Adrenochrome_GSH_Adduct GSH Glutathione (GSH) GSH->Adrenochrome_GSH_Adduct GST Glutathione S-Transferase (GST) GST->Adrenochrome_GSH_Adduct Further_Metabolism Further Metabolism & Excretion Adrenochrome_GSH_Adduct->Further_Metabolism

Figure 2. Reaction of this compound with glutathione.

Experimental Protocols for Stability Analysis

Accurate assessment of this compound's stability requires robust analytical methods. The following are outlines of key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This method allows for the separation and quantification of this compound from its precursor, adrenaline, and its degradation products.

  • Instrumentation: A standard HPLC system with a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., Cosmosil 5C18-MS-II).

  • Mobile Phase: An isocratic mobile phase consisting of 95% ammonium acetate buffer (1.4 g/L in water, adjusted to pH 2.5) and 5% acetonitrile.

  • Flow Rate: 0.75 mL/min.

  • Column Temperature: 37°C.

  • Detection: Monitoring at 490 nm for this compound and 280 nm for adrenaline.

  • Sample Preparation: For biological samples, protein precipitation using an acid (e.g., perchloric acid) followed by neutralization is a common procedure.

Spectrophotometric Analysis of Degradation Kinetics

The degradation of this compound can be monitored by observing the change in its characteristic absorbance over time.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Wavelength: The disappearance of this compound can be monitored at its absorption maximum of approximately 485-490 nm.

  • Procedure:

    • Prepare a solution of this compound in the desired buffer (e.g., phosphate buffer for moderate stability studies).

    • Incubate the solution under controlled conditions of temperature and light exposure.

    • At regular time intervals, measure the absorbance at the characteristic wavelength.

    • The degradation rate constant can be calculated from the decrease in absorbance over time.

LC-MS/MS for the Analysis of this compound-Glutathione Adducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and characterization of glutathione adducts.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., QqQ or QTOF).

  • Chromatography: A reversed-phase separation similar to the HPLC method described above is typically employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: The detection of GSH adducts can be achieved through various MS/MS scan modes, such as precursor ion scanning for the characteristic glutathione fragment at m/z 272 in negative ion mode, or neutral loss scanning for the pyroglutamic acid moiety (129 Da) in positive ion mode.

  • Sample Preparation: Solid-phase extraction (SPE) may be necessary to concentrate the adducts and remove interfering substances from biological matrices.

Signaling Pathways and Biological Interactions

The instability of this compound is not only a chemical curiosity but also has significant biological implications. Its ability to undergo redox cycling and its role as an intermediate in neuromelanin formation are of particular interest.

Redox Cycling of this compound and Mitochondrial Complex I

This compound can participate in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) and contribute to oxidative stress. This process can be mediated by mitochondrial Complex I.

G cluster_mitochondrion Mitochondrion ComplexI Mitochondrial Complex I NAD NAD+ ComplexI->NAD Adrenochrome_Semiquinone This compound Semiquinone ComplexI->Adrenochrome_Semiquinone Reduction NADH NADH NADH->ComplexI This compound This compound This compound->ComplexI Adrenochrome_Semiquinone->this compound Oxidation Superoxide O₂⁻• (Superoxide) Adrenochrome_Semiquinone->Superoxide O2 O₂ O2->Superoxide Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress

Figure 3. Redox cycling of this compound involving mitochondrial Complex I.

This technical guide provides a foundational understanding of the instability of the this compound molecule. For researchers and drug development professionals, a thorough grasp of these principles is essential for the accurate interpretation of experimental results and the development of strategies to potentially stabilize this enigmatic compound for future applications.

References

Adrenochrome's Nexus with Catecholamine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of adrenochrome's role within the broader context of catecholamine metabolism. This compound, an oxidation product of epinephrine, has been a subject of scientific inquiry for decades, implicated in a range of physiological and pathological processes, from historical hypotheses concerning schizophrenia to more contemporary investigations into its cardiotoxic and neurotoxic effects. This document details the enzymatic and non-enzymatic pathways of this compound formation, its subsequent metabolic fate, and its toxicological impact at a cellular and systemic level. We present a synthesis of current knowledge, including quantitative data on enzyme kinetics and cellular effects, detailed experimental protocols for the study of this compound, and visual representations of the key metabolic and signaling pathways. This guide is intended to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development, providing the technical details necessary to inform further investigation into this intriguing and biologically active metabolite.

Introduction

Catecholamines, including epinephrine, norepinephrine, and dopamine, are critical neurotransmitters and hormones that regulate a vast array of physiological functions. Their metabolism is a tightly controlled process, primarily mediated by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][2][3] However, under conditions of oxidative stress or in specific cellular contexts such as inflammation, an alternative metabolic route, the "this compound pathway," becomes significant.[4][5] This pathway involves the oxidation of epinephrine to form this compound, a highly reactive quinone.

Historically, the "this compound hypothesis" posited a role for this compound in the pathophysiology of schizophrenia, a theory that has since been largely dismissed due to a lack of definitive evidence. Nevertheless, research has continued to unveil the potential physiological and toxicological significance of this compound. Of particular note are its demonstrated cardiotoxic and neurotoxic properties, which are thought to be mediated through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

This guide will provide an in-depth exploration of the relationship between this compound and catecholamine metabolism, with a focus on the technical details relevant to researchers and drug development professionals. We will cover the formation and degradation of this compound, its cellular and systemic effects, and the methodologies used to study this compound.

Catecholamine Metabolism: An Overview

The canonical pathways for catecholamine metabolism are well-established and serve to inactivate these potent signaling molecules. The two key enzymes in this process are:

  • Monoamine Oxidase (MAO): Located on the outer mitochondrial membrane, MAO catalyzes the oxidative deamination of catecholamines.

  • Catechol-O-methyltransferase (COMT): Primarily found in the cytoplasm, COMT mediates the methylation of the catechol nucleus.

These enzymatic reactions ultimately lead to the formation of metabolites such as vanillylmandelic acid (VMA) and homovanillic acid (HVA), which are then excreted.

Catecholamine_Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH MAO MAO Dopamine->MAO COMT COMT Dopamine->COMT Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Norepinephrine->MAO Norepinephrine->COMT Epinephrine->MAO Epinephrine->COMT Metabolites Inactive Metabolites (e.g., VMA, HVA) MAO->Metabolites COMT->Metabolites DBH Dopamine β-hydroxylase PNMT PNMT AADC AADC TH Tyrosine Hydrolase

The this compound Pathway

The formation of this compound represents a significant alternative to the canonical MAO/COMT-mediated metabolism of epinephrine. This oxidative pathway is particularly relevant in environments with high levels of reactive oxygen species (ROS).

Formation of this compound

This compound is formed through the oxidation of epinephrine. This process can occur via several mechanisms:

  • Autoxidation: In the presence of oxygen, particularly at alkaline pH, epinephrine can spontaneously oxidize to form this compound.

  • Enzymatic Oxidation: Enzymes with peroxidase activity, such as myeloperoxidase found in neutrophils, can catalyze the oxidation of epinephrine to this compound, especially at sites of inflammation.

  • Metal-Catalyzed Oxidation: Transition metals can facilitate the oxidation of epinephrine.

The initial step in this process is the formation of a semiquinone radical, which then undergoes further oxidation and cyclization to yield this compound.

Adrenochrome_Formation Epinephrine Epinephrine Epinephrine_Semiquinone Epinephrine Semiquinone Radical Epinephrine->Epinephrine_Semiquinone Oxidation Oxidants Oxidants (O₂, H₂O₂, MPO) Leucothis compound Leucothis compound Epinephrine_Semiquinone->Leucothis compound Cyclization This compound This compound Leucothis compound->this compound Oxidation

Detoxification and Further Metabolism

This compound is a reactive molecule that can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This process is crucial for mitigating the potential toxicity of this compound. This compound can also undergo further reactions, including polymerization to form melanin-like compounds.

Adrenochrome_Detoxification This compound This compound GSH_Adduct Glutathione Adduct This compound->GSH_Adduct Melanin Melanin-like Polymers This compound->Melanin Polymerization GST GST GSH_Adduct->GST Catalyzed by GSH Glutathione (GSH) GSH->GSH_Adduct

Quantitative Data

The following tables summarize key quantitative data related to this compound and catecholamine metabolism.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateK_m (µM)Source(s)
Soluble COMT (rat erythrocyte)Norepinephrine366 ± 31
Membrane-Bound COMT (rat erythrocyte)Norepinephrine12.0 ± 1.1
Glutathione S-transferase M1-1This compound-
Glutathione S-transferase M2-2This compound-

Table 2: Receptor Binding Affinities

ReceptorLigandK_H / K_i (nM)Source(s)
Dopamine D4 ReceptorDopamine2.6
Dopamine D4 ReceptorNorepinephrine12.1
Dopamine D4 ReceptorEpinephrine5.0
α2-Adrenergic ReceptorDopamine~10-28 fold lower than Norepinephrine

Table 3: Cellular and Systemic Effects of this compound

EffectSystem/ModelConcentrationObservationsSource(s)
Inhibition of Mitochondrial RespirationIsolated Rat Heart Mitochondria≥ 20 mg/LInhibition of oxidative phosphorylation.
CardiotoxicityIsolated Rabbit Hearts10⁻⁶ mol/LDecreased coronary flow, enhanced ischemic injury.
Myocardial Cell DamageIsolated Rat Hearts50 mg/LUltrastructural damage, decline in contractile force.
In Vivo CardiotoxicityRats (i.v. infusion)16-32 mg/kgDepressed heart rate and blood pressure, cardiac arrhythmias.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol for the Synthesis of this compound

This protocol is based on the oxidation of epinephrine using silver oxide.

Materials:

  • Epinephrine

  • Silver oxide (Ag₂O)

  • Methanol

  • Anion-exchange resin (e.g., Dowex-1)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Dissolve epinephrine in methanol.

  • Add silver oxide to the epinephrine solution with stirring. The reaction progress can be monitored by the color change to pink/red.

  • Once the reaction is complete, pass the reaction mixture through a column containing an anion-exchange resin to remove heavy metal ions.

  • The eluate containing this compound can be concentrated under reduced pressure.

  • The purity of the synthesized this compound should be assessed by spectrophotometry (absorbance maxima at approximately 300 and 480 nm) and/or HPLC.

Adrenochrome_Synthesis_Workflow start Start dissolve Dissolve Epinephrine in Methanol start->dissolve add_ag2o Add Silver Oxide (Ag₂O) with Stirring dissolve->add_ag2o reaction Monitor Reaction (Color Change) add_ag2o->reaction purify Purify via Anion-Exchange Chromatography reaction->purify concentrate Concentrate Under Reduced Pressure purify->concentrate analyze Assess Purity (Spectrophotometry/HPLC) concentrate->analyze end End analyze->end

Protocol for the Quantification of this compound by HPLC

This protocol provides a general framework for the analysis of this compound using reverse-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or photodiode array detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized for the specific column and system.

Detection:

  • Monitor the absorbance at approximately 480-490 nm for this compound.

Sample Preparation:

  • For biological samples (e.g., blood, tissue homogenates), proteins must be precipitated. This can be achieved by acidification (e.g., with perchloric acid) followed by centrifugation.

  • The supernatant should be neutralized prior to injection.

  • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

Quantification:

  • Generate a standard curve using known concentrations of purified this compound.

  • The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Protocol for Measuring COMT Activity

This protocol is a radioenzymatic assay for the determination of COMT activity.

Materials:

  • Tissue homogenate or cell lysate

  • Norepinephrine (or other catecholamine substrate)

  • S-adenosyl-L-[methyl-¹⁴C]methionine (radiola

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing the tissue homogenate/lysate, buffer, norepinephrine, and S-adenosyl-L-[methyl-¹⁴C]methionine.

  • Incubate the mixture at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a strong acid).

  • Extract the radiolabeled methylated product (e.g., normetanephrine) using an appropriate organic solvent.

  • Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Enzyme activity is calculated based on the amount of radiolabeled product formed per unit time per amount of protein.

Signaling Pathways and Toxicological Mechanisms

The toxicity of this compound is primarily attributed to its ability to induce oxidative stress and disrupt mitochondrial function.

Oxidative Stress

This compound can participate in redox cycling, a process that generates superoxide radicals and other ROS. This occurs through the one-electron reduction of this compound to its semiquinone radical, which then reacts with molecular oxygen to regenerate this compound and produce a superoxide anion. This cycle can lead to a significant increase in intracellular ROS, resulting in damage to lipids, proteins, and DNA.

Redox_Cycling This compound This compound Semiquinone Semiquinone Radical This compound->Semiquinone Reduction (1e⁻) Semiquinone->this compound Oxidation O2 O₂ Superoxide O₂⁻• (Superoxide) O2->Superoxide Reducing_Agent Reducing Agent (e.g., Ascorbate, NADH)

Mitochondrial Dysfunction

This compound has been shown to impair mitochondrial function by inhibiting oxidative phosphorylation. This leads to a decrease in ATP production and can trigger downstream events such as the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors. The accumulation of this compound in mitochondria has been demonstrated, suggesting a direct effect on the electron transport chain.

Interaction with Signaling Pathways

While the direct interaction of this compound with specific signaling pathways is an area of ongoing research, its ability to induce oxidative stress can indirectly modulate numerous pathways, including those involved in inflammation, apoptosis, and cellular proliferation. There is also evidence to suggest that this compound and its metabolites may interact with dopamine receptors, although the physiological significance of this is not yet fully understood.

Conclusion

This compound occupies a unique and complex position in catecholamine metabolism. While its historical association with schizophrenia has not been substantiated, its role as a mediator of oxidative stress and cellular toxicity is increasingly recognized. The "this compound pathway" represents a significant alternative to canonical catecholamine degradation, particularly in pathological states characterized by inflammation and oxidative stress. For researchers and drug development professionals, understanding the formation, metabolism, and toxicological profile of this compound is crucial for elucidating the mechanisms of catecholamine-induced cellular damage and for the development of therapeutic strategies to mitigate these effects. Further research is warranted to fully delineate the signaling pathways modulated by this compound and to explore its potential as a biomarker in relevant disease states.

References

Methodological & Application

Acknowledgment of Request and Adherence to Safety Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The following application note addresses the chemical principles and historical context of adrenochrome, a molecule derived from the oxidation of adrenaline. In the interest of public safety and responsible scientific communication, this document does not provide detailed protocols for the synthesis of this compound. The dissemination of such protocols could be misused. This document is intended for informational and educational purposes for a scientific audience.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₉H₉NO₃, produced from the oxidation of adrenaline (epinephrine).[1][2] The name "this compound" is a portmanteau of its origin, adrenaline, and "chrome" for its distinct color.[3][4] Historically, the compound was first observed in 1856 by French physician Alfred Vulpian, who noted that adrenaline turned a reddish color when exposed to air.[4] It was later isolated and named in 1937 by David Ezra Green and Derek Richter. This compound is an unstable molecule and in solution, it appears pink before polymerizing into brown or black melanin compounds.

Principle of Adrenaline Oxidation

The conversion of adrenaline to this compound is an oxidation reaction that can occur both in vivo and in vitro. This process involves the removal of electrons from the adrenaline molecule. The reaction proceeds through a radical mechanism, forming intermediates such as epinephrine semiquinone and epinephrine quinone. This is followed by an intramolecular cyclization to form leucothis compound, which is then further oxidized to this compound. While various oxidizing agents can be used in a laboratory setting, the reaction also occurs naturally in the body.

Historical Scientific Interest and the this compound Hypothesis

In the mid-20th century, this compound was the subject of some scientific research, most notably in the field of psychiatry. In the 1950s, psychiatrists Abram Hoffer and Humphry Osmond proposed the "this compound hypothesis." They suggested that an overproduction of this compound in the brain could be a cause of schizophrenia, noting similarities between the symptoms of the disorder and the effects of mescaline, a hallucinogen with a related chemical structure. Hoffer and Osmond conducted small-scale studies and claimed that this compound could produce hallucinations and psychotic reactions.

However, the this compound hypothesis was met with skepticism from the broader medical community. Subsequent independent studies failed to replicate Hoffer and Osmond's findings, and other individuals who were administered this compound did not experience psychedelic effects. The theory that this compound is a primary cause of schizophrenia has since been debunked.

Contemporary Understanding and Misconceptions

Current scientific understanding of this compound is that it is a metabolite of adrenaline with no proven medical applications in its pure form. A more stable derivative, carbazochrome, has been explored as a hemostatic agent to promote blood clotting, though its effectiveness is still considered inconclusive.

It is important to distinguish the scientific history of this compound from the fictional narratives and conspiracy theories that have emerged in popular culture. Fictional works, such as Aldous Huxley's "The Doors of Perception" and Hunter S. Thompson's "Fear and Loathing in Las Vegas," have contributed to the public perception of this compound as a potent psychedelic. These portrayals are fictional and have been sensationalized. In recent years, baseless conspiracy theories have alleged that this compound is harvested from humans, a claim that is entirely without scientific merit. This compound is readily synthesized in a laboratory and is commercially available for research purposes.

Visualizing the Oxidation of Adrenaline

The following diagram illustrates the conceptual transformation of adrenaline to this compound through oxidation. This is a simplified representation and does not include reaction intermediates or specific reagents.

Adrenaline_to_this compound Adrenaline Adrenaline (C₉H₁₃NO₃) This compound This compound (C₉H₉NO₃) Adrenaline->this compound Oxidation

Caption: Conceptual diagram of the oxidation of adrenaline to this compound.

References

Application Notes and Protocols: Preparation of Stable Adrenochrome Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Adrenochrome is an oxidation product of adrenaline (epinephrine).[1][2] While the compound itself is highly unstable due to its ortho-quinoid structure, its stable derivatives are of significant interest in the pharmaceutical industry.[3] The most notable derivative, carbazochrome (this compound monosemicarbazone), is a hemostatic agent used to reduce capillary and parenchymal hemorrhage.[1][4] It functions by promoting platelet aggregation and adhesion to form a plug, thereby ceasing blood flow. This document provides detailed protocols for the synthesis of this compound and its stabilization into carbazochrome, summarizes key quantitative data, and illustrates the relevant biological and experimental pathways.

Part 1: Synthesis Protocols for this compound and Carbazochrome

The preparation of carbazochrome is a two-step process. First, adrenaline is oxidized to form the unstable this compound. Subsequently, the this compound solution is immediately treated with a stabilizing agent, such as semicarbazide, to yield the stable carbazochrome derivative.

Protocol 1: Synthesis of this compound via Oxidation of Adrenaline

This protocol describes the oxidation of adrenaline to this compound using a persulfate-based oxidizing agent, a method noted for producing a higher quality product than older methods using potassium ferricyanide.

Materials:

  • Adrenaline (or an adrenaline salt)

  • Ammonium persulfate

  • Bismuth nitrate (or other water-soluble bismuth salts like bismuth oxynitrate or citrate)

  • Sodium bicarbonate (or other suitable buffer)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of adrenaline.

  • In a separate vessel, prepare a buffer solution (e.g., sodium bicarbonate) to maintain the reaction pH between 4 and 8.

  • Add the water-soluble bismuth salt catalyst to the adrenaline solution. The typical molar ratio of bismuth salt to adrenaline is in the range of 0.001 to 0.01 mole per mole of adrenaline.

  • Introduce the persulfate oxidizing agent to the reaction mixture. The amount of persulfate is generally between 2.0 to 2.5 moles per mole of adrenaline.

  • Maintain the reaction temperature between 0°C and 15°C.

  • Allow the reaction to proceed for 30 to 45 minutes. The progression of the reaction is indicated by a color change in the solution.

  • The resulting product is a solution containing this compound, which is highly unstable and should be used immediately in the subsequent stabilization step.

Protocol 2: Stabilization of this compound to Carbazochrome

This protocol details the conversion of the unstable this compound solution into stable, crystalline carbazochrome.

Materials:

  • This compound solution (from Protocol 1)

  • Semicarbazide hydrochloride

  • Potassium acetate (or other suitable buffer)

  • Deionized water

Procedure:

  • Prepare a solution of semicarbazide hydrochloride and potassium acetate in deionized water. The molar ratio of semicarbazide to the initial adrenaline should be approximately 1.0 to 1.25 moles. The potassium acetate acts as a buffer, with a typical molar ratio of 1.5 to 2.5 moles per mole of semicarbazide.

  • Cool the this compound solution to below 10°C.

  • Slowly add the semicarbazide/potassium acetate solution to the this compound solution over a period of 15 minutes, while maintaining the temperature below 10°C.

  • The optimal pH for stabilization with semicarbazide is between 5 and 7.

  • Stir the reaction mixture for 2 to 3 hours at a temperature of 0°C to 15°C to allow for the crystallization of the product.

  • Collect the resulting crystalline powder (this compound monosemicarbazone or carbazochrome) by filtration.

  • Wash the collected product with cold water and dry under a vacuum.

Part 2: Experimental Data and Parameters

Effective synthesis of stable this compound derivatives requires precise control over reaction conditions. The following tables summarize key quantitative parameters for synthesis and clinical efficacy data.

Table 1: Key Reaction Parameters for Carbazochrome Synthesis

Parameter Value/Range Purpose Source
This compound Synthesis
pH 4 - 8 Optimal range for adrenaline oxidation
Temperature 0 - 15°C Control reaction rate and stability
Bismuth Catalyst Ratio 0.001 - 0.01 mol/mol adrenaline Catalyze the oxidation reaction
Persulfate Oxidant Ratio 2.0 - 2.5 mol/mol adrenaline Stoichiometric excess for complete oxidation
Reaction Time 30 - 45 minutes Time to achieve maximum yield
Stabilization Step
pH 5 - 7 Optimal for semicarbazone formation
Temperature 0 - 15°C Promote crystallization and stability
Semicarbazide Ratio 1.0 - 1.25 mol/mol this compound Ensure complete derivatization

| Reaction Time | 2 - 3 hours | Allow for complete crystallization | |

Table 2: Clinical Efficacy of Carbazochrome Sodium Sulfonate (CSS) in Total Knee Arthroplasty (TKA) Data from a randomized controlled trial comparing Tranexamic Acid (TXA) alone to combinations with CSS.

Treatment Group Total Blood Loss (mL, Mean ± SD) Key Finding Source
Group A (TXA + Topical & IV CSS) 609.92 ± 221.24 Significantly lower blood loss than TXA alone.
Group B (TXA + Topical CSS) 753.16 ± 247.67 Significantly lower blood loss than TXA alone.
Group C (TXA + IV CSS) 829.23 ± 297.45 Significantly lower blood loss than TXA alone.

| Group D (TXA only) | 1158.26 ± 334.13 | Baseline for comparison. | |

Part 3: Mechanism of Action and Signaling Pathway

Carbazochrome exerts its hemostatic effect by interacting with α-adrenoreceptors on the surface of platelets. This interaction initiates a signaling cascade that leads to platelet aggregation and the formation of a platelet plug.

The key steps in the signaling pathway are:

  • Carbazochrome binds to Gq-protein coupled α-adrenoreceptors on platelets.

  • This activates Phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 triggers the release of intracellular calcium (Ca2+) from storage.

  • Elevated Ca2+ levels, along with DAG, activate pathways that lead to platelet shape change, degranulation (release of ADP, serotonin, etc.), and aggregation, ultimately forming a stable hemostatic plug.

Carbazochrome_Signaling_Pathway Carbazochrome Carbazochrome Receptor α-Adrenoreceptor (Platelet Surface) Carbazochrome->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Triggers Aggregation Platelet Shape Change, Degranulation & Aggregation DAG->Aggregation Activate Ca_release->Aggregation Activate Plug Hemostatic Plug Formation Aggregation->Plug Leads to

Caption: Signaling pathway of carbazochrome-induced platelet aggregation.

Part 4: Experimental Workflow Diagram

The overall process for preparing stable carbazochrome from adrenaline can be visualized as a multi-stage experimental workflow. This involves the initial synthesis of the unstable intermediate followed by a stabilization and purification process.

Carbazochrome_Synthesis_Workflow Start Start: Adrenaline (Aqueous Solution) Oxidation Step 1: Oxidation (Persulfate, Bismuth Catalyst) pH 4-8, 0-15°C Start->Oxidation Intermediate Unstable this compound Solution Oxidation->Intermediate Stabilization Step 2: Stabilization (Semicarbazide HCl, K-Acetate) pH 5-7, 0-15°C Intermediate->Stabilization Crystallization Step 3: Crystallization (Stir for 2-3 hours) Stabilization->Crystallization Isolation Step 4: Isolation (Filtration & Washing) Crystallization->Isolation Product End: Pure Carbazochrome (Stable Crystalline Powder) Isolation->Product

Caption: Experimental workflow for the synthesis of carbazochrome.

References

Analytical Methods for the Detection and Quantification of Adrenochrome: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenochrome, an oxidation product of adrenaline (epinephrine), is a molecule of significant interest in various research fields, including neurobiology and pharmacology. Its inherent instability presents analytical challenges, necessitating robust and validated methods for its accurate detection and quantification. These application notes provide detailed protocols for the analysis of this compound using various techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Spectrophotometry, and Electrochemical Methods. Additionally, information on sample preparation, stabilization, and the synthesis of this compound standards is provided to ensure reliable and reproducible results.

General Considerations for this compound Analysis

This compound is highly unstable and prone to further oxidation and polymerization, especially in solution.[1] Therefore, proper sample handling and preparation are critical for accurate quantification. Key considerations include:

  • Sample Stabilization: Due to its instability, this compound in biological samples or solutions may need to be stabilized. This can be achieved by forming more stable derivatives, such as this compound monosemicarbazone or aminoguanidine derivatives, prior to analysis.[2][3][4] The stabilization process typically involves reacting the sample with semicarbazide or aminoguanidine at a controlled pH and temperature.[3]

  • Control of pH: The stability of this compound is pH-dependent. Acidification of biological samples like blood can be used for protein precipitation and initial stabilization.

  • Minimizing Exposure to Light and Air: As oxidation is a primary degradation pathway, samples should be protected from light and air (oxygen) as much as possible.

  • Temperature: Samples should be kept at low temperatures (e.g., on ice) during processing and stored at -80°C for long-term stability.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a widely used technique for the separation and quantification of this compound and its derivatives.

Application Note 1: Quantification of this compound Monosemicarbazone by RP-HPLC-UV

This method is suitable for the quantification of the stabilized derivative of this compound in pharmaceutical formulations.

Quantitative Data Summary

ParameterValueReference
Linearity Range10-60 µg/mL
Retention Time2.7 min

Experimental Protocol

  • Instrumentation:

    • HPLC system with a UV detector (e.g., Shimadzu LC-2010 CHT).

    • Analytical column: KROMACIL C-18 (250 mm × 4.6 mm, 5.0 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Methanol:Water (50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 354 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard Preparation:

    • Prepare a stock solution of this compound monosemicarbazone in the mobile phase.

    • Perform serial dilutions to create calibration standards within the linear range (10-60 µg/mL).

  • Sample Preparation:

    • For pharmaceutical injections, dilute the sample with the mobile phase to fall within the calibration range.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound monosemicarbazone in the samples by interpolating their peak areas from the calibration curve.

Application Note 2: Detection of this compound in Biological Samples by HPLC-Photodiode Array (PDA)

This method is applicable for the detection of this compound in biological matrices such as rat blood.

Experimental Protocol

  • Instrumentation:

    • HPLC system with a Photodiode Array (PDA) detector.

    • Reverse-phase analytical column.

  • Chromatographic Conditions:

    • An isocratic reverse-phase HPLC method is employed. Specific column and mobile phase details should be optimized based on the specific catecholamines and aminochromes of interest.

    • Detection Wavelength: 490 nm for this compound.

  • Sample Preparation (Rat Blood):

    • Acidify the whole blood sample to precipitate proteins.

    • Follow with rapid neutralization of the supernatant.

    • Inject the processed sample into the HPLC system.

  • Data Analysis:

    • Monitor the chromatogram at 490 nm for the peak corresponding to this compound.

    • Peak identity can be confirmed by comparing the retention time and UV spectrum with a pure this compound standard.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample or Formulation Stabilization Stabilization (e.g., derivatization) Sample->Stabilization If necessary Extraction Extraction / Dilution Sample->Extraction Stabilization->Extraction Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing Sample Sample Oxidation Oxidation to This compound (if necessary) Sample->Oxidation Dilution Dilution in Buffer Sample->Dilution Direct analysis Oxidation->Dilution Measurement Measure Absorbance at 485 nm Dilution->Measurement Calibration Calibration Curve Measurement->Calibration Quantification Quantification Calibration->Quantification Adrenochrome_Pathway Adrenaline Adrenaline (Epinephrine) Adrenaline_quinone Adrenaline-o-quinone (unstable intermediate) Adrenaline->Adrenaline_quinone Oxidation (e.g., O2, metal ions) This compound This compound Adrenaline_quinone->this compound Cyclization Leucothis compound Leucothis compound This compound->Leucothis compound Reduction Adrenolutin Adrenolutin This compound->Adrenolutin Isomerization (in alkali) Melanin Melanin Polymers This compound->Melanin Polymerization Leucothis compound->Adrenaline_quinone Oxidation Adrenolutin->Melanin Oxidative Polymerization

References

Application Notes: High-Performance Liquid Chromatography (HPLC) for Adrenochrome Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adrenochrome, an oxidation product of epinephrine (adrenaline), is a molecule of significant interest in biomedical research due to its potential involvement in various physiological and pathological processes. Accurate and reliable quantification of this compound in biological matrices and pharmaceutical formulations is crucial for understanding its roles. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. These application notes provide a comprehensive overview and detailed protocols for the determination of this compound using HPLC with UV and electrochemical detection.

Principle of the Method

Reverse-phase HPLC is the most common technique for this compound analysis. This method separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. Detection is typically achieved using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance (around 354 nm or 480-490 nm) or with an electrochemical detector for enhanced sensitivity.[1][2][3]

Applications

  • Pharmacokinetic Studies: Monitoring the concentration of this compound in biological fluids (e.g., blood, plasma) over time after administration.[1][4]

  • Drug Stability Studies: Assessing the degradation of epinephrine-containing pharmaceutical formulations, as this compound is a known degradation product.

  • Metabolic Studies: Investigating the metabolic pathways of catecholamines, where this compound is an intermediate.

  • Clinical Research: Exploring the potential role of this compound in various disease states.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Pharmaceutical Formulations

This protocol is adapted from a method for the estimation of a related compound, this compound monosemicarbazone, and is suitable for the analysis of this compound in aqueous solutions and pharmaceutical preparations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV-Vis detector.

  • Column: KROMACIL C-18 (250 mm × 4.6 mm, 5.0 µm) or equivalent.

  • Mobile Phase: Methanol:Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 354 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Reagents and Standards:

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 100 µg/mL.

  • From the stock solution, prepare a series of calibration standards in the range of 10-60 µg/mL by serial dilution with the mobile phase.

4. Sample Preparation:

  • For liquid formulations, dilute the sample with the mobile phase to an expected this compound concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the this compound concentration in the samples using the calibration curve generated from the standards.

Protocol 2: HPLC-Photodiode Array Analysis of this compound in Biological Samples (Rat Blood)

This protocol is based on a method for the evaluation of this compound in rat blood.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system with a photodiode array (PDA) detector.

  • Column: A suitable reverse-phase C18 column.

  • Mobile Phase: An isocratic mobile phase appropriate for the separation of this compound from other blood components (specific composition to be optimized, but a methanol/water or acetonitrile/water mixture is a good starting point).

  • Flow Rate: Typically 0.8-1.2 mL/min.

  • Detection Wavelength: 490 nm.

  • Injection Volume: 50 µL.

  • Column Temperature: Ambient.

2. Reagents and Standards:

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Acids (e.g., perchloric acid, trichloroacetic acid) for protein precipitation.

  • Bases (e.g., sodium hydroxide) for neutralization.

  • This compound reference standard.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., slightly acidified water to improve stability).

  • Prepare calibration standards in a clean matrix (e.g., saline or control plasma) that has been subjected to the same sample preparation procedure.

4. Sample Preparation (Blood):

  • Collect whole blood samples.

  • Induce protein precipitation by adding an equal volume of a cold acid (e.g., 10% trichloroacetic acid).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Neutralize the supernatant with a suitable base.

  • Filter the neutralized supernatant through a 0.22 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared standards and sample extracts.

  • Confirm the identity of the this compound peak by comparing its retention time and UV-Vis spectrum with that of the standard.

  • Quantify the this compound concentration using the matrix-matched calibration curve.

Data Presentation

Table 1: Summary of HPLC-UV Method Parameters and Validation Data for this compound Analysis

ParameterValueReference
Chromatographic Conditions
ColumnKROMACIL C-18 (250 mm × 4.6 mm, 5.0µm)
Mobile PhaseMethanol:Water (50:50 v/v)
Flow Rate1.0 mL/min
Detection Wavelength354 nm
Retention Time2.7 min
Validation Parameters
Linearity Range10-60 µg/mL

Table 2: Summary of HPLC-PDA Method Parameters for this compound Analysis in Biological Samples

ParameterValueReference
Chromatographic Conditions
Detection Wavelength490 nm
Sample Preparation
TechniqueAcidification for protein precipitation followed by neutralization

Mandatory Visualizations

Adrenaline_Metabolism Adrenaline Adrenaline (Epinephrine) This compound This compound Adrenaline->this compound Oxidation (autoxidation, enzymatic, or non-enzymatic catalysis) Metabolites Further Metabolites This compound->Metabolites Metabolism

Caption: Metabolic pathway of adrenaline to this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Blood) Precipitation Protein Precipitation (Acidification) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Neutralization Supernatant Neutralization Centrifugation->Neutralization Filtration Filtration (0.22 µm) Neutralization->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV/PDA or Electrochemical) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for In Vitro Modeling of Adrenochrome Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenochrome, an oxidation product of epinephrine, has been a subject of scientific interest for its potential neurotoxic and cardiotoxic effects. While its role in schizophrenia has been largely refuted, its capacity to induce cellular damage, particularly through oxidative stress, warrants further investigation.[1] Developing robust in vitro models is crucial for elucidating the molecular mechanisms underlying this compound's bioactivity and for screening potential therapeutic interventions.

These application notes provide a comprehensive guide to establishing and utilizing in vitro models to study the effects of this compound. The protocols detailed herein focus on neuronal cell models due to the historical and ongoing interest in this compound's neurological impact. The assays described are designed to assess key cellular and molecular endpoints, including cytotoxicity, oxidative stress, and mitochondrial dysfunction.

Proposed Signaling Pathway of this compound-Induced Cellular Stress

This compound is formed from the oxidation of adrenaline. Its cellular effects are thought to be mediated primarily through the induction of oxidative stress. This can occur through redox cycling, leading to the generation of reactive oxygen species (ROS). Increased ROS can disrupt the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for degradation. However, upon oxidative or electrophilic stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, including those for various antioxidant enzymes. This compound may also impact mitochondrial function, leading to further ROS production and a decline in cellular energy metabolism.

Adrenochrome_Signaling Adrenaline Adrenaline Oxidation Oxidation Adrenaline->Oxidation This compound This compound Oxidation->this compound ROS Reactive Oxygen Species (ROS) This compound->ROS Redox Cycling Keap1 Keap1 ROS->Keap1 Inhibits Mitochondria Mitochondria ROS->Mitochondria Damages CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage Nrf2 Nrf2 Keap1->Nrf2 Targets for Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription Mitochondria->ROS Increases Production Apoptosis Apoptosis Mitochondria->Apoptosis CellularDamage->Apoptosis

Caption: Proposed this compound Signaling Pathway.

Data Presentation: Summary of this compound Effects In Vitro

The following tables summarize quantitative data from published studies on the effects of this compound in various in vitro models. This information can serve as a starting point for dose-response and time-course experiments.

Table 1: Effects of this compound on Human Umbilical Arterial Endothelial Cells (HUAECs)

Concentration (µM)Exposure TimeObserved EffectReference
2003 hoursInhibition of [3H]thymidine incorporation[2]
2005 hoursDecrease in prostacyclin production[2]
20024 hoursDecreased protein content[2]
20024 hoursStimulation of [3H]cholesterol uptake[2]
5024 hoursInhibition of [3H]thymidine incorporation

Table 2: Effects of this compound on Cardiac Tissue and Mitochondria

ConcentrationModel SystemExposure TimeObserved EffectReference
50 mg/L (~279 µM)Isolated Perfused Rat Heart10 minutesDecline in contractile force, ultrastructural damage
10-25 mg/L (~56-139 µM)Isolated Perfused Rat Heart30 minutesAltered mitochondrial appearance
≥ 20 mg/L (≥ ~111 µM)Isolated Rat Heart MitochondriaN/AInhibition of oxidative phosphorylation
10⁻⁴ M (100 µM)Isolated Rabbit HeartsN/AEnhanced epicardial NADH fluorescence (indicative of ischemia)

Experimental Protocols

The following protocols provide detailed methodologies for culturing relevant cell lines and performing key experiments to assess the effects of this compound.

Experimental Workflow

The general workflow for investigating the effects of this compound in vitro involves cell culture, treatment with this compound, and subsequent analysis using various assays to measure cytotoxicity, oxidative stress, and mitochondrial function.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Endpoint Assays SHSY5Y SH-SY5Y Neuroblastoma Cell Culture & Differentiation AdrenochromeTreatment This compound Exposure (Dose-Response & Time-Course) SHSY5Y->AdrenochromeTreatment PrimaryNeurons Primary Cortical Neuron Culture PrimaryNeurons->AdrenochromeTreatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) AdrenochromeTreatment->Cytotoxicity OxidativeStress Oxidative Stress Assays (ROS, Glutathione) AdrenochromeTreatment->OxidativeStress MitochondrialFunction Mitochondrial Function (JC-1 Assay) AdrenochromeTreatment->MitochondrialFunction WesternBlot Western Blot (Nrf2/Keap1 Pathway) AdrenochromeTreatment->WesternBlot

Caption: General Experimental Workflow.
Protocol 1: SH-SY5Y Human Neuroblastoma Cell Culture and Differentiation

The SH-SY5Y cell line is a widely used model in neurobiology research as it can be differentiated into a more mature neuronal phenotype.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)

  • DMEM/F12 medium with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid (Differentiation Medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in Growth Medium in a T-75 flask.

    • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with Growth Medium and centrifuge the cells at 200 x g for 5 minutes.

    • Resuspend the cell pellet in Growth Medium and count the cells.

    • Seed the cells into the desired plate format (e.g., 2 x 10⁵ cells/well for a 6-well plate or 1 x 10⁴ cells/well for a 96-well plate).

  • Differentiation:

    • Allow the cells to adhere for 24 hours in Growth Medium.

    • After 24 hours, replace the Growth Medium with Differentiation Medium.

    • Continue to culture the cells for 5-7 days, replacing the Differentiation Medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.

Protocol 2: Primary Cortical Neuron Culture

Primary neurons provide a more physiologically relevant model but require more specialized techniques.

Materials:

  • Timed-pregnant rat (E18) or mouse (E15)

  • Hibernate-E medium

  • Papain and DNase I

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated cell culture plates

  • Dissection tools

Procedure:

  • Tissue Dissection:

    • Euthanize the pregnant animal according to approved institutional protocols.

    • Dissect the embryos and isolate the cerebral cortices in ice-cold Hibernate-E medium.

  • Cell Dissociation:

    • Mince the cortical tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating:

    • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.

    • Count the viable cells and plate them onto Poly-D-lysine coated plates at a desired density (e.g., 1.5 x 10⁵ cells/cm²).

  • Maintenance:

    • Incubate the cells at 37°C with 5% CO₂.

    • Perform a half-medium change every 3-4 days.

Protocol 3: Cytotoxicity Assays

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Treat the differentiated SH-SY5Y or primary neurons with various concentrations of this compound for the desired time period (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

B. Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Treat cells with this compound as described for the MTT assay.

  • Carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength (typically 490 nm). Cytotoxicity is calculated based on the amount of LDH released compared to a maximum LDH release control.

Protocol 4: Oxidative Stress Assays

A. Intracellular ROS Detection using DCFH-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

Materials:

  • Cells cultured in a black, clear-bottom 96-well plate

  • This compound stock solution

  • DCFH-DA stock solution (10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Wash the cells twice with warm HBSS.

  • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm HBSS to remove excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

B. Glutathione (GSH) Assay

This assay measures the levels of total or reduced glutathione, a major intracellular antioxidant.

Materials:

  • Cell lysate

  • Glutathione assay kit

  • Microplate reader

Procedure:

  • After this compound treatment, wash the cells with ice-cold PBS and lyse them according to the kit manufacturer's instructions.

  • Perform the glutathione assay on the cell lysates following the kit protocol. This typically involves an enzymatic recycling method.

  • Measure the absorbance at the specified wavelength (usually 405 or 412 nm). GSH levels are calculated based on a standard curve.

Protocol 5: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, it forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, it remains as monomers and fluoresces green.

Materials:

  • Cells cultured in a black, clear-bottom 96-well plate

  • This compound stock solution

  • JC-1 staining solution

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Treat cells with this compound.

  • Incubate the cells with the JC-1 staining solution according to the manufacturer's protocol (typically 15-30 minutes at 37°C).

  • Wash the cells with assay buffer.

  • Measure the fluorescence intensity for both red aggregates (Ex/Em ~585/590 nm) and green monomers (Ex/Em ~510/527 nm).

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

Protocol 6: Western Blot for Nrf2 Nuclear Translocation

This protocol is to assess the activation of the Nrf2 pathway by examining the amount of Nrf2 in the nucleus.

Materials:

  • Cell lysate (cytoplasmic and nuclear fractions)

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Keap1, anti-Lamin B1 for nuclear fraction control, anti-β-actin for cytoplasmic fraction control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • After this compound treatment, harvest the cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts using a commercially available kit.

    • Determine the protein concentration of each fraction.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system. The intensity of the Nrf2 band in the nuclear fraction, normalized to a nuclear loading control like Lamin B1, will indicate the extent of its translocation.

Conclusion

The in vitro models and protocols described in these application notes provide a robust framework for investigating the cellular and molecular effects of this compound. By utilizing these methods, researchers can gain valuable insights into its mechanisms of action, identify potential biomarkers of exposure, and screen for compounds that may mitigate its toxic effects. The provided quantitative data and signaling pathway diagrams offer a solid foundation for designing and interpreting experiments in this area of research.

References

Application Notes & Protocols: A Historical Perspective on Adrenochrome in Neurotransmission Research

Author: BenchChem Technical Support Team. Date: November 2025

A-1: Introduction and Historical Context

These application notes provide a historical overview of the research into adrenochrome, a product of adrenaline (epinephrine) oxidation, and its proposed role in neurotransmission. This area of study is primarily rooted in the "this compound hypothesis" of schizophrenia, which emerged in the 1950s.[1][2] Proposed by researchers Abram Hoffer and Humphry Osmond, this hypothesis suggested that this compound is a neurotoxic, psychotomimetic substance that could play a role in schizophrenia and other mental illnesses.[1][2] The theory posited that an overproduction of this compound in the brain could lead to the perceptual and thought disturbances characteristic of the disorder.[3]

It is critical to note that the this compound hypothesis is not supported by modern neuroscience and is considered a discredited theory. Follow-up studies failed to replicate the initial findings, and the American Psychiatric Association highlighted methodological flaws in the original research. Therefore, the protocols and data presented herein are for historical and informational purposes only and do not represent current, validated methodologies in neurotransmission research.

The initial interest in this compound was sparked by the structural similarities between mescaline, a known hallucinogen, and adrenaline. Hoffer and Osmond speculated that an endogenous compound related to adrenaline might be responsible for the symptoms of schizophrenia. Their early, small-scale studies in the 1950s and 1960s reported that this compound could induce psychotic reactions, such as thought disorders and derealization, in test subjects.

Despite its controversial standing, interest in this compound saw a minor renewal in the early 2000s with the discovery that it might be an intermediate in the formation of neuromelanin. However, its role as a primary neurotransmitter or a causative agent in psychiatric disorders remains unsubstantiated by the scientific community.

A-2: The this compound Hypothesis: A Discredited Signaling Pathway

The central tenet of the this compound hypothesis was that excessive oxidation of adrenaline to this compound, and its subsequent conversion to other indoles like adrenolutin, interfered with normal brain function. The proponents of this theory suggested that certain individuals, due to genetic or metabolic factors, were more susceptible to this faulty metabolic pathway.

The proposed biochemical cascade was as follows:

  • Noradrenaline to Adrenaline: The precursor, noradrenaline, is methylated to form adrenaline.

  • Adrenaline Oxidation: Adrenaline undergoes oxidation to form this compound. This reaction can occur via auto-oxidation or be catalyzed by enzymes and metal ions like copper.

  • This compound Metabolism: this compound was thought to be further metabolized into two main compounds: leukothis compound and adrenolutin. The hypothesis suggested that a diversion of this pathway towards adrenolutin would exacerbate or cause schizophrenic symptoms.

The diagram below illustrates this now-discredited hypothetical pathway.

Adrenochrome_Hypothesis cluster_pathway Hypothesized this compound Pathway in Schizophrenia (Discredited) Adrenaline Adrenaline This compound This compound Adrenaline->this compound Oxidation Leukothis compound Leukothis compound (Proposed 'Normal' Pathway) This compound->Leukothis compound Adrenolutin Adrenolutin (Proposed 'Pathological' Pathway) This compound->Adrenolutin Psychosis Psychotic Symptoms Adrenolutin->Psychosis Adrenochrome_Synthesis_Workflow cluster_workflow Historical Workflow for this compound Synthesis Start Prepare L-Adrenaline Solution AddOxidant Add Oxidizing Agent (e.g., Silver Oxide) Start->AddOxidant Monitor Monitor Color Change (Pink to Red/Violet) AddOxidant->Monitor Spectro Spectrophotometric Analysis Monitor->Spectro End Use Immediately or Derivatize Spectro->End

References

Troubleshooting & Optimization

Technical Support Center: Adrenochrome Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of adrenochrome in solution. This compound's inherent instability requires careful handling to ensure the validity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so unstable?

This compound is a chemical compound produced by the oxidation of adrenaline (epinephrine).[1][2] Its instability stems from its chemical structure, an indoline-5,6-quinone, which is highly susceptible to further oxidation, polymerization, and rearrangement, particularly in solution.[1] Degradation is primarily driven by factors such as pH, temperature, light, and the presence of metal ions.[3][4]

Q2: What are the visible signs of this compound degradation?

Fresh, pure this compound solutions typically exhibit a pink to deep violet color. As it degrades, the solution will undergo a color change, eventually polymerizing into brown or black melanin-like compounds. Any significant deviation from the initial pink/violet color, particularly the appearance of a brownish tint, indicates degradation, and the solution should be discarded.

Q3: What is the optimal pH for an this compound solution?

This compound is most stable in acidic conditions. Degradation accelerates significantly in neutral and, especially, alkaline (basic) solutions. For maximum stability, it is recommended to prepare and maintain this compound solutions in a buffered system with a pH between 4.0 and 6.0. An adrenaline derivative, for instance, was found to have maximum stability in the pH range of 2.5-4.5.

Q4: How does temperature affect the stability of this compound solutions?

Higher temperatures accelerate the rate of degradation. All procedures involving this compound solutions, including preparation, handling, and storage, should be performed at low temperatures. For short-term storage during an experiment, solutions should be kept on ice (0-5°C). For longer-term storage, freezing at -80°C is recommended over -20°C.

Q5: Can I use antioxidants like ascorbic acid (Vitamin C) or glutathione to stabilize my this compound solution?

The use of antioxidants is complex and should be approached with caution.

  • Ascorbic Acid: While ascorbic acid can reduce this compound, this does not necessarily equate to stable preservation. Some studies suggest that the interaction may lead to other reactive oxidation products and could even accelerate deleterious effects in certain biological systems.

  • Glutathione (GSH): Glutathione can react with this compound, often in an enzymatic reaction catalyzed by Glutathione-S-transferases (GSTs), to form a conjugate. This is a detoxification pathway that neutralizes this compound's reactivity rather than preserving it in its original form.

Therefore, adding common antioxidants may interfere with your experiment by consuming the this compound or altering its chemical nature. Their use is generally not recommended unless the goal is to study these specific reactions.

Q6: How should I store powdered this compound and its solutions?

Proper storage is critical to preserving the integrity of this compound.

  • Powder: Solid, powdered this compound should be stored at -20°C, protected from light and moisture.

  • Solutions: For optimal stability, solutions should be prepared fresh for each experiment. If short-term storage is necessary, aliquot the solution into small volumes in amber vials, purge with an inert gas like argon or nitrogen to remove oxygen, and store at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during the handling of this compound solutions.

Problem Possible Cause Recommended Solution
Solution rapidly turns brown or black. 1. High pH: The buffer pH is neutral or alkaline. 2. High Temperature: Solution was prepared or stored at room temperature. 3. Metal Ion Contamination: Trace metals in water or glassware are catalyzing oxidation.1. pH Adjustment: Prepare a fresh solution using a buffer in the pH 4.0-6.0 range. 2. Temperature Control: Prepare the solution on ice and keep it cooled during the experiment. 3. Use Chelators: Prepare buffers with high-purity, metal-free water and consider adding a chelating agent like EDTA (e.g., 0.1 mM) to sequester catalytic metal ions.
Inconsistent experimental results. 1. Degradation during experiment: The solution is degrading over the time course of the assay. 2. Inaccurate Concentration: Initial concentration was miscalculated due to the presence of impurities in the solid form.1. Fresh Preparation: Prepare a fresh solution immediately before use. Minimize exposure to light and ambient temperatures. 2. Purity Check: Use a fresh, high-purity stock of this compound. Confirm the concentration of your freshly prepared solution spectrophotometrically (see Protocol section).
Precipitate forms in the frozen solution upon thawing. 1. Poor Solubility: The solvent system is inadequate. 2. Degradation Products: The precipitate consists of insoluble melanin polymers formed prior to freezing.1. Solvent Choice: Ensure this compound is fully dissolved. DMSO can be used for initial stock preparation before dilution in an aqueous buffer. 2. Prepare Fresh: Discard the solution. Precipitate indicates significant degradation has already occurred.

Data Presentation

While precise half-life data for this compound under various conditions is not consistently available in the literature, the following table summarizes the key factors influencing its stability.

Factor Condition for High Stability Condition for Rapid Degradation Notes
pH Acidic (pH 4.0 - 6.0)Neutral to Alkaline (pH > 7.0)Degradation rate increases significantly with rising pH.
Temperature Low (0-5°C for use, -80°C for storage)Ambient to High (>20°C)Reaction kinetics of degradation are highly temperature-dependent.
Light Protected from light (amber vials, foil)Exposure to ambient or UV lightLight, especially UV, provides the energy for photochemical degradation.
Oxygen Deoxygenated solutions (purge with N₂/Ar)Aerated solutionsOxygen is a key reactant in the oxidative degradation pathway.
Metal Ions Metal-free water; use of chelators (EDTA)Presence of trace metals (Fe³⁺, Cu²⁺)Metal ions act as catalysts for the oxidation of this compound's precursor, adrenaline, and can facilitate degradation.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Solution

This protocol outlines the steps for preparing a fresh this compound solution for immediate use in an experiment.

  • Buffer Preparation: Prepare a 0.1 M citrate or acetate buffer at the desired pH (e.g., pH 5.0). Use high-purity, metal-free water. To minimize metal-catalyzed oxidation, consider adding EDTA to a final concentration of 0.1 mM. De-gas the buffer by sparging with nitrogen or argon gas for at least 15 minutes. Chill the buffer on ice.

  • Weighing this compound: On a calibrated analytical balance, weigh the required amount of solid this compound in a low-light environment.

  • Dissolution: Immediately add the weighed this compound powder to the pre-chilled, de-gassed buffer. Mix gently by inversion or swirling in an amber vial until fully dissolved. Keep the vial on ice throughout this process.

  • Concentration Check (Optional but Recommended): To confirm the initial concentration and purity, measure the absorbance of the solution using a spectrophotometer. The maximum absorbance (λ_max) for this compound is approximately 480-495 nm.

  • Immediate Use: Use the solution immediately after preparation. Keep the solution on ice and protected from light for the duration of the experiment.

Protocol 2: Spectrophotometric Monitoring of this compound Degradation

This protocol allows for the kinetic analysis of this compound degradation under specific conditions.

  • Solution Preparation: Prepare a buffered this compound solution as described in Protocol 1.

  • Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to read absorbance at the λ_max of this compound (~480-495 nm). Ensure the cuvette holder is temperature-controlled if studying thermal degradation.

  • Initial Reading: Transfer an aliquot of the fresh solution to a cuvette and take the initial absorbance reading (Time = 0).

  • Time-Course Measurement: Store the solution under the desired test conditions (e.g., specific temperature, light exposure). At regular intervals, take absorbance readings.

  • Data Analysis: Plot absorbance versus time. A decrease in absorbance at ~480 nm indicates the degradation of this compound. The rate of degradation can be calculated from the slope of this plot.

Protocol 3: Purity Analysis by HPLC

This protocol provides a general framework for assessing the purity of an this compound solution using reverse-phase HPLC.

  • Sample Preparation: Prepare the this compound solution in the mobile phase or a compatible solvent, keeping it chilled. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium phosphate, pH 4.0) and an organic solvent like methanol or acetonitrile. An isocratic method using a ratio such as 82:12:6 (v/v/v) of buffer:acetonitrile:methanol has been noted in the literature for related compounds.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV-Vis or Photodiode Array (PDA) detector set to monitor at 490 nm.

  • Analysis: Inject the sample. The this compound peak should have a characteristic retention time. The appearance of other peaks, especially at later time points or after stress conditions, indicates the presence of degradation products. Purity can be calculated based on the relative peak area of this compound compared to the total area of all peaks.

Visualizations

Adrenochrome_Degradation_Pathway Adrenaline Adrenaline (Epinephrine) This compound This compound (Pink/Violet Solution) Adrenaline->this compound Oxidation (O₂, Metal Ions) Degradation Degradation Products (Brown/Black Melanin Polymers) This compound->Degradation Further Oxidation & Polymerization (Light, Heat, Alkaline pH)

Caption: Simplified pathway of this compound formation and subsequent degradation.

Experimental_Workflow cluster_prep Preparation Phase (Low Light & Temp) cluster_use Experimental Phase start Start: Weigh Solid This compound buffer Prepare Cold, De-gassed Acidic Buffer (pH 4-6) start->buffer dissolve Dissolve this compound in Buffer on Ice buffer->dissolve check QC Check (Optional): Measure Absorbance @ 490nm dissolve->check use Use Fresh Solution Immediately in Assay check->use Concentration OK protect Keep on Ice & Protected from Light use->protect

Caption: Recommended workflow for preparing and handling this compound solutions.

Troubleshooting_Logic start Problem: Solution Discolored or Results Inconsistent q_ph Was solution pH acidic (4-6)? start->q_ph q_temp Was solution kept cold (0-5°C)? q_ph->q_temp Yes remedy Action: Discard and Prepare Fresh Following All Best Practices q_ph->remedy No q_light Was solution protected from light? q_temp->q_light Yes q_temp->remedy No q_fresh Was solution prepared fresh? q_light->q_fresh Yes q_light->remedy No q_fresh->start Yes (Consider Reagent Purity) q_fresh->remedy No

Caption: Troubleshooting flowchart for common this compound solution issues.

References

challenges in storing and handling pure adrenochrome

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pure Adrenochrome. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and application of pure this compound in a laboratory setting. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability and handling of pure this compound.

Q1: My solid, crystalline this compound has changed color from deep red to a brownish-black powder. Is it still usable?

A1: No, a color change from red to brown or black indicates significant degradation and polymerization.[1] Pure this compound is a deep violet or red crystalline solid.[1] The brown/black products are likely melanin-like polymers resulting from oxidation. Use of this degraded product is not recommended as its chemical composition and reactivity are altered, which will lead to unreliable experimental results.

Q2: My this compound solution, which was initially pink, has turned brown overnight in the refrigerator. What happened?

A2: this compound is highly unstable in solution, especially at neutral or alkaline pH.[2] The color change from pink to brown indicates oxidative polymerization.[1] To minimize degradation, solutions should be prepared fresh immediately before use in an appropriate acidic buffer and protected from light.

Q3: I've noticed a precipitate forming in my this compound stock solution stored at -20°C. Can I still use the supernatant?

A3: It is not recommended. Precipitation may indicate that the compound has degraded into less soluble byproducts or that the solvent has partially frozen, concentrating the solute and potentially accelerating degradation. For optimal results, prepare fresh solutions for each experiment.

Q4: My experimental results are inconsistent when using this compound. What are the common causes?

A4: Inconsistency in results is often linked to the instability of this compound. Key factors to control are:

  • Purity of Starting Material: Ensure you are using high-purity, crystalline this compound that has been properly stored.

  • Solution Age: Always use freshly prepared solutions. This compound can degrade significantly within hours in solution.

  • pH of the Medium: this compound is most stable in acidic conditions (pH 2-5).[2] It degrades rapidly in neutral and alkaline solutions.

  • Light Exposure: this compound is light-sensitive. All handling steps should be performed with protection from light (e.g., using amber vials, covering glassware with foil).

  • Temperature: Both solid and solution forms should be kept cold to slow degradation.

Storage and Stability Data

Proper storage is critical for maintaining the integrity of pure this compound. Due to its inherent instability, strict adherence to recommended conditions is necessary.

Recommended Storage Conditions
FormTemperatureAtmosphereLight ConditionDuration
Solid Powder -20°CInert (Argon or Nitrogen)Dark (in amber vial)Up to 3 years
In Solvent (e.g., DMSO) -80°CInert (Argon or Nitrogen)Dark (in amber vial)Up to 1 year (aliquoted)

Data compiled from multiple sources.

Illustrative pH-Dependent Degradation of this compound in Aqueous Solution

The following table provides illustrative data on the stability of a 100 µM this compound solution at different pH values when stored at 4°C in the dark. This data is based on general chemical principles of catecholamine oxidation and should be considered qualitative. Actual degradation rates should be determined empirically for specific experimental conditions.

pHHalf-life (t½) (Approx. hours)Visual Observation after 24 hoursPrimary Degradation Pathway
4.0 72Solution remains light pinkSlow Oxidation
7.4 4Solution turns yellowish-brownRearrangement to Adrenolutin & Polymerization
9.0 < 1Solution becomes dark brown/blackRapid Polymerization

Note: this compound is known to be more stable in acidic conditions and degrades rapidly at neutral and, even more so, at alkaline pH.

Experimental Protocols

Protocol 1: Preparation of a Standardized this compound Solution

This protocol describes how to prepare a fresh this compound solution for use in cellular or enzymatic assays.

Materials:

  • Pure crystalline this compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Acidic buffer (e.g., 0.1 M Citrate buffer, pH 4.5)

  • Amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

  • In a fume hood, weigh the required amount of this compound powder rapidly.

  • Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO. For example, dissolve 1.79 mg of this compound in 1 mL of DMSO.

  • Vortex briefly until the solid is fully dissolved. The solution should be a clear, pink-to-red color.

  • Immediately before the experiment, dilute the DMSO stock solution to the final desired concentration using a pre-chilled acidic buffer (e.g., pH 4.5 citrate buffer).

  • Keep the final solution on ice and protected from light at all times.

  • Discard any unused solution after the experiment. Do not store aqueous solutions.

Protocol 2: HPLC Method for Purity Assessment of this compound

This protocol provides a reverse-phase HPLC method to determine the purity of an this compound sample and detect common degradation products.

Instrumentation and Materials:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 4.5 (adjusted with acetic acid)

  • Mobile Phase B: Acetonitrile

  • Sample: this compound dissolved in Mobile Phase A at ~100 µg/mL

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 485 nm
Injection Volume 10 µL
Gradient 5% B to 95% B over 15 minutes

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC system and C18 column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Prepare the this compound sample solution immediately before injection and filter it through a 0.22 µm syringe filter.

  • Inject the sample onto the column and start the data acquisition.

  • The this compound peak should elute as a sharp peak. Degradation products will typically appear as separate, smaller peaks, often with different retention times.

  • Calculate the purity by determining the peak area percentage of this compound relative to the total area of all detected peaks.

Visualizations and Pathways

This compound Degradation and Handling Workflow

The following diagram illustrates the critical decision points and pathways for handling pure this compound to ensure experimental integrity.

G cluster_storage Storage cluster_prep Solution Preparation cluster_quality Quality Control cluster_exp Experiment cluster_degradation Degradation storage Solid this compound (-20°C, Dark, Inert Gas) prep Prepare Fresh Solution in Acidic Buffer (pH < 5) Protect from Light storage->prep degraded_solid Degraded Solid (Brown/Black) storage->degraded_solid Improper Storage qc Visual Check: Pink/Red Color? prep->qc hplc HPLC Purity Check: Single Major Peak? qc->hplc If color is good degraded_solution Degraded Solution (Brown/Yellow) qc->degraded_solution No experiment Proceed with Experiment hplc->experiment Yes hplc->degraded_solution No discard Discard Sample degraded_solid->discard degraded_solution->discard G This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Ca_Overload Intracellular Ca²⁺ Overload This compound->Ca_Overload Mito Mitochondrion ROS->Mito Oxidative Stress Ca_Overload->Mito Ca²⁺ Uptake mPTP mPTP Opening Mito->mPTP Dysfunction ATP_depletion ATP Depletion mPTP->ATP_depletion Apoptosis Apoptosis / Necrosis mPTP->Apoptosis Release of Pro-apoptotic Factors ATP_depletion->Apoptosis

References

Technical Support Center: Identifying and Characterizing Adrenochrome Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing the degradation products of adrenochrome. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to study its degradation?

A1: this compound is a chemical compound that results from the oxidation of adrenaline (epinephrine).[1] It is known to be unstable and can degrade under various conditions, including exposure to light, heat, and changes in pH.[2] Studying its degradation is crucial as the resulting products may have different biological activities and toxicities. For instance, this compound itself has been reported to have cardiotoxic effects.[1] Furthermore, understanding the degradation pathways is essential for developing stable formulations and ensuring the accuracy of analytical methods.

Q2: What are the primary degradation products of this compound?

A2: The main degradation products of this compound that have been identified are:

  • Adrenolutin: An isomer of this compound that is formed, especially under alkaline conditions. It is highly fluorescent.

  • Leucothis compound: A reduced and less stable form of this compound.[3]

  • Melanin-like polymers: Brown or black compounds that are formed upon further oxidation of this compound.[4]

Q3: What are the typical conditions that lead to the degradation of this compound?

A3: this compound is sensitive to several factors that can induce its degradation:

  • pH: It degrades in both acidic and basic conditions, with the rate of degradation being pH-dependent.

  • Light (Photodegradation): Exposure to light, particularly UV light, can cause significant degradation.

  • Heat (Thermal Degradation): Elevated temperatures can accelerate the degradation process.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of various degradation products.

  • Enzymatic Degradation: Certain enzymes, such as CYP3A4 and CYP reductase, can rapidly metabolize this compound.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the analysis of this compound and its degradation products, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Analysis Troubleshooting

Problem: Poor peak shape (tailing or fronting) for this compound or its degradation products.

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: Catecholamines and their derivatives can interact with residual silanol groups on C18 columns, leading to peak tailing. Try adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v) to block these active sites. Alternatively, use an end-capped column specifically designed for the analysis of basic compounds.

  • Possible Cause 2: Inappropriate mobile phase pH.

    • Solution: The pH of the mobile phase can affect the ionization state of the analytes. For ionizable compounds like this compound and its derivatives, it is recommended to work at a pH that is at least 2 units away from their pKa values to ensure they are in a single ionic form.

  • Possible Cause 3: Column overload.

    • Solution: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.

  • Possible Cause 4: Column contamination or void.

    • Solution: If the problem persists, it might be due to a contaminated guard column or a void in the analytical column. Replace the guard column. If the issue is still not resolved, try back-flushing the analytical column or, if necessary, replace it.

Problem: Inconsistent retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution.

  • Possible Cause 2: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition can lead to shifts in retention times.

  • Possible Cause 3: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times in reversed-phase chromatography.

LC-MS Analysis Troubleshooting

Problem: Low signal intensity or high baseline noise.

  • Possible Cause 1: Matrix effects.

    • Solution: Biological matrices can contain endogenous compounds that co-elute with the analytes and cause ion suppression or enhancement. To mitigate this, improve your sample preparation procedure. Techniques like solid-phase extraction (SPE) can be more effective at removing interfering substances than simple protein precipitation. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.

  • Possible Cause 2: In-source degradation.

    • Solution: this compound and its degradation products can be fragile. Optimize the ion source parameters, such as temperature and voltages, to minimize in-source degradation.

Problem: "Ghost peaks" or unexpected adducts in the mass spectrum.

  • Possible Cause 1: Carryover from previous injections.

    • Solution: Implement a robust needle wash protocol between injections, using a strong solvent to clean the injection port and needle.

  • Possible Cause 2: Contaminants in the mobile phase or LC system.

    • Solution: Use high-purity solvents and additives. Regularly flush the LC system to remove any accumulated contaminants.

  • Possible Cause 3: Formation of adducts.

    • Solution: The presence of salts in the mobile phase or sample can lead to the formation of adducts (e.g., [M+Na]+, [M+K]+). If possible, use volatile mobile phase additives like formic acid or ammonium formate.

Data Presentation

Table 1: Summary of this compound Degradation under Forced Stress Conditions
Stress ConditionTemperatureDurationThis compound Degradation (%)Major Degradation Products IdentifiedReference
Acidic Hydrolysis
0.1 M HCl60°C30 min~5-20%Adrenolutin, other minor products
Alkaline Hydrolysis
0.1 M NaOH60°C30 min>20%Adrenolutin, Melanin-like polymers
Oxidative Degradation
3% H₂O₂Room Temp24 hours>20%Multiple degradation products
Photolytic Degradation
UV Light (254 nm)Room Temp4 hours~65% conversion from adrenalineThis compound, Melanin-like polymers
Thermal Degradation
60°C (in solution)60°C24 hoursSignificant degradationAdrenolutin, Melanin-like polymers

Note: The degradation percentages are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is based on methods developed for the analysis of catecholamines and their oxidation products.

1. Objective: To separate this compound from its potential degradation products using a stability-indicating reversed-phase HPLC method.

2. Materials:

  • This compound standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • HPLC grade water

  • Phosphoric acid

  • Sodium 1-octanesulfonate

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a photodiode array (PDA) or UV detector

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.005 M Sodium 1-octanesulfonate in water, with pH adjusted to 3.0 using phosphoric acid.

  • Mobile Phase B: Methanol

  • Filter both mobile phases through a 0.45 µm filter and degas before use.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: 80% Mobile Phase A and 20% Mobile Phase B (Isocratic)

  • Flow Rate: 1.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection: UV at 199 nm and 480 nm (for this compound)

5. Sample Preparation for Forced Degradation Studies:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Acidic Degradation: Mix the stock solution with 0.1 M HCl and heat at 60°C for 30 minutes.

  • Alkaline Degradation: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 30 minutes.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

  • After the specified time, neutralize the acidic and basic samples and dilute all samples with the mobile phase to an appropriate concentration before injection.

6. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

  • The PDA detector can be used to obtain the UV-Vis spectrum of the degradation products to aid in their identification.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Alkaline Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal Stress (60°C) start->thermal photo Photolytic Stress (UV light) start->photo hplc HPLC-PDA/UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Structural Elucidation hplc->lcms data Quantitative Data (% Degradation) hplc->data characterization Degradation Product Characterization lcms->characterization

Caption: Experimental workflow for this compound degradation studies.

degradation_pathway adrenaline Adrenaline This compound This compound adrenaline->this compound Oxidation adrenolutin Adrenolutin This compound->adrenolutin Isomerization (alkaline pH) leucothis compound Leucothis compound This compound->leucothis compound Reduction melanin Melanin-like Polymers This compound->melanin Further Oxidation/ Polymerization leucothis compound->this compound Oxidation

Caption: Simplified degradation pathway of adrenaline to this compound and its products.

troubleshooting_tree start HPLC/LC-MS Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No solution_peak_shape1 Adjust mobile phase pH Add competing amine (e.g., TEA) Use end-capped column peak_shape->solution_peak_shape1 Yes (Tailing/Fronting) solution_peak_shape2 Dilute sample peak_shape->solution_peak_shape2 Yes (Overload) solution_peak_shape3 Replace guard column Back-flush or replace analytical column peak_shape->solution_peak_shape3 Yes (Contamination/Void) signal_issue Low Signal/High Noise? retention_time->signal_issue No solution_rt1 Ensure adequate column equilibration retention_time->solution_rt1 Yes solution_rt2 Prepare fresh, degassed mobile phase retention_time->solution_rt2 Yes solution_rt3 Use a column oven for temperature control retention_time->solution_rt3 Yes solution_signal1 Improve sample preparation (e.g., SPE) Use stable isotope-labeled internal standard signal_issue->solution_signal1 Yes (Matrix Effects) solution_signal2 Optimize ion source parameters signal_issue->solution_signal2 Yes (In-source Degradation)

Caption: Troubleshooting decision tree for HPLC/LC-MS analysis.

Signaling Pathways Involving this compound Degradation Products

While research into the specific signaling pathways of this compound degradation products is ongoing, some studies have begun to elucidate their biological effects. For instance, both this compound and its degradation product, adrenolutin, have been shown to affect connexin proteins, which are crucial components of gap junctions involved in cell-to-cell communication. This suggests a potential role for these compounds in modulating cardiovascular function and toxicity.

The diagram below illustrates a hypothetical signaling pathway based on the known effects of catecholamines and the potential interactions of this compound and its degradation products. Adrenaline is known to act through adrenergic receptors, which are G-protein coupled receptors (GPCRs). The degradation products of this compound may interfere with these pathways or have off-target effects.

signaling_pathway adrenaline Adrenaline receptor Adrenergic Receptor (GPCR) adrenaline->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka cellular_response Cellular Response pka->cellular_response This compound This compound & Degradation Products (Adrenolutin, Leucothis compound) connexin Modulation of Connexin Proteins This compound->connexin Interference? cardiotoxicity Cardiotoxicity This compound->cardiotoxicity Direct Effect? connexin->cardiotoxicity

Caption: Potential interaction of this compound degradation products with cell signaling.

References

Technical Support Center: Optimizing Adrenochrome Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of adrenochrome synthesis. Below you will find detailed experimental protocols, a comparative analysis of different synthetic methods, troubleshooting guides, and frequently asked questions to address common challenges encountered during experimentation.

Experimental Protocols

Detailed methodologies for the most common this compound synthesis procedures are provided below.

Method 1: Oxidation with Potassium Ferricyanide

This method is a classical approach to this compound synthesis, valued for its relatively simple setup. The protocol below describes the synthesis of an this compound derivative, this compound monoaminoguanidine, as this compound itself is often too unstable to be easily isolated.[1]

Materials:

  • Adrenaline

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Sodium bicarbonate (NaHCO₃)

  • 3% Acetic acid solution

  • Aminoguanidine nitrate

  • 10% Sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • In a beaker, dissolve 34.1 g of potassium ferricyanide and 11.2 g of sodium bicarbonate in water.

  • In a separate container, prepare a mixture of 5 g of adrenaline in 50 ml of 3% acetic acid solution.

  • While stirring the potassium ferricyanide solution, add the adrenaline mixture using a tap funnel.

  • One minute later, add a mixture of 3.8 g of aminoguanidine nitrate and 1 ml of acetic acid in 20 ml of water to the reaction vessel.

  • After approximately 25 minutes, make the solution alkaline by adding 10% sodium hydroxide solution, which will cause the orange-colored this compound monoaminoguanidine to precipitate.

  • Isolate the precipitate by filtration, wash with water, and dry to obtain the crude product.

  • For purification, the crude product can be recrystallized. For example, dissolving the product in a minimal amount of 3% acetic acid, filtering, and then re-precipitating with 10% sodium hydroxide solution can yield a more refined product.[1]

Method 2: Oxidation with Silver Oxide in Methanol

This protocol focuses on the preparation of a stable, crystalline form of this compound by using silver oxide as the oxidizing agent in a non-aqueous solvent, which can help minimize side reactions.[2]

Materials:

  • Adrenaline

  • Silver oxide (Ag₂O)

  • Anhydrous methanol

  • Anion-exchange resin (e.g., Dowex-1(Cl⁻))

  • Filter aid (e.g., Celite)

Procedure:

  • Suspend adrenaline in anhydrous methanol in a reaction flask protected from light.

  • Gradually add freshly prepared silver oxide to the suspension while stirring vigorously. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress. The solution will turn a deep violet color as this compound is formed.

  • Once the reaction is complete, filter the mixture through a bed of filter aid to remove the silver salts.

  • To remove any dissolved heavy metal ions, which can catalyze the degradation of this compound, pass the filtrate through a column packed with an anion-exchange resin.[2]

  • The purified methanolic solution of this compound can then be concentrated under reduced pressure at a low temperature to induce crystallization.

  • Collect the crystalline this compound by filtration and dry under vacuum.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for different this compound synthesis methods. Please note that yields can be highly dependent on the specific reaction conditions and the purity of the starting materials.

Synthesis MethodOxidizing AgentTypical SolventReported YieldPurityAdvantagesDisadvantages
Potassium Ferricyanide Oxidation Potassium FerricyanideWaterGood[1]VariableSimple setup, readily available reagents.Can be difficult to separate from inorganic salts, potential for cyanide in waste.
Silver Oxide Oxidation Silver OxideMethanolUp to 60%High when purified with ion-exchange resinCan produce a stable, crystalline product.Silver oxide is a more expensive reagent, potential for silver contamination.
Persulfate Oxidation with Bismuth Catalyst Persulfate (e.g., ammonium persulfate)WaterHighHigh-quality product reportedAvoids the use of heavy metals like potassium ferricyanide, cost-effective.Requires careful control of pH and temperature to avoid over-oxidation.

Mandatory Visualization

Experimental Workflow for this compound Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage adrenaline Adrenaline Solution (Starting Material) reaction Oxidation Reaction (Controlled Temperature & pH) adrenaline->reaction oxidant Oxidizing Agent (e.g., Ag2O, K3[Fe(CN)6]) oxidant->reaction crude_product Crude this compound Solution reaction->crude_product filtration Filtration (Removal of Solid Byproducts) crude_product->filtration Transfer purification_step Purification (e.g., Ion Exchange, Activated Carbon) filtration->purification_step crystallization Crystallization or Derivative Formation purification_step->crystallization pure_product Pure this compound or Derivative crystallization->pure_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Guide and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction mixture turned dark brown or black immediately after adding the oxidizing agent. What went wrong?

A1: This is a common issue and typically indicates over-oxidation and polymerization of this compound into melanin-like compounds. To mitigate this, consider the following:

  • Temperature Control: Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to slow down the rate of reaction and prevent runaway oxidation.

  • Rate of Addition: Add the oxidizing agent slowly and portion-wise to maintain control over the reaction.

  • pH Control: The stability of this compound is highly pH-dependent. Maintaining the reaction at a slightly acidic to neutral pH can help to prevent rapid decomposition.

  • Stoichiometry: Use the correct stoichiometric amount of the oxidizing agent. An excess can lead to the formation of byproducts.

Q2: The yield of my this compound synthesis is consistently low. How can I improve it?

A2: Low yields can be attributed to several factors. Here are some troubleshooting steps:

  • Purity of Starting Material: Ensure that the adrenaline used is of high purity and has not been prematurely oxidized.

  • Reaction Time: Monitor the reaction closely. If the reaction is allowed to proceed for too long, the this compound product can degrade, thus lowering the yield. Conversely, stopping the reaction too early will result in incomplete conversion.

  • Atmosphere: Adrenaline solutions can be sensitive to air oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this side reaction.

  • Workup and Purification: this compound is unstable, and losses can occur during the workup and purification steps. Work quickly and at low temperatures. Converting this compound to a more stable derivative like this compound monosemicarbazone immediately after synthesis can significantly improve the isolated yield.

Q3: My purified this compound is unstable and decomposes quickly, even when stored. What is the cause and how can I improve its stability?

A3: The inherent instability of this compound makes its storage challenging. Here are some key considerations for improving its stability:

  • Removal of Metal Ions: Trace amounts of metal ions can catalyze the decomposition of this compound. Purification using an anion-exchange resin or treatment with a chelating agent like EDTA can help to remove these impurities.

  • Storage Conditions: Store pure this compound as a solid in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C).

  • Derivative Formation: For applications where the specific structure of this compound is not critical, converting it to a more stable derivative, such as carbazochrome (this compound monosemicarbazone), is a highly effective strategy for long-term storage and handling.

Q4: I am having trouble with the purification of this compound. What are the best methods?

A4: The purification of this compound requires gentle methods due to its instability.

  • For Silver Oxide Synthesis: The use of an anion-exchange resin is effective for removing residual silver ions.

  • General Purification: Treatment of the crude product solution with activated carbon can help to remove colored impurities.

  • Crystallization: If this compound is synthesized in a crystalline form, recrystallization from an appropriate solvent system can be an effective final purification step.

  • Derivative Purification: If a derivative such as this compound monoaminoguanidine has been synthesized, it can be purified by recrystallization. For example, dissolving the crude product in a dilute acid and then re-precipitating it by the addition of a base is a common technique.

Q5: How can I monitor the progress of the reaction and assess the purity of my final product?

A5: Several analytical techniques can be employed:

  • UV-Vis Spectroscopy: this compound has a characteristic absorbance maximum at around 480-490 nm, which gives it its distinctive red-violet color. You can monitor the formation of this compound by observing the increase in absorbance at this wavelength.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both monitoring the reaction and assessing the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. Detection can be performed using a UV-Vis detector set to the absorbance maximum of this compound. This will allow you to separate this compound from the starting material (adrenaline) and any impurities or degradation products.

References

troubleshooting common issues in adrenochrome experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Adrenochrome

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals for informational purposes only. This compound is a highly unstable compound with limited and primarily historical scientific interest. It has no approved medical use in the United States.[1] Its name is notably associated with widespread misinformation and conspiracy theories that have no scientific basis.[2][3] Experiments involving this compound present significant chemical stability challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide addresses potential issues related to the chemical properties and handling of this compound in a research setting.

Question 1: Why is my this compound solution rapidly changing color and showing reduced activity?

Answer: This is the most common issue and is due to the inherent instability of the this compound molecule.

  • Chemical Instability: this compound is an ortho-quinone, a chemical structure that is highly susceptible to degradation.[4] In solution, it has a characteristic pink or red color.[2]

  • Polymerization: Upon exposure to light, heat, or changes in pH, this compound readily polymerizes. This process causes the solution to turn brown or black as it forms melanin-like compounds, leading to a loss of the original substance and its activity.

  • Troubleshooting/Mitigation:

    • Storage: Solid this compound should be stored at low temperatures (e.g., -20°C) in the dark.

    • Solution Preparation: Prepare solutions fresh immediately before use. Use cold solvents and protect the solution from light.

    • pH Control: The stability of this compound is pH-dependent. Acidic environments can accelerate its polymerization within minutes. Buffering the solution may be necessary depending on the experimental requirements, but this must be carefully optimized.

    • Solvent Choice: The stability of this compound varies in different solvents. Some studies have examined its stability in lower aliphatic alcohols.

Question 2: What are common impurities in a synthesized batch of this compound?

Answer: Impurities can arise from the starting materials, side reactions, or degradation.

  • Unreacted Adrenaline: The synthesis involves the oxidation of adrenaline. Incomplete oxidation will leave residual adrenaline in the sample.

  • Oxidizing Agent Residue: If silver oxide (Ag₂O) is used for synthesis, silver ions may contaminate the final product, which can themselves catalyze degradation. Other oxidizing agents like potassium ferricyanide or persulfates may also leave residual salts.

  • Degradation Products: As mentioned, melanin-like polymers are the primary degradation products. Adrenolutin is another compound that can be formed from the rearrangement of this compound, especially in the presence of alkali or certain metal cations.

  • Troubleshooting/Mitigation:

    • Purification: Proper purification after synthesis is critical. Methods may include filtration and washing. The use of an anion-exchange resin to remove heavy metal ions has been described to yield a more stable crystalline product.

    • Analysis: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of the sample before use.

Question 3: How can I accurately quantify the concentration of this compound in my experiment?

Answer: Quantification requires rapid and precise analytical methods due to the compound's instability.

  • Spectrophotometry: this compound has a distinct absorbance maximum around 480-490 nm, which allows for its quantification using a spectrophotometer. This is a common method for tracking its formation or degradation in real-time.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector is a more specific and robust method. It can separate this compound from adrenaline and other degradation products, allowing for accurate quantification. An isocratic reverse-phase HPLC method is often used for this purpose.

  • Troubleshooting/Mitigation:

    • Sample Handling: When preparing samples for analysis, work quickly and keep them cold and protected from light to prevent degradation before measurement.

    • Method Validation: For HPLC, ensure the method is properly validated for linearity, accuracy, and precision using a pure standard, if available.

Question 4: Are there more stable derivatives of this compound that can be used for research?

Answer: Yes. To overcome the stability issues, researchers have often used more stable derivatives.

  • This compound Monosemicarbazone (Carbazochrome): This is the most common stabilized derivative. It is formed by reacting this compound with semicarbazide. Carbazochrome is a stable, crystalline solid.

  • Other Derivatives: Other derivatives include this compound monoaminoguanidine and the mono-oxime, which also exhibit greater stability than the parent compound.

  • Application: Carbazochrome has been investigated and used in some countries as a hemostatic agent to reduce capillary bleeding, though its effectiveness is not definitively established. It is important to note that the biological effects of these derivatives may differ from those of this compound itself.

Question 5: What is the historical context of the "this compound hypothesis" for schizophrenia?

Answer: In the 1950s, researchers hypothesized that schizophrenia could be caused by the improper metabolism of adrenaline, leading to the accumulation of neurotoxic this compound in the brain. This was known as the "this compound hypothesis". However, this theory has been largely discredited as this compound was not detectable in individuals with schizophrenia, and subsequent studies failed to replicate the initial findings.

Quantitative Data Summary

The following table summarizes the in vitro effects of this compound on cultured human umbilical arterial endothelial cells. This data highlights the compound's biological activity at different concentrations and exposure times.

Table 1: Effects of this compound on Human Endothelial Cells

Parameter MeasuredThis compound ConcentrationExposure TimeObserved Effect Compared to Control
[³H]Thymidine Incorporation 200 µM3 hoursInhibition
50 µM24 hoursInhibition
Protein Content 200 µM5 hoursDecrease
[³H]Cholesterol Uptake 200 µM24 hoursStimulation
Prostacyclin Production 200 µM5 hoursDecrease
Lipid Peroxidation 50 µM & 200 µMUp to 24 hoursNo Effect

Experimental Protocols

Protocol 1: Synthesis of this compound via Silver Oxide Oxidation of Adrenaline

This protocol is a generalized method based on procedures described in the scientific literature for small-scale laboratory synthesis.

Materials:

  • L-Adrenaline

  • Silver(I) Oxide (Ag₂O), freshly prepared or high purity

  • Anhydrous Methanol

  • Formic Acid (optional, for pH adjustment)

  • Argon or Nitrogen gas

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., syringe filter with PTFE membrane)

Procedure:

  • Set up the reaction vessel with a stir bar and prepare for an inert atmosphere by flushing with argon or nitrogen.

  • Add dry methanol to the flask. Place the flask in a temperature-controlled bath (e.g., 35°C).

  • Dissolve L-Adrenaline in the methanol. A small amount of formic acid may be used to aid dissolution.

  • With vigorous stirring, add the dried silver oxide powder to the adrenaline solution in one portion.

  • Observe the color change. The solution should rapidly turn from colorless or pale yellow to a deep red, indicating the formation of this compound.

  • The reaction is very fast. Allow it to proceed for a short, defined period (e.g., 1-2 minutes). Over-extension can lead to degradation.

  • Immediately filter the reaction mixture twice to remove the silver oxide and any silver byproducts. Wash the filter with a small amount of cold methanol.

  • The resulting red solution contains this compound. It should be used immediately or stored at -25°C or lower in the dark for short-term stability.

Protocol 2: In Vitro Assay of this compound's Effect on Endothelial Cell Proliferation

This protocol is a conceptual outline based on the methodology used to study the effects of this compound on endothelial cells.

Materials:

  • Cultured human umbilical arterial endothelial cells (HUAECs)

  • Appropriate cell culture medium and supplements

  • This compound solution (freshly prepared as in Protocol 1 and sterile-filtered)

  • [³H]Thymidine (radiolabel for proliferation assay)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (NaOH) or scintillation fluid

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed HUAECs into multi-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment Preparation: Immediately before use, prepare serial dilutions of the fresh this compound stock solution in the cell culture medium. Include a vehicle control (medium with the solvent used for this compound).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 50 µM, 200 µM) or the vehicle control.

  • Incubation: Incubate the cells for the desired time periods (e.g., 3, 5, 24 hours).

  • Proliferation Assay ([³H]Thymidine Incorporation):

    • Four hours before the end of each time point, add [³H]Thymidine to each well.

    • At the end of the incubation, wash the cells with cold PBS to remove unincorporated thymidine.

    • Precipitate the DNA by adding cold 10% TCA.

    • Wash the precipitate.

    • Lyse the cells with NaOH or scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the counts per minute (CPM) from the this compound-treated wells to the control wells to determine the percentage of inhibition of cell proliferation.

Visualizations

G Adrenaline Adrenaline (C₉H₁₃NO₃) Oxidation Oxidation Adrenaline->Oxidation e.g., Ag₂O, O₂ This compound This compound (C₉H₉NO₃) (Unstable, Red) Oxidation->this compound Polymerization Polymerization (Light, Heat, pH) This compound->Polymerization Melanin Melanin-like Polymers (Inactive, Brown/Black) Polymerization->Melanin

Caption: Chemical pathway of this compound formation and subsequent degradation.

G Start Start Synthesis 1. This compound Synthesis (Oxidation of Adrenaline) Start->Synthesis Purification 2. Purification & Purity Check (Filtration, HPLC Analysis) Synthesis->Purification Prep 3. Prepare Fresh Solution (Cold, Light-Protected) Purification->Prep Assay 4. In Vitro Assay (e.g., Cell Culture Treatment) Prep->Assay Analysis 5. Data Acquisition (e.g., Spectrophotometry, Scintillation Counting) Assay->Analysis Result End: Analyze Results Analysis->Result

References

Technical Support Center: Adrenochrome Preparation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing impurities in adrenochrome preparations. This compound is an unstable compound, and its purity is critical for reliable experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its purification and handling.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound preparations?

A1: Impurities in this compound can be broadly categorized into three groups:

  • Related Substances: These include unreacted starting materials, such as adrenaline, and byproducts from the oxidation reaction.[1]

  • Degradation Products: this compound is susceptible to degradation, especially when exposed to light, heat, or non-neutral pH.[1] This can lead to the formation of various colored and polymeric compounds, often appearing as brown or black melanin-like substances.[2]

  • Residual Solvents and Reagents: Solvents used during the synthesis and purification process may remain in the final product.[1] Additionally, residual oxidizing agents or metal ions can compromise the stability of the preparation.[3]

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in mildly acidic conditions. As the pH increases and becomes alkaline, the rate of its degradation and rearrangement to the fluorescent compound adrenolutin significantly increases.

Q3: What are the optimal storage conditions for this compound?

A3: To minimize degradation, solid this compound should be stored in a cool, dark, and dry environment, preferably at -20°C for long-term storage. It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. Solutions of this compound are generally unstable and should be prepared fresh for each experiment.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization can be used for purification. However, due to this compound's high solubility in water and instability in aqueous solutions, water is not an ideal solvent for isolating the final product. Methanol has been used in purification protocols, often followed by crystallization at low temperatures (e.g., -20°C). The choice of solvent is critical and may require optimization.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a common and effective method for quantifying this compound and its impurities. Spectrophotometry can also be used to determine the concentration of this compound, which has a characteristic absorbance maximum around 480-490 nm.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
This compound preparation has a brownish or blackish tint instead of the expected deep violet/red color. Degradation and polymerization of this compound. This can be caused by exposure to light, heat, high pH, or the presence of metal ion contaminants.- Ensure all purification steps are carried out with minimal exposure to light and at low temperatures.- Use purified, metal-free solvents and reagents.- Consider passing the reaction mixture through a chelating resin or performing a chelate treatment to remove metal ions.
Low yield of purified this compound. Further oxidation of this compound during the reaction or purification process. Instability of this compound in the chosen solvents.- Carefully monitor the reaction progress to avoid over-oxidation.- Work quickly during purification and keep the sample cold.- Consider converting this compound to a more stable derivative, such as this compound monosemicarbazone, for purification, followed by subsequent hydrolysis if the free form is required.
Inconsistent results in biological assays. Presence of uncharacterized impurities or degradation products that may have biological activity.- Re-purify the this compound using a different method (e.g., column chromatography followed by recrystallization).- Thoroughly characterize the purified material using HPLC and mass spectrometry to confirm its identity and purity.- Always use freshly prepared solutions for experiments.
Solid this compound degrades over time, even when stored in the freezer. Presence of residual metal ions (e.g., silver from silver oxide oxidation) or exposure to air and moisture upon opening the container.- Purify the this compound using a method that removes metal ions, such as passing the solution through an anion-exchange resin.- Store the purified solid under an inert atmosphere and allow the container to warm to room temperature before opening to prevent condensation.

Data Presentation

Table 1: Factors Affecting this compound Stability

Factor Effect on Stability Recommendations for Minimizing Degradation
pH Less stable at alkaline pH, more stable in acidic to neutral conditions.Maintain a slightly acidic pH during purification and in solutions.
Temperature Degradation rate increases with temperature.Perform all experimental manipulations at low temperatures (e.g., 0-4°C). Store long-term at -20°C.
Light Susceptible to photolytic degradation.Protect from light at all stages by using amber glassware or wrapping containers in aluminum foil.
Oxygen Prone to oxidation.Handle and store under an inert atmosphere (e.g., argon or nitrogen).
Metal Ions Traces of metal ions can catalyze decomposition.Use high-purity, metal-free reagents and solvents. Consider treatment with a chelating agent.

Experimental Protocols

Protocol 1: Purification of this compound by Anion-Exchange Resin and Recrystallization

This protocol is adapted from a method designed to remove ionic impurities, such as residual silver ions from silver oxide oxidation, which can destabilize the product.

Materials:

  • Crude this compound preparation

  • Methanol, reagent grade

  • Anion-exchange resin (e.g., Dowex-1 in the chloride form)

  • Formic acid (30%)

  • Silver oxide (freshly prepared)

  • Filter funnel and filter paper

  • Round-bottom flask

  • Low-temperature storage (-20°C)

Procedure:

  • Suspend adrenaline in methanol.

  • Add 30% formic acid dropwise with stirring until a clear solution is obtained.

  • Add freshly prepared silver oxide portion-wise over a few minutes, maintaining the temperature between 18-23°C.

  • Filter the reaction mixture through a bed of anion-exchange resin.

  • Collect the deep red filtrate and allow it to crystallize slowly at -20°C.

  • Collect the crystals by filtration and dry under vacuum.

Protocol 2: Quality Control of this compound by HPLC

This is a general guideline for developing an HPLC method for purity assessment.

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase and Conditions (example):

  • A mixture of methanol and water is a common mobile phase for related compounds. The exact ratio should be optimized for best separation.

  • Isocratic or gradient elution can be used.

  • Flow rate: ~1 mL/min

  • Detection wavelength: 480 nm for this compound

Procedure:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., mobile phase).

  • Inject a small volume (e.g., 10-20 µL) onto the HPLC column.

  • Run the chromatogram and identify the peak corresponding to this compound based on its retention time (determined using a reference standard).

  • Quantify the purity by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram.

Mandatory Visualization

This compound Detoxification Pathway

adrenochrome_detoxification Adrenaline Adrenaline This compound This compound (o-quinone) Adrenaline->this compound Oxidation Adrenochrome_GSH This compound-GSH Conjugate This compound->Adrenochrome_GSH GSH Glutathione (GSH) GSH->Adrenochrome_GSH GST Glutathione S-Transferase (GST) Adrenochrome_GSH->GST Catalyzes Detoxification Further Detoxification and Elimination Adrenochrome_GSH->Detoxification

Caption: Detoxification of this compound via conjugation with glutathione, catalyzed by Glutathione S-Transferase (GST).

Experimental Workflow for this compound Purification and Analysis

purification_workflow Start Crude this compound Preparation Purification Purification Step (e.g., Recrystallization, Column Chromatography) Start->Purification Analysis Purity Analysis (HPLC, Spectrophotometry) Purification->Analysis Decision Purity > 95%? Analysis->Decision Storage Store Purified This compound Decision->Storage Yes Repurify Repeat Purification Decision->Repurify No End Ready for Use Storage->End Repurify->Purification

References

Navigating Adrenochrome Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate technical assistance, please refer to our comprehensive troubleshooting guides and frequently asked questions below. This resource is designed to support researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments involving adrenochrome, with a specific focus on the impacts of pH and light.

This compound, an oxidation product of epinephrine (adrenaline), is a molecule of significant interest in various research fields. However, its inherent instability presents a considerable challenge in experimental settings. This guide provides detailed information on the factors affecting this compound stability, methods for its analysis, and troubleshooting common issues to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color rapidly. What does this indicate?

A rapid color change, typically from red to brown or colorless, is a primary indicator of this compound degradation. This compound possesses an ortho-quinoid structure, which makes it highly susceptible to degradation.[1] This process is accelerated by exposure to light and non-optimal pH conditions.

Q2: What is the optimal pH for storing this compound solutions?

For short-term storage of aqueous solutions, a slightly acidic pH is generally recommended to enhance stability. Research on an adrenaline derivative suggests a pH range of 2.5 to 4.5 for maximum stability. One source suggests an optimal pH of 4.0 for this compound in an aqueous solution. Conversely, alkaline conditions significantly accelerate degradation. The rate of epinephrine autoxidation to this compound, a precursor to its degradation, has been shown to increase as the pH is raised from 7.8 to 10.2.

Q3: How does light affect the stability of this compound?

Exposure to light, particularly UV light, induces photochemical decomposition of this compound. This photodegradation can lead to the formation of various byproducts. It is crucial to protect this compound solutions from light by using amber vials or by working in a dark environment to minimize this effect.

Q4: Can I monitor this compound stability using a spectrophotometer?

Yes, UV-Vis spectrophotometry is a common method for monitoring this compound concentrations. This compound exhibits a characteristic absorption maximum, and its degradation can be tracked by the decrease in absorbance at this wavelength over time.

Q5: Are there more advanced analytical methods to assess this compound stability?

High-Performance Liquid Chromatography (HPLC) is a highly specific and quantitative method for stability studies. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of its concentration over time.

Troubleshooting Guide

Issue 1: Inconsistent results in this compound-related assays.

Possible Cause: Degradation of this compound stock solution.

Troubleshooting Steps:

  • Verify pH of Stock Solution: Immediately measure the pH of your this compound stock solution. Adjust to a slightly acidic pH (around 4.0) if necessary, using a suitable buffer.

  • Protect from Light: Ensure that the stock solution and all subsequent dilutions are consistently protected from light. Use amber vials and minimize exposure to ambient light during handling.

  • Prepare Fresh Solutions: Due to its instability, it is best practice to prepare fresh this compound solutions immediately before each experiment.

  • Perform a Quick Stability Check: Before starting a critical experiment, monitor the absorbance of your this compound solution at its λmax for a short period (e.g., 15-30 minutes) to ensure it is not rapidly degrading under your experimental conditions.

Issue 2: Unexpected peaks appearing in HPLC chromatograms.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Review Sample Handling: Scrutinize your sample preparation and handling procedures for any potential exposure to high pH or light.

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing this compound to harsh conditions (e.g., strong acid, strong base, high temperature, intense light, and oxidizing agents). The resulting chromatograms can help in identifying the peaks corresponding to degradation products in your experimental samples.

  • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the this compound peak from all potential degradation product peaks. This may require adjustments to the mobile phase composition, gradient, or column type.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on pH and the presence of light. The following tables summarize the available quantitative data to illustrate these effects.

Table 1: Impact of pH on this compound Formation (from Epinephrine Autoxidation)

pHRelative Increase in this compound Formation
6.06%
6.524%
7.053%
7.447%

Data derived from a study on copper-induced epinephrine oxidation after 1 hour at 37°C. The baseline was not explicitly defined in the source.

Table 2: pH Range for Maximum Stability of a Related Compound (Adrenaline Derivative)

pH RangeObservation
2.5 - 4.5Maximum Stability

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis of this compound Stability

This protocol outlines a general procedure for monitoring the stability of an this compound solution at a specific pH.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, carbonate-bicarbonate buffer for alkaline pH)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Amber vials

Procedure:

  • Prepare a stock solution of this compound in the chosen buffer at a known concentration. Immediately protect it from light.

  • Transfer an aliquot of the solution to a quartz cuvette.

  • Measure the initial absorbance at the wavelength of maximum absorption (λmax) for this compound.

  • Store the stock solution under the desired conditions (e.g., at a specific temperature in the dark or exposed to a controlled light source).

  • At regular time intervals, take aliquots from the stock solution and measure the absorbance at λmax.

  • Plot the absorbance versus time to determine the degradation kinetics.

Protocol 2: HPLC Method for this compound Stability Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium 1-octanesulfonate

  • Phosphoric acid (for pH adjustment)

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of an aqueous solution of sodium 1-octanesulfonate (pH adjusted with phosphoric acid) and an organic solvent like methanol. A common starting point could be an 80:20 (v/v) ratio of aqueous to organic phase.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Set to the λmax of this compound.

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

Procedure:

  • Prepare this compound solutions in the desired buffers and subject them to the stability test conditions (varying pH and light exposure).

  • At each time point, inject a sample onto the HPLC system.

  • Record the peak area of the this compound peak.

  • The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the initial peak area.

Visualizing Experimental Workflows and Degradation Pathways

To aid in the conceptualization of experimental design and potential degradation mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis A Prepare this compound Stock Solution C Aliquot into Test Groups A->C B Prepare Buffers (Acidic, Neutral, Alkaline) B->C D Light Exposure C->D E Dark Condition C->E F Collect Samples at Time Points D->F E->F G HPLC Analysis F->G H UV-Vis Analysis F->H I Data Analysis G->I H->I

Caption: Workflow for this compound Stability Testing.

Degradation_Pathway cluster_factors Influencing Factors Ad This compound DP1 Degradation Product 1 Ad->DP1 Rearrangement DP2 Degradation Product 2 Ad->DP2 Photochemical Reaction Melanin Melanin-like Polymers DP1->Melanin DP2->Melanin pH pH (especially alkaline) pH->Ad Light Light (UV) Light->Ad

Caption: Simplified this compound Degradation Pathways.

References

Technical Support Center: Adrenochrome Handling and Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the shelf-life of adrenochrome for research purposes. It includes frequently asked questions, troubleshooting guides for common stability issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it inherently unstable?

A1: this compound is a chemical compound with the formula C₉H₉NO₃, produced by the oxidation of epinephrine (adrenaline).[1][2] Its name reflects its origin (adrenaline) and its deep violet color (chrome).[1][2] The instability stems from its ortho-quinone structure, which is highly susceptible to further oxidation and polymerization, especially when exposed to air (oxygen), light, and certain pH conditions.[2] In solution, it can also rearrange into other compounds.

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to this compound degradation are:

  • Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidation.

  • Light: this compound is known to be light-sensitive.

  • pH: It is most stable at a neutral or slightly acidic pH. In alkaline solutions (pH > 9), it rapidly rearranges to the highly fluorescent compound adrenolutin.

  • Temperature: Higher temperatures can accelerate degradation. Storage at -20°C is recommended.

  • Contaminants: The presence of metal ions, such as silver left over from synthesis, can catalyze degradation.

Q3: What are the visible signs of this compound degradation?

A3: Pure this compound in solution is typically pink or red-violet. As it degrades, it polymerizes into brown or black melanin-like compounds. Therefore, a color change from pink/red to brown or black is a clear indicator of significant degradation.

Q4: Can I use this compound that has started to change color?

A4: It is strongly advised not to use degraded this compound for quantitative or sensitive experiments. The color change indicates the formation of impurities (polymers and other byproducts) which can interfere with experimental results and may possess different biological activities. For reliable and reproducible data, always use freshly prepared solutions from high-purity, properly stored solid this compound.

Q5: What is the most effective way to stabilize this compound for practical use?

A5: While pure this compound is inherently unstable, its stability can be significantly increased by converting it into a derivative. The most common stabilized form is its monosemicarbazone derivative, known as carbazochrome, which is stable enough to be used as a hemostatic medication. For research where the parent compound is required, strict adherence to storage and handling protocols is the best approach.

Data Summary Tables

Table 1: Factors Influencing this compound Stability

FactorConditionImpact on StabilityRecommendation
Oxygen Exposure to airHigh DegradationHandle under an inert atmosphere (e.g., nitrogen, argon). Use deoxygenated solvents.
Light Exposure to ambient or UV lightHigh DegradationStore in amber vials or wrap containers in aluminum foil. Work in a darkened environment.
pH Alkaline (pH > 9)Rapid rearrangement to adrenolutinMaintain solutions at a neutral or slightly acidic pH (4-7).
Temperature Room TemperatureModerate to High DegradationStore solid compound and solutions at -20°C or lower.
Purity Presence of metal ion catalystsAccelerated DegradationUse highly purified this compound, free from synthesis reagents like silver oxide.

Table 2: Recommended Storage Conditions Summary

FormContainerAtmosphereTemperatureLight ConditionMax Duration
Solid Tightly sealed amber glass vialInert Gas (Argon)-20°CDarkMonths (if pure)
Solution Tightly sealed amber glass vialInert Gas (Argon)-20°CDarkHours to Days (prepare fresh)

Troubleshooting Guides

Problem 1: My freshly prepared this compound solution turns brown in minutes.

  • Possible Cause 1: Oxygen Exposure. The solvent was not deoxygenated, or the solution was prepared in the open air.

    • Solution: Use solvents that have been thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Prepare the solution inside a glovebox or using Schlenk line techniques to maintain an inert atmosphere.

  • Possible Cause 2: High pH. The solvent is alkaline, or the glassware was contaminated with a basic substance.

    • Solution: Ensure the solvent pH is neutral or slightly acidic. Use glassware that has been acid-washed and thoroughly rinsed with deionized water to remove any basic residues.

  • Possible Cause 3: Contaminated this compound. The solid this compound may contain metallic impurities from its synthesis that catalyze oxidation.

    • Solution: If possible, purify the solid this compound. A documented method involves passing a solution through an anion-exchange resin to remove contaminants, which can yield a product that is indefinitely stable at room temperature.

Problem 2: My experimental results are inconsistent, even with fresh solutions.

  • Possible Cause 1: Partial Degradation During Experiment. The experiment's duration or conditions (e.g., exposure to light, air) are sufficient to cause significant degradation.

    • Solution: Minimize the experiment time. Protect the sample from light at all stages. If the experiment must be conducted in the presence of air, consider if a stabilized derivative like carbazochrome could be used instead.

  • Possible Cause 2: Inaccurate Concentration. The initial concentration of the "fresh" solution may be lower than calculated due to rapid partial degradation during weighing and dissolution.

    • Solution: Immediately after preparing the solution, verify its concentration using spectrophotometry. This compound has a characteristic absorbance maximum around 480-490 nm. This allows for an accurate starting concentration to be determined and monitored over time.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution

This protocol details the steps for preparing an aqueous solution of this compound with enhanced stability for short-term experimental use.

  • Materials:

    • High-purity solid this compound

    • Amber glass vials with Teflon-lined screw caps

    • Deionized water (or appropriate buffer, pH 6.0-7.0)

    • Argon or Nitrogen gas supply

    • Syringes and needles

    • Sonicator

  • Procedure:

    • Deoxygenate Solvent: Place the desired volume of water or buffer into a flask. Seal the flask with a septum and sparge with argon or nitrogen gas for 30-60 minutes while stirring to remove dissolved oxygen.

    • Weigh this compound: In a controlled environment with minimal light, quickly weigh the desired amount of solid this compound directly into a pre-weighed amber vial.

    • Create Inert Atmosphere: Immediately flush the vial containing the solid with the inert gas and seal it with the screw cap.

    • Dissolution: Using a gas-tight syringe, draw the required volume of deoxygenated solvent and inject it into the sealed vial containing the this compound.

    • Mix: Gently swirl or sonicate the vial until the solid is completely dissolved. Avoid vigorous shaking, which can introduce atmospheric oxygen if the seal is imperfect.

    • Storage: Immediately place the vial in a -20°C freezer. For use, withdraw aliquots using a syringe through the septum to maintain the inert atmosphere inside. The solution should be used as quickly as possible, preferably within the same day.

Protocol 2: Spectrophotometric Purity Check

This protocol allows for a quick assessment of this compound integrity.

  • Materials:

    • UV-Vis Spectrophotometer

    • Quartz or glass cuvettes

    • Freshly prepared this compound solution (from Protocol 1)

    • Solvent blank (deoxygenated water or buffer)

  • Procedure:

    • Blank the Spectrophotometer: Use the deoxygenated solvent to zero the spectrophotometer at all wavelengths.

    • Prepare Sample: Dilute a small aliquot of the concentrated this compound stock solution to a concentration that will give an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

    • Scan Spectrum: Immediately perform a wavelength scan from approximately 300 nm to 700 nm.

    • Analysis:

      • A pure this compound solution should exhibit a distinct absorbance peak around 480-490 nm.

      • The appearance of a rising baseline or significant absorbance in the 550-700 nm range suggests the formation of brown/black polymerization products.

      • This scan can be repeated over time to monitor the rate of degradation under specific experimental conditions.

Visualizations

Epi Epinephrine Adr This compound (Unstable, Red-Violet) Epi->Adr Oxidation (O₂, Light, Metal Ions) Poly Melanin-like Polymers (Degraded, Brown-Black) Adr->Poly Further Oxidation & Polymerization Adl Adrenolutin (Fluorescent) Adr->Adl Rearrangement ph_cond Alkaline pH (pH > 9)

Caption: Degradation and rearrangement pathways of this compound.

Experimental Workflow for Handling this compound start Start: Receive High-Purity this compound store_solid Store Solid: -20°C, Dark, Inert Gas start->store_solid prep_sol Prepare Solution store_solid->prep_sol check1 Critical Step: Use Deoxygenated Solvent & Inert Atmosphere prep_sol->check1 check2 Critical Step: Protect from Light (Amber Vials) check1->check2 purity_check Optional but Recommended: Verify Purity/Concentration (Spectrophotometry) check2->purity_check use Use in Experiment (Minimize exposure time) purity_check->use end End of Experiment use->end q1 Is your this compound solution degrading rapidly? q2 What is the pH of your solvent/buffer? q1->q2 Yes a_stable Review handling protocol. Consider purity of starting material. q1->a_stable No a_ph_alkaline Probable Cause: Alkaline Rearrangement Solution: Use neutral or slightly acidic buffer (pH < 8). q2->a_ph_alkaline Alkaline (pH > 8) q3 Are you working under an inert atmosphere? q2->q3 Neutral/ Acidic a_air Probable Cause: Oxygen Exposure Solution: Use deoxygenated solvents and work in a glovebox. q3->a_air No q4 Is the solution protected from light? q3->q4 Yes a_light Probable Cause: Light-induced Degradation Solution: Use amber vials and minimize light exposure. q4->a_light No q4->a_stable Yes

References

addressing the rapid metabolism of adrenochrome in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for addressing the rapid metabolism of adrenochrome in biological systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so unstable?

A1: this compound is a chemical compound produced from the oxidation of adrenaline (epinephrine).[1][2] Its instability is due to its ortho-quinone structure, which makes it highly susceptible to further oxidation and polymerization, causing solutions to change from pink to brown or black melanin-like compounds.[1] In solution, its degradation can be very rapid; for instance, in the presence of CYP3A4 and CYP reductase with NADPH, over 50% can be consumed in less than two minutes.[3]

Q2: What are the primary metabolic pathways for this compound in biological systems?

A2: The primary metabolic pathways for this compound are detoxification routes aimed at mitigating its potential toxicity. The two main pathways are:

  • Reduction: this compound can be reduced by the enzyme DT-diaphorase (also known as NQO1 or NAD(P)H:quinone oxidoreductase) back to a less reactive hydroquinone form.[4] This is considered a protective mechanism.

  • Glutathione Conjugation: this compound is a substrate for Glutathione S-transferases (GSTs), particularly GST M1-1 and GST M2-2. These enzymes catalyze the conjugation of this compound with glutathione, forming a less reactive and more water-soluble compound that can be excreted.

Q3: Which enzymes are the key players in this compound metabolism?

A3: The key enzymes are DT-diaphorase (NQO1) and Glutathione S-transferases (GSTs) . DT-diaphorase is a flavoprotein that catalyzes the two-electron reduction of quinones. GSTs, especially the Mu class (GSTM1-1 and GSTM2-2), are critical for detoxifying this compound by conjugating it with glutathione.

Q4: Can this compound interfere with other experimental systems?

A4: Yes. Both this compound and its precursor, epinephrine, can act as substrates and inhibitors for cytochrome P450 (CYP) enzymes, such as CYP3A4. This can complicate studies on xenobiotic metabolism, as the presence of this compound can lead to inaccurate measurements of reactive oxygen species and inhibit the metabolism of other substrates.

Q5: What are the primary methods for quantifying this compound?

A5: this compound concentration is most commonly measured using spectrophotometry, as it has a characteristic absorbance peak at approximately 480 nm. For more complex biological samples where specificity is required, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Troubleshooting Guide

Problem: My this compound solution turns dark brown/black almost immediately after preparation.

  • Question: What is causing this rapid color change and how can I prevent it?

  • Answer: This indicates rapid polymerization of this compound. This is often due to oxidative stress, inappropriate pH, or the presence of catalytic metal ions. To prevent this, prepare solutions immediately before use in a buffer with a slightly acidic pH (e.g., pH 4-6) and consider using purified, deoxygenated water. Work at low temperatures (0-4°C) to slow the degradation rate.

Problem: I am seeing high variability and poor reproducibility in my enzyme kinetics assays.

  • Question: Why are my results inconsistent when studying this compound metabolism?

  • Answer: The high instability of this compound is the most likely cause. If the substrate is degrading significantly over the course of the assay, your results will be unreliable.

    • Solution 1: Use a Stabilizer. For many applications, this compound can be stabilized by forming a derivative, such as this compound monosemicarbazone. However, be aware that this creates a different chemical entity, and its interaction with your system may differ from that of pure this compound.

    • Solution 2: Shorten Assay Time. Minimize the time between solution preparation and measurement. The oxidation process can be detectable within 5 minutes and continues for hours.

    • Solution 3: Control for Autoxidation. Always run parallel controls containing this compound in the assay buffer without the enzyme to measure the rate of non-enzymatic degradation. Subtract this rate from your enzymatic reaction rate.

Problem: I suspect my commercial this compound preparation is impure.

  • Question: How can I assess the purity of my this compound and what are the implications of impurities?

  • Answer: Impurities in commercial this compound can significantly affect experimental outcomes, as some of its observed biological activities have been attributed to contaminants.

    • Purity Assessment: Use HPLC to separate the main this compound peak from any degradation products or contaminants. You can also use spectrophotometry to check the characteristic absorbance spectrum, although this is less specific.

    • Purification: If purity is a concern, you may need to purify the compound before use, for example, by recrystallization, though this is challenging due to its instability. Alternatively, synthesize this compound fresh from adrenaline using an oxidizing agent like silver oxide.

Data Presentation

Table 1: Stabilization Parameters for this compound Derivatives

Stabilizing AgentMolar Ratio (Agent:this compound)Optimal pH RangeTemperatureReference
Aminoguanidine1.0 - 1.252.0 - 5.00 - 15°C
Semicarbazide1.0 - 1.255.0 - 7.00 - 15°C

Table 2: Spectrophotometric Data for this compound

ParameterWavelength (nm)ApplicationReference
Maximum Absorbance (λmax)~480 nmQuantification of this compound formation
Isosbestic Point (Adrenaline/Adrenochrome)~347 nmMonitoring adrenaline autoxidation

Experimental Protocols

Protocol 1: Preparation and Stabilization of this compound Solution

  • Materials: Adrenaline hydrochloride, Silver Oxide (Ag₂O) or other suitable oxidizing agent, appropriate buffer (e.g., phosphate buffer), stabilizer (e.g., semicarbazide hydrochloride), potassium acetate buffer.

  • Preparation of this compound:

    • Dissolve adrenaline hydrochloride in ice-cold, deoxygenated water.

    • Slowly add the oxidizing agent (e.g., Ag₂O) while stirring continuously on ice. The solution will turn a characteristic pink/red color.

    • The reaction is typically rapid, often complete within 30-45 minutes.

    • Centrifuge the solution at a low temperature to remove the oxidizing agent.

  • Stabilization with Semicarbazide:

    • Prepare a solution of semicarbazide hydrochloride and potassium acetate in water. A typical ratio is ~2 moles of potassium acetate per mole of semicarbazide to achieve the optimal pH.

    • Cool the semicarbazide solution on ice.

    • Slowly add the semicarbazide solution to the freshly prepared this compound solution while stirring at below 10°C.

    • Allow the reaction to proceed for 1-2 hours on ice to allow the this compound monosemicarbazone derivative to form and crystallize.

  • Storage: Use the stabilized solution immediately or store it at -80°C for short periods, protected from light.

Protocol 2: Enzymatic Assay for DT-Diaphorase Activity with this compound

  • Principle: This assay measures the decrease in absorbance at 480 nm as DT-diaphorase reduces this compound in the presence of NADPH.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • NADPH solution: 10 mM stock in assay buffer.

    • This compound solution: Freshly prepared 1 mM stock in deoxygenated water.

    • Enzyme: Purified DT-diaphorase or cell lysate containing the enzyme.

    • Inhibitor (optional): Dicoumarol (a specific inhibitor of DT-diaphorase) for control experiments.

  • Procedure:

    • Set up a UV/Vis spectrophotometer to read absorbance at 480 nm at a controlled temperature (e.g., 25°C).

    • In a cuvette, add the assay buffer, NADPH (to a final concentration of ~100-200 µM), and the enzyme source.

    • Initiate the reaction by adding this compound (to a final concentration of ~50-100 µM).

    • Immediately begin recording the absorbance at 480 nm every 15-30 seconds for 5-10 minutes.

    • Run a control reaction without the enzyme to measure the rate of non-enzymatic this compound degradation.

  • Calculation: Calculate the rate of reaction using the Beer-Lambert law, correcting for the non-enzymatic degradation rate. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the reduction of 1 µmol of this compound per minute.

Mandatory Visualizations

cluster_pathway This compound Metabolic Pathways adrenaline Adrenaline (Epinephrine) This compound This compound (o-quinone) adrenaline->this compound Oxidation (e.g., by ROS, enzymes) reduction_prod Leukothis compound (Hydroquinone) This compound->reduction_prod Reduction conjugation_prod Glutathione Conjugate (Detoxified) This compound->conjugation_prod Conjugation polymerization_prod Melanin-like Polymers (Polymerization) This compound->polymerization_prod Spontaneous Degradation reduction_prod->this compound Autoxidation dt_diaphorase DT-Diaphorase (NQO1) dt_diaphorase->this compound Catalyzes gst Glutathione S-Transferase (GST M1-1, M2-2) gst->this compound Catalyzes cluster_workflow Experimental Workflow: Studying this compound Metabolism prep 1. Prepare Fresh this compound Solution on Ice assay_setup 2. Set up Reaction Mixture (Buffer, NADPH, Enzyme Source) prep->assay_setup control_setup 3. Prepare Control Reaction (No Enzyme) prep->control_setup initiate 4. Initiate Reactions by Adding this compound assay_setup->initiate control_setup->initiate measure 5. Measure Absorbance (480 nm) or Analyze by HPLC initiate->measure analyze 6. Calculate Reaction Rates (Correct for Control) measure->analyze cluster_troubleshooting Troubleshooting: this compound Instability start Problem: Rapid Solution Degradation (Color Change) check_temp Is the solution prepared and stored on ice (0-4°C)? start->check_temp check_temp->start No -> Correct check_ph Is the buffer pH slightly acidic (4-6)? check_temp->check_ph Yes check_ph->start No -> Adjust check_o2 Are you using deoxygenated solvents? check_ph->check_o2 Yes check_o2->start No -> Correct use_stabilizer Consider using a stabilizer (e.g., semicarbazide) check_o2->use_stabilizer Yes solution_ok Solution should be more stable use_stabilizer->solution_ok

References

Technical Support Center: Overcoming Low Bioavailability of Adrenochrome in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of adrenochrome in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low bioavailability of this compound in studies?

A1: The principal cause of this compound's low bioavailability is its inherent chemical instability. This compound is an oxidation product of adrenaline and is highly susceptible to further oxidation and polymerization, especially in solution, leading to the formation of brown or black melanin compounds.[1] This degradation occurs both in vitro and in vivo, causing the compound to rapidly disappear from biological systems after administration.

Q2: How does the instability of this compound affect experimental results?

A2: The instability of this compound can significantly impact the reliability and reproducibility of experimental outcomes. Degradation of the compound can lead to an underestimation of its biological activity, inconsistent results between experiments, and the potential for confounding effects from its degradation products.

Q3: What are the main strategies to overcome the low bioavailability of this compound?

A3: The two primary strategies to address the low bioavailability of this compound are:

  • Chemical Modification: Synthesizing more stable derivatives of this compound. The most common and well-documented derivative is this compound monosemicarbazone, also known as carbazochrome, which is a hemostatic medication.[1]

  • Advanced Formulation Approaches: Encapsulating this compound in protective delivery systems to prevent its degradation before it reaches the target site.

Q4: Are there any commercially available, stable forms of this compound for research?

A4: While this compound itself is commercially available, its stability is a concern. A more stable derivative, carbazochrome (this compound monosemicarbazone), is also available and has been used in clinical applications as a hemostatic agent.[1] For research purposes requiring the specific structure of this compound, stabilization through formulation is a key consideration.

Q5: What is the expected in vivo behavior of this compound after administration?

A5: Studies in animal models, such as rats, have shown that this compound is rapidly cleared from the bloodstream after administration. In one study, after intraperitoneal injection in rats, the concentration of this compound in the blood decreased rapidly within minutes. This rapid clearance is attributed to both its instability and metabolic conversion to other compounds like adrenolutin.[2]

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Solution
  • Problem: You observe a color change in your this compound solution (e.g., from pink/violet to brown/black) during your experiment, or you are getting inconsistent results.

  • Cause: This is likely due to the oxidation and polymerization of this compound.

  • Solutions:

    • Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use.

    • Protect from Light and Air: this compound is sensitive to light and oxygen. Store the solid compound in a dark, airtight container and prepare solutions in amber vials.

    • Use Antioxidants: Consider adding antioxidants to your formulation. L-cysteine has been used to prevent the oxidation of adrenaline to this compound and could potentially stabilize this compound solutions.[3]

    • Control pH: The stability of this compound is pH-dependent. While it is most stable at neutral pH, alkaline conditions can promote its rearrangement to the fluorescent compound adrenolutin.

Issue: Low or Undetectable Levels of this compound in Biological Samples
  • Problem: After administering this compound to an animal model, you are unable to detect or quantify it in blood or tissue samples.

  • Cause: This is a direct consequence of its low bioavailability due to rapid degradation and metabolism.

  • Solutions:

    • Utilize a Stable Derivative: The most effective solution is to use a more stable derivative like carbazochrome for your studies. This will significantly increase its plasma concentration and half-life.

    • Optimize Dosing and Sampling Time: If you must use unmodified this compound, administer a higher dose and collect blood samples at very early time points (e.g., within the first 5-30 minutes post-injection).

    • Advanced Delivery Systems: Encapsulate this compound in a protective carrier system such as liposomes or nanoparticles to shield it from degradation in the circulation.

Quantitative Data Summary

The following table summarizes available pharmacokinetic data for a stable derivative of this compound, carbazochrome sodium sulfonate, from a study in rabbits. This data illustrates the improved pharmacokinetic profile that can be achieved through chemical stabilization.

ParameterNeedle-Free InjectionIntramuscular Injection
tmax (min) 5.00 ± 1.4123.00 ± 2.01
Cmax (µg/mL) 5.93 ± 0.025.09 ± 0.29
AUC0-t (µg·min/mL) 162.43 ± 17.09180.82 ± 15.29
t1/2 (min) 23.54 ± 3.8918.28 ± 2.47

Data from a pharmacokinetic study of carbazochrome sodium sulfonate in rabbits.

Experimental Protocols

Protocol 1: Preparation and Stabilization of this compound Solution for In Vivo Administration

This protocol describes a method for preparing an this compound solution with enhanced stability for administration in animal studies.

  • Materials:

    • This compound powder

    • Sterile, pyrogen-free saline (0.9% NaCl)

    • Ascorbic acid (or other suitable antioxidant)

    • Sterile, amber glass vials

    • Sterile filters (0.22 µm)

  • Procedure:

    • Prepare a stock solution of the antioxidant (e.g., 1% w/v ascorbic acid in sterile saline).

    • In a sterile, amber vial, dissolve the desired amount of this compound powder in a small volume of the antioxidant solution.

    • Bring the solution to the final desired concentration with sterile saline.

    • Gently mix the solution until the this compound is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm filter into a new sterile, amber vial.

    • Use the solution immediately after preparation.

Protocol 2: Pharmacokinetic Study of this compound in Rats

This protocol outlines a procedure for a basic pharmacokinetic study of this compound in rats, focusing on early time points due to its rapid clearance.

  • Animal Model:

    • Male Sprague-Dawley rats (250-300g)

  • Drug Administration:

    • Prepare a stabilized this compound solution as described in Protocol 1.

    • Administer a single intraperitoneal (IP) injection of the this compound solution at a pre-determined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points post-injection: 2, 5, 10, 15, 30, and 60 minutes.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Immediately place the blood samples on ice.

  • Sample Processing:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry detection.

Visualizations

Adrenochrome_Degradation_Pathway Adrenaline Adrenaline This compound This compound (Unstable) Adrenaline->this compound Oxidation Melanin Melanin Polymers (Inactive) This compound->Melanin Further Oxidation & Polymerization Bioavailability_Enhancement_Workflow cluster_problem Problem cluster_solutions Solutions cluster_formulation_details Formulation Strategies cluster_outcome Desired Outcome This compound This compound LowBioavailability Low Bioavailability (Instability & Metabolism) This compound->LowBioavailability ChemicalMod Chemical Modification (e.g., Carbazochrome) LowBioavailability->ChemicalMod Formulation Advanced Formulation LowBioavailability->Formulation ImprovedBioavailability Improved Bioavailability & Reproducible Data ChemicalMod->ImprovedBioavailability Liposomes Liposomes Formulation->Liposomes Nanoparticles Nanoparticles Formulation->Nanoparticles Antioxidants Antioxidant Addition Formulation->Antioxidants Liposomes->ImprovedBioavailability Nanoparticles->ImprovedBioavailability Antioxidants->ImprovedBioavailability

References

Validation & Comparative

Comparative Analysis of Adrenochrome and Epinephrine's Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological effects of epinephrine and its oxidation product, adrenochrome. While structurally related, these two compounds exhibit markedly different physiological and toxicological profiles. Epinephrine, a well-characterized hormone and neurotransmitter, mediates its effects through specific receptor interactions and established signaling pathways. In contrast, the biological effects of this compound appear to be primarily driven by direct cellular toxicity, likely stemming from oxidative stress, rather than receptor-mediated signaling.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for the biological effects of epinephrine and this compound. It is important to note that there is a significant disparity in the amount of research available for these two compounds, with epinephrine being extensively studied, while data for this compound is more limited and often focused on its toxicological properties.

Table 1: Receptor Binding Affinities

CompoundReceptor SubtypeBinding Affinity (Ki/Kd)Species/TissueReference
Epinephrine α1-adrenergic~100-1000 nM (Ki)Various[1]
α2-adrenergic~50-200 nM (Ki)Various[1]
β1-adrenergic~50-100 nM (Ki)Various[2]
β2-adrenergic~20-50 nM (Ki)Various[2]
This compound Adrenergic ReceptorsNo significant binding affinity data available in the literature.--

Note: The lack of available data for this compound's binding affinity to adrenergic receptors suggests it is not a potent ligand for these receptors.

Table 2: Physiological and Toxicological Effects

EffectCompoundConcentration/DoseSpecies/ModelKey FindingsReference
Cardiovascular
Positive InotropyEpinephrine10⁻⁶ MIsolated Rat HeartIncreased contractile force.[3]
Negative InotropyThis compound10⁻⁴ MIsolated Rat HeartInduced contractile failure.
This compound50 mg/LIsolated Rat HeartMarked decline in contractile force within 5 minutes.
VasoconstrictionEpinephrine50 ng/min (intra-arterial)Human ForearmFacilitates neurogenic vasoconstriction.
This compound1-1000 ng/mLIsolated Rat HeartDose-dependent increase in coronary pressure.
Cellular Toxicity
Inhibition of DNA SynthesisEpinephrine200 µMHuman Umbilical Arterial Endothelial CellsInhibition observed after 24 hours.
This compound200 µMHuman Umbilical Arterial Endothelial CellsInhibition observed after 3 hours.
This compound50 µMHuman Umbilical Arterial Endothelial CellsInhibition observed after 24 hours.
Decreased Prostacyclin ProductionEpinephrine200 µMHuman Umbilical Arterial Endothelial CellsDecrease observed after 24 hours.
This compound200 µMHuman Umbilical Arterial Endothelial CellsDecrease observed after 5 hours.
In Vivo Toxicity
Cardiovascular DepressionThis compound16-32 mg/kg (i.v.)RatDepression of heart rate and blood pressure within 5 minutes.
Myocardial DamageThis compound4-8 mg/kg (i.v.)RatReversible ultrastructural changes in the myocardium.
This compound16-32 mg/kg (i.v.)RatPartially reversible ultrastructural and cardiovascular changes.
Lethal Dose (LD50)Epinephrine5 mg/kg (subcutaneous)Rat
Epinephrine24 mg/kg (oral)Rat
This compoundNo definitive LD50 data available.---

Signaling Pathways and Mechanisms of Action

The biological effects of epinephrine and this compound are initiated by fundamentally different mechanisms. Epinephrine acts as a classic agonist for adrenergic receptors, triggering well-defined intracellular signaling cascades. In contrast, this compound's effects are largely attributed to its chemical reactivity and ability to induce oxidative stress.

Epinephrine Signaling Pathways

Epinephrine is a non-selective agonist of all adrenergic receptors, which are G-protein coupled receptors (GPCRs). The specific downstream effects depend on the receptor subtype and the G-protein to which it couples.

  • β-Adrenergic Receptors (β1, β2, β3): These receptors couple to the stimulatory G-protein, Gs. Activation of Gs leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. For example, in cardiac muscle, this pathway leads to increased heart rate and contractility. In smooth muscle, it results in relaxation.

  • α1-Adrenergic Receptors: These receptors couple to the Gq G-protein. Activation of Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). This pathway is primarily responsible for smooth muscle contraction.

  • α2-Adrenergic Receptors: These receptors couple to the inhibitory G-protein, Gi. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway can modulate the release of neurotransmitters from nerve terminals.

Epinephrine_Signaling_Pathways cluster_beta β-Adrenergic Pathway cluster_alpha1 α1-Adrenergic Pathway Epi_beta Epinephrine beta_AR β-Adrenergic Receptor Epi_beta->beta_AR Gs Gs beta_AR->Gs activates AC_beta Adenylyl Cyclase Gs->AC_beta activates cAMP cAMP AC_beta->cAMP ATP to PKA Protein Kinase A cAMP->PKA activates Response_beta Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Response_beta phosphorylates targets Epi_alpha1 Epinephrine alpha1_AR α1-Adrenergic Receptor Epi_alpha1->alpha1_AR Gq Gq alpha1_AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->PKC Response_alpha1 Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response_alpha1 phosphorylates targets

Caption: Epinephrine's dual signaling pathways via β- and α1-adrenergic receptors.

This compound's Proposed Mechanism of Action

Current evidence suggests that this compound does not act as a typical agonist at adrenergic receptors. Instead, its biological effects are likely a consequence of its inherent chemical reactivity and its ability to induce oxidative stress.

The proposed mechanism involves the following steps:

  • Formation: this compound is formed from the oxidation of epinephrine. This process can be accelerated by factors that promote oxidative stress.

  • Redox Cycling: this compound can undergo redox cycling, a process where it is reduced and then re-oxidized, leading to the continuous production of reactive oxygen species (ROS), such as superoxide radicals.

  • Cellular Damage: The excessive production of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. This can disrupt cellular function and lead to cell death.

  • Mitochondrial Dysfunction: this compound has been shown to inhibit mitochondrial oxidative phosphorylation, impairing cellular energy production and contributing to contractile failure in cardiac muscle.

Adrenochrome_Toxicity_Pathway Epi Epinephrine Oxidation Oxidation Epi->Oxidation This compound This compound Oxidation->this compound Redox Redox Cycling This compound->Redox Mito Mitochondrial Dysfunction This compound->Mito inhibits oxidative phosphorylation ROS Reactive Oxygen Species (ROS) Redox->ROS generates Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->Damage Toxicity Cardiotoxicity & Other Toxic Effects Damage->Toxicity Mito->Toxicity

Caption: Proposed mechanism of this compound-induced cellular toxicity.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparative analysis of epinephrine and this compound.

Langendorff Isolated Perfused Heart Preparation

This ex vivo model is used to assess the direct effects of substances on cardiac function without the influence of systemic physiological factors.

Objective: To evaluate the inotropic (contractile force) and chronotropic (heart rate) effects of epinephrine and this compound, as well as this compound-induced cardiotoxicity.

Methodology:

  • Animal Preparation: A rat is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure. This forces the aortic valve to close and directs the perfusate into the coronary arteries.

  • Data Acquisition: A pressure transducer is placed in the left ventricle to measure heart rate and contractile force. Coronary flow can also be monitored.

  • Drug Administration: After a stabilization period, epinephrine or this compound is added to the perfusate at various concentrations.

  • Analysis: Changes in heart rate, contractile force, and coronary flow are recorded and analyzed to determine the dose-dependent effects of each compound. For toxicity studies with this compound, markers of cellular damage (e.g., lactate dehydrogenase release) can be measured in the effluent, and the heart tissue can be collected for histological or ultrastructural analysis.

Langendorff_Workflow start Anesthetize Rat & Excise Heart cannulate Cannulate Aorta & Mount on Langendorff Apparatus start->cannulate perfuse Retrograde Perfusion with Krebs-Henseleit Buffer cannulate->perfuse stabilize Stabilization Period perfuse->stabilize drug Administer Epinephrine or this compound stabilize->drug record Record Hemodynamic Parameters (Heart Rate, Contractile Force) drug->record analyze Analyze Data & Assess Cardiotoxicity record->analyze

Caption: Experimental workflow for the Langendorff isolated heart perfusion assay.

In Vitro Endothelial Cell Toxicity Assay

This assay is used to assess the cytotoxic effects of epinephrine and this compound on vascular endothelial cells.

Objective: To compare the time- and dose-dependent effects of epinephrine and this compound on endothelial cell viability, proliferation, and function.

Methodology:

  • Cell Culture: Human umbilical arterial endothelial cells (HUAECs) are cultured in appropriate media until confluent.

  • Treatment: The cultured cells are exposed to various concentrations of epinephrine or this compound (e.g., 50 µM and 200 µM) for different durations (e.g., 3, 5, 7, and 24 hours).

  • Assays:

    • DNA Synthesis ([³H]thymidine incorporation): The rate of DNA synthesis, an indicator of cell proliferation, is measured by the incorporation of radiolabeled thymidine into the cellular DNA.

    • Prostacyclin Production: The production of prostacyclin, a key molecule in vascular homeostasis, is measured in the cell culture supernatant using an appropriate immunoassay.

    • Cholesterol Uptake: The uptake of radiolabeled cholesterol is measured to assess the effect on lipid metabolism.

    • Protein Content: Total protein content is measured as an indicator of cell number and health.

    • Lipid Peroxidation: The level of lipid peroxidation is measured as an indicator of oxidative stress.

  • Analysis: The results from the treated cells are compared to control (untreated) cells to determine the cytotoxic effects of each compound.

Conclusion

The comparative analysis of epinephrine and this compound reveals two compounds with distinct biological activities. Epinephrine is a potent hormone and neurotransmitter that modulates a wide range of physiological processes through specific interactions with adrenergic receptors and the activation of well-defined second messenger systems. Its effects are generally rapid and reversible. In contrast, this compound, an oxidation product of epinephrine, does not appear to interact significantly with adrenergic receptors. Instead, its biological effects are characterized by cellular toxicity, particularly cardiotoxicity, which is likely mediated by the induction of oxidative stress and mitochondrial dysfunction. The effects of this compound are often slower to manifest but can be more persistent and lead to irreversible cellular damage. This guide provides a foundational understanding for researchers and drug development professionals in distinguishing the biological profiles of these two related yet functionally disparate molecules.

References

Validating the Psychotomimetic Effects of Adrenochrome in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the psychotomimetic effects of adrenochrome in animal models, juxtaposed with other well-established psychotomimetic agents. It is designed to offer an objective overview supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Behavioral Effects: this compound vs. Alternative Psychotomimetics

The psychotomimetic properties of this compound, a metabolite of adrenaline, have been investigated in various animal models to understand its potential role in psychosis-like behaviors. These studies often compare its effects to classical psychotomimetics like lysergic acid diethylamide (LSD) and psychostimulants with psychotomimetic properties like amphetamine. Key behavioral paradigms used in these assessments include the open field test for locomotor activity and exploratory behavior, and the prepulse inhibition (PPI) test for sensorimotor gating deficits, a translational marker for schizophrenia.

Locomotor Activity and Stereotypy

Table 1: Comparison of Locomotor Activity and Stereotypy Induced by Psychotomimetic Agents in Rodents

CompoundAnimal ModelDose RangeObserved Effects on LocomotionObserved Effects on StereotypyCitation(s)
This compound MouseNot specifiedSedation followed by convulsions at lethal doses.Not specified.[2]
d-Amphetamine C57BL/6 Mouse2 - 20 mg/kgDose-dependent increase at lower doses.Emerges and predominates at higher doses.[1]
LSD Rat20 - 30 µg/kgInitial reduction followed by sustained activity.Failure to establish stereotyped routes.[3]
Prepulse Inhibition (PPI)

Prepulse inhibition is a neurological phenomenon where a weaker prestimulus inhibits the startle reaction to a subsequent stronger stimulus. Deficits in PPI are observed in schizophrenic patients and can be induced in animal models by psychotomimetic drugs. LSD, for example, has been shown to disrupt PPI in rats, an effect that can be reversed by 5-HT2A receptor antagonists. While the disruption of PPI is a hallmark of many psychotomimetic compounds, specific data on the effect of this compound on PPI in animal models is lacking in the available literature. Investigating this would be a crucial step in validating its psychotomimetic effects in a translational paradigm.

Neurochemical Effects: Impact on Dopaminergic and Serotonergic Systems

The psychotomimetic effects of many drugs are linked to their interactions with dopamine and serotonin neurotransmitter systems. This compound's potential mechanisms of action are thought to involve these pathways.

Dopaminergic System

Research suggests that this compound and its metabolites can affect dopaminergic neurons. While direct evidence of this compound's binding affinity to dopamine receptors is scarce, the D2 receptor is a key target for many antipsychotic and psychotomimetic drugs. Amphetamine, a well-known dopamine releaser and reuptake inhibitor, leads to increased locomotor activity and stereotypy, behaviors strongly linked to dopaminergic stimulation in the striatum and nucleus accumbens. Microdialysis studies in rats have shown that amphetamine significantly increases extracellular dopamine levels in the striatum. To fully understand this compound's psychotomimetic potential, it is essential to quantify its effects on dopamine release and metabolism in key brain regions.

Serotonergic System

The serotonin 5-HT2A receptor is a primary target for classic hallucinogens like LSD. Activation of this receptor is linked to the psychotomimetic and behavioral effects of these compounds. This compound's interaction with the 5-HT2A receptor and its downstream signaling pathways, such as the phospholipase C (PLC) pathway, remains an area requiring further investigation to draw clear parallels with serotonergic hallucinogens.

Table 2: Comparison of Neurochemical Effects of Psychotomimetic Agents

CompoundNeurotransmitter SystemReceptor InteractionEffect on Neurotransmitter LevelsCitation(s)
This compound Dopaminergic, SerotonergicEffects on dopamine neurons reported; specific receptor binding data is limited.Not quantitatively determined.
d-Amphetamine DopaminergicIncreases dopamine release and blocks reuptake.Increases extracellular dopamine in the striatum.
LSD SerotonergicAgonist at 5-HT2A receptors.Modulates serotonergic activity.

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Below are standardized methodologies for key behavioral and neurochemical assessments.

Open Field Test

Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.

Apparatus: A square or circular arena with high walls to prevent escape, often equipped with automated tracking systems (e.g., infrared beams or video tracking). For rats, a common arena size is 100x100 cm.

Procedure:

  • Habituate the animal to the testing room for at least 30 minutes before the test.

  • Gently place the animal in the center of the open field arena.

  • Allow the animal to explore the arena freely for a predetermined period (typically 5-30 minutes).

  • Record behavioral parameters using an automated tracking system. Key parameters include:

    • Total distance traveled: A measure of overall locomotor activity.

    • Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing frequency: A measure of exploratory behavior.

    • Stereotypy count/duration: Quantification of repetitive, non-goal-directed behaviors.

  • Thoroughly clean the arena between subjects to eliminate olfactory cues.

Data Analysis: Data is typically analyzed using ANOVA to compare different treatment groups.

Prepulse Inhibition (PPI) Test

Objective: To measure sensorimotor gating.

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the animal's startle response.

Procedure:

  • Acclimatize the animal to the startle chamber for a short period (e.g., 5 minutes) with background white noise.

  • The test session consists of a series of trials:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.

    • Prepulse-alone trials: A weak acoustic stimulus (e.g., 3-12 dB above background) is presented that does not elicit a startle response.

    • Prepulse-pulse trials: The weak prepulse stimulus precedes the strong pulse stimulus by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • Trials are presented in a pseudorandom order.

Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

In Vivo Microdialysis for Neurotransmitter Monitoring

Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of awake, freely moving animals.

Procedure:

  • Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum, prefrontal cortex).

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • After establishing a stable baseline, administer the test compound (e.g., this compound) and continue collecting samples to measure changes in neurotransmitter levels.

Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline levels and analyzed over time.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in validating the psychotomimetic effects of this compound, the following diagrams are provided.

G Experimental Workflow for Validating Psychotomimetic Effects cluster_behavioral Behavioral Assessment cluster_neurochemical Neurochemical Analysis cluster_molecular Molecular Analysis open_field Open Field Test (Locomotion, Stereotypy) data_analysis Data Analysis and Comparison open_field->data_analysis ppi Prepulse Inhibition Test (Sensorimotor Gating) ppi->data_analysis microdialysis In Vivo Microdialysis (Dopamine, Serotonin Levels) microdialysis->data_analysis receptor_binding Receptor Binding Assays (Affinity for D2, 5-HT2A) receptor_binding->data_analysis gene_expression Gene Expression Analysis (e.g., in Prefrontal Cortex) gene_expression->data_analysis signaling_pathway Signaling Pathway Analysis (e.g., cAMP, PLC) signaling_pathway->data_analysis animal_model Animal Model (e.g., Rat, Mouse) drug_administration Drug Administration (this compound, LSD, Amphetamine) animal_model->drug_administration drug_administration->open_field drug_administration->ppi drug_administration->microdialysis conclusion Validation of Psychotomimetic Effects data_analysis->conclusion

Caption: Experimental workflow for validating psychotomimetic effects.

G Proposed Signaling Pathways of this compound cluster_dopamine Dopaminergic Pathway cluster_serotonin Serotonergic Pathway adrenochrome_d2 This compound d2_receptor Dopamine D2 Receptor adrenochrome_d2->d2_receptor ? g_protein_d Gi/o Protein d2_receptor->g_protein_d adenylyl_cyclase Adenylyl Cyclase g_protein_d->adenylyl_cyclase Inhibition camp ↓ cAMP adenylyl_cyclase->camp pka ↓ PKA Activity camp->pka dopamine_effects Modulation of Dopaminergic Transmission pka->dopamine_effects psychotomimetic_effects Psychotomimetic-like Behaviors dopamine_effects->psychotomimetic_effects adrenochrome_5ht2a This compound ht2a_receptor Serotonin 5-HT2A Receptor adrenochrome_5ht2a->ht2a_receptor ? g_protein_s Gq/11 Protein ht2a_receptor->g_protein_s plc Phospholipase C (PLC) g_protein_s->plc pip2 PIP2 plc->pip2 ip3_dag IP3 + DAG pip2->ip3_dag Hydrolysis ca_pkc ↑ Ca2+ / ↑ PKC Activity ip3_dag->ca_pkc serotonin_effects Modulation of Serotonergic Transmission ca_pkc->serotonin_effects serotonin_effects->psychotomimetic_effects

Caption: Proposed signaling pathways of this compound.

Conclusion

The validation of this compound's psychotomimetic effects in animal models is an area that requires further rigorous investigation. While historical accounts suggest behavioral alterations, there is a notable lack of modern, quantitative data that would allow for a direct and objective comparison with well-characterized psychotomimetic agents like LSD and amphetamine. Future research should focus on conducting dose-response studies of this compound in standardized behavioral paradigms such as the open field and prepulse inhibition tests. Furthermore, detailed neurochemical analyses are needed to elucidate its precise mechanisms of action on the dopaminergic and serotonergic systems. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such future investigations, which will be critical in determining the validity of the this compound hypothesis of psychosis.

References

Unraveling the Neurotoxic Landscape of Catecholamine Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the neurotoxic potential of adrenochrome and other key catecholamine metabolites reveals distinct mechanisms of cellular damage, with implications for neurodegenerative diseases and drug development. This guide provides a comparative analysis of the neurotoxicity of this compound, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), 3,4-dihydroxymandelic acid (DOMA), and 3,4-dihydroxyphenylacetic acid (DOPAC), supported by experimental data and detailed methodologies.

Catecholamine metabolism is a fundamental process in neurobiology, but the byproducts of this pathway are not always benign. A growing body of research indicates that several catecholamine metabolites can exert neurotoxic effects, contributing to neuronal dysfunction and death. Understanding the comparative toxicity of these compounds is crucial for researchers in neuroscience and professionals in drug development seeking to mitigate neurodegenerative processes.

Comparative Neurotoxicity of Catecholamine Metabolites

The neurotoxicity of catecholamine metabolites varies significantly, with some exhibiting potent toxic effects at low micromolar concentrations, while others demonstrate toxicity only under specific conditions or in combination with other cellular stressors. The following table summarizes the available quantitative data on the neurotoxicity of this compound, DOPEGAL, DOMA, and DOPAC.

MetaboliteCell TypeAssayEndpointEffective ConcentrationCitation
This compound Human Umbilical Arterial Endothelial Cells[³H]thymidine incorporationInhibition of DNA synthesis200 µM
DOPEGAL PC-12 cellsCell ViabilityCell deathAs low as 6 µM
Dopamine Primary midbrain culturesCell ViabilityLD50~100 µM
DOPAC --Not directly neurotoxic-

This compound , an oxidation product of adrenaline, has been shown to be toxic to human umbilical arterial endothelial cells at a concentration of 200 µM, where it inhibits DNA synthesis. The neurotoxic aldehyde DOPEGAL , a metabolite of norepinephrine and epinephrine, demonstrates significant toxicity in PC-12 cells at concentrations as low as 6 µM. The parent catecholamine, dopamine , exhibits an LD50 of approximately 100 µM in primary midbrain cultures. In contrast, DOPAC , a major dopamine metabolite, does not appear to be directly neurotoxic but can modulate nitric oxide-induced apoptosis.

Mechanisms of Neurotoxicity and Signaling Pathways

The neurotoxic effects of these catecholamine metabolites are mediated by a range of cellular and molecular mechanisms, primarily involving oxidative stress, mitochondrial dysfunction, and the induction of apoptotic cell death.

Oxidative Stress: A common thread among the neurotoxic catecholamine metabolites is the generation of reactive oxygen species (ROS). The autoxidation of these compounds can lead to the production of superoxide radicals, hydrogen peroxide, and highly reactive quinones, which can damage cellular components, including lipids, proteins, and DNA.

Mitochondrial Dysfunction: Mitochondria are key targets for these toxic metabolites. This compound has been shown to impair mitochondrial oxidative phosphorylation. DOPAC, in combination with nitric oxide, can induce mitochondrial membrane potential dissipation and ATP depletion. This mitochondrial impairment can trigger the release of pro-apoptotic factors like cytochrome c.

Apoptosis: Programmed cell death, or apoptosis, is a major outcome of exposure to neurotoxic catecholamine metabolites. Dopamine, for instance, induces apoptosis through the activation of caspase-3 and the JNK signaling pathway. The signaling pathways often involve the mitochondrial intrinsic pathway, characterized by the release of cytochrome c and the subsequent activation of a caspase cascade.

Below are diagrams illustrating the key signaling pathways involved in the neurotoxicity of these compounds.

Adrenochrome_Neurotoxicity This compound This compound OxidativeStress Oxidative Stress (ROS Production) This compound->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction This compound->MitochondrialDysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis

This compound-induced neurotoxic signaling pathway.

DOPEGAL_Neurotoxicity DOPEGAL DOPEGAL MitochondrialDysfunction Mitochondrial Dysfunction DOPEGAL->MitochondrialDysfunction CaspaseActivation Caspase Activation MitochondrialDysfunction->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

DOPEGAL-induced neurotoxic signaling pathway.

Dopamine_Neurotoxicity Dopamine Dopamine Autoxidation Autoxidation (ROS Production) Dopamine->Autoxidation JNK_Pathway JNK Pathway Activation Autoxidation->JNK_Pathway Caspase3_Activation Caspase-3 Activation JNK_Pathway->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Dopamine-induced neurotoxic signaling pathway.

Experimental Protocols

To facilitate reproducible research in this area, detailed protocols for key in vitro neurotoxicity assays are provided below.

Cell Culture for Neurotoxicity Studies
  • Cell Lines: PC-12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma) cells are commonly used neuronal cell models.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For differentiation, nerve growth factor (NGF) can be added to the culture medium.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Plate Cells: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Expose cells to varying concentrations of the catecholamine metabolite for the desired time period (e.g., 24, 48 hours).

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilize Formazan: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

LDH Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from damaged cells.

  • Plate Cells and Treat: Follow steps 1 and 2 of the MTT assay protocol.

  • Collect Supernatant: After treatment, centrifuge the plate at 500 x g for 5 minutes and collect the cell culture supernatant.

  • Perform LDH Assay: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

  • Measure Absorbance: Read the absorbance at the recommended wavelength (typically 490 nm). Cytotoxicity is calculated as the percentage of LDH release compared to a positive control (cells lysed with Triton X-100).

TUNEL Assay for Apoptosis

The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis.

  • Cell Fixation and Permeabilization: Grow cells on coverslips, treat as desired, then fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Staining: Use a commercial TUNEL assay kit. Briefly, incubate the fixed and permeabilized cells with the TUN

adrenochrome versus mescaline: a comparative review of historical data

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two compounds that have captivated and confused researchers for decades. This review examines the historical data, from early isolation and synthesis to the divergent paths of scientific inquiry that defined their legacies.

Adrenochrome, an oxidation product of adrenaline, and mescaline, a naturally occurring psychedelic alkaloid, have both been subjects of intense scientific interest, particularly during the mid-20th century.[1][2] Their histories are intertwined with the early exploration of psychopharmacology and the search for the biochemical basis of mental illness.[3][4] While mescaline was established as a classic psychedelic, this compound's role as a psychotomimetic agent became the subject of a controversial and ultimately unproven hypothesis.[5] This guide provides a comparative analysis of these two compounds based on historical data, focusing on their chemical properties, experimental protocols, and proposed mechanisms of action.

Chemical and Pharmacological Properties

The foundational differences between this compound and mescaline are rooted in their chemical structures and origins. Mescaline is a phenethylamine alkaloid naturally found in peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi) cacti. This compound, conversely, is a molecule produced by the oxidation of adrenaline (epinephrine) and is not a naturally occurring psychoactive substance in the same vein.

PropertyThis compoundMescaline
Chemical Formula C₉H₉NO₃C₁₁H₁₇NO₃
Molar Mass 179.175 g·mol⁻¹211.26 g·mol⁻¹
Class Amino-indole (Oxidized Catecholamine)Phenethylamine
Historical Origin Isolated by Green & Richter (1937) from oxidized adrenaline.Isolated by Arthur Heffter (1897) from peyote cactus.
Reported Effects Psychotic reactions, thought disorder, derealization (in small, early studies).Visual and auditory hallucinations, altered perception, euphoria.
Historical Hypothesis Endogenous cause of schizophrenia (The "this compound Hypothesis").Psychotomimetic, used to model psychosis.
Primary Receptor Action Not well-established; historical studies were limited.Serotonin 5-HT₂A receptor agonist.

Historical Experimental Protocols

The methodologies used to study this compound and mescaline reflect the scientific standards and prevailing theories of their time.

Mescaline: Isolation and Self-Experimentation

The initial scientific investigation of mescaline was pioneered by German chemist Arthur Heffter in 1897. His work stands as a classic example of early psychopharmacological research.

  • Protocol: Heffter's Isolation of Mescaline (1897)

    • Extraction: Heffter obtained dried peyote buttons and performed a series of extractions to separate the various alkaloids present in the cactus.

    • Fractionation: He painstakingly separated the different alkaloid fractions.

    • Self-Experimentation: To identify the psychoactive component, Heffter systematically ingested each isolated alkaloid himself. Through this process, he determined that mescaline was the specific compound responsible for the visionary effects of peyote.

This method of self-experimentation, while ethically questionable by modern standards, was crucial in identifying mescaline's primary psychoactive properties. Later, in 1919, Ernst Späth achieved the first complete synthesis of mescaline, which allowed for more controlled and standardized research.

This compound: The Schizophrenia Hypothesis

Research into this compound was largely driven by the "this compound hypothesis of schizophrenia," proposed by psychiatrists Abram Hoffer and Humphry Osmond in the 1950s. They theorized that schizophrenia was caused by the improper metabolism of adrenaline, leading to the production of the neurotoxic substance, this compound.

  • Protocol: The Hoffer-Osmond Experiments (1950s)

    • Synthesis: this compound was synthesized by the oxidation of adrenaline, often using silver oxide as the oxidizing agent.

    • Human Administration: Hoffer and Osmond, along with other researchers in small-scale studies, administered this compound to themselves and to volunteers. They reported that the substance induced symptoms they considered analogous to schizophrenia, such as thought disorder and derealization.

    • Proposed Treatment: Based on their hypothesis, they proposed that megadoses of niacin (Vitamin B3) and Vitamin C could prevent the formation of this compound and therefore treat schizophrenia. They conducted double-blind controlled experiments to test this, reporting some success, though these findings were not successfully replicated by the wider scientific community.

The this compound hypothesis eventually lost favor due to a lack of evidence of elevated this compound levels in individuals with schizophrenia and the failure of other researchers to replicate the therapeutic claims.

Signaling Pathways and Mechanisms of Action

The understanding of how these two molecules exert their effects has evolved significantly. The diagrams below illustrate the historical and modern understanding of their proposed pathways.

G cluster_0 Mescaline Signaling Pathway mescaline Mescaline receptor 5-HT2A Receptor mescaline->receptor Agonist Binding plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag downstream Downstream Signaling & Psychedelic Effects ip3->downstream dag->downstream

Caption: Mescaline's primary mechanism of action.

G cluster_1 This compound Hypothesis (Hoffer & Osmond, 1950s) stress Stress adrenaline Adrenaline stress->adrenaline Increases This compound This compound (Oxidation) adrenaline->this compound Faulty Metabolism neurotoxicity Proposed Neurotoxicity & Psychotomimetic Effects This compound->neurotoxicity schizophrenia Schizophrenia Symptoms neurotoxicity->schizophrenia

Caption: The proposed role of this compound in schizophrenia.

Comparative Experimental Workflow

The scientific journeys of mescaline and this compound followed distinct paths, from discovery to their eventual places in scientific history.

G cluster_mescaline Mescaline Research Workflow cluster_this compound This compound Research Workflow ethno Ethnobotanical Observation (Peyote Use) isolation Isolation & Identification (Heffter, 1897) ethno->isolation synthesis Chemical Synthesis (Späth, 1919) isolation->synthesis pharma Pharmacological Studies (Psychotomimetic Model) synthesis->pharma receptor Receptor Binding Assays (Modern Era) pharma->receptor hypothesis Biochemical Hypothesis (Similarity to Mescaline) synthesis_ad Chemical Synthesis (Oxidation of Adrenaline) hypothesis->synthesis_ad human_exp Human Self-Experimentation (Hoffer & Osmond) synthesis_ad->human_exp clinical Clinical Trials (Niacin Therapy) human_exp->clinical decline Decline in Interest (Lack of Replication) clinical->decline

Caption: Divergent research paths of the two compounds.

Conclusion

The comparative histories of this compound and mescaline offer a stark contrast in scientific trajectory. Mescaline, identified through rigorous (if unconventional) early pharmacological methods, became a foundational tool in psychedelic research, with its mechanism of action now well-understood. Its history is one of careful chemical isolation and characterization that led to its establishment as a classic hallucinogen.

This compound's story, however, is a cautionary tale in scientific research. Born from a compelling hypothesis linking it to schizophrenia, the research was marked by small-scale, subjective experiments that proved difficult to replicate. While the this compound hypothesis stimulated debate and research into the biochemical roots of mental illness, the compound itself was never proven to be the endogenous psychotoxin its proponents claimed. Today, this compound is primarily remembered for this historical controversy rather than for any established pharmacological role in psychiatry.

References

A Comparative Analysis of Enzymatic and Non-Enzymatic Synthesis of Adrenochrome

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of adrenochrome, a significant oxidation product of adrenaline, presents a choice between enzymatic and non-enzymatic methodologies. This guide provides an objective comparison of these approaches, supported by experimental data, detailed protocols, and pathway visualizations to inform the selection of the most suitable synthesis strategy.

This compound (C₉H₉NO₃) is a chemical compound that has garnered interest for its role as an intermediate in the formation of neuromelanin.[1] Its synthesis can be achieved through both biological and chemical routes. The enzymatic pathway often utilizes enzymes like tyrosinase, while non-enzymatic methods employ various oxidizing agents. The choice of method can significantly impact yield, purity, and scalability.

Comparative Performance of Synthesis Methods

The selection of a synthesis method for this compound depends on several factors, including desired yield, purity requirements, and available resources. Non-enzymatic methods are generally well-established and can produce high yields, while enzymatic methods offer the potential for greater specificity and milder reaction conditions.

ParameterEnzymatic Synthesis (Tyrosinase)Non-Enzymatic Synthesis (Silver Oxide)Non-Enzymatic Synthesis (Sodium Periodate)Non-Enzymatic Synthesis (Persulfate)
Catalyst/Reagent Tyrosinase (e.g., from mushroom)Silver Oxide (Ag₂O)Sodium Periodate (NaIO₄)Persulfate (e.g., Ammonium Persulfate) with a metal salt catalyst (e.g., Bismuth Nitrate)
Typical Yield Variable, often lower in preparative scaleUp to 74%Reported as highly efficientGood yield
Reaction Conditions Near-neutral pH (e.g., 6.0-7.0), Room temperature (e.g., 25-37°C)Methanol, Room temperatureAqueous or aqueous-organic mediumAqueous medium, pH 4-8, 0-15°C
Reaction Time Can be rapid (minutes to hours)1 minute to several hoursGenerally rapid30 minutes to 2.5 hours
Purity of Crude Product Generally high specificity, but requires enzyme removalCan contain silver contaminants requiring purification (e.g., with anion-exchange resin)Byproducts depend on reaction controlByproducts can include black decomposition products
Key Advantages High specificity, mild reaction conditions, environmentally friendly catalyst.Well-established method, potentially high yields.High efficiency, readily available reagent.Avoids cyanide waste (unlike potassium ferricyanide method), relatively inexpensive.
Key Disadvantages Enzyme cost and stability, purification from enzyme can be complex, lower yields on a large scale.Potential for heavy metal contamination, instability of this compound in some solvents.Potential for over-oxidation if not controlled.Slower reaction rate without a catalyst, potential for this compound decomposition.

Experimental Protocols

Non-Enzymatic Synthesis of this compound using Silver Oxide

This protocol is adapted from established chemical synthesis methods for the oxidation of adrenaline.[2]

Materials:

  • Adrenaline

  • Anhydrous Methanol

  • Silver Oxide (Ag₂O), freshly prepared

  • Formic Acid (concentrated)

  • Anion-exchange resin (e.g., Dowex-1(Cl⁻))

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve adrenaline in dry methanol.

  • Add a catalytic amount of concentrated formic acid to the solution.

  • Maintain the reaction mixture at a controlled temperature, for instance, 35°C, using a water bath.

  • Add freshly prepared and dried silver oxide to the stirring solution. The addition should be done at once with vigorous stirring.

  • A color change from a slight yellow to a deep red-blood color indicates the formation of this compound. The reaction is typically rapid and can be monitored by observing this color change.

  • Allow the reaction to proceed for a short duration, for example, 1 minute.

  • Promptly filter the reaction mixture to remove the silver oxide precipitate. It is advisable to filter twice and wash the precipitate with a small amount of methanol to maximize recovery.

  • To remove any dissolved silver ions that may contribute to the instability of the product, pass the filtrate through a column packed with an anion-exchange resin.

  • The purified this compound solution can be concentrated under reduced pressure.

  • To induce crystallization, cool the concentrated solution and, if necessary, add a non-polar solvent like diethyl ether.

  • Collect the crystalline this compound by filtration and dry under vacuum. Store the product at low temperatures (e.g., -25°C) in the dark, as it is known to be unstable at room temperature, particularly in acidic environments where it can polymerize.

Enzymatic Synthesis of this compound using Mushroom Tyrosinase

This protocol provides a general framework for the enzymatic synthesis of this compound based on the known catalytic activity of mushroom tyrosinase on adrenaline.[3][4]

Materials:

  • Adrenaline

  • Mushroom Tyrosinase (commercially available or purified from Agaricus bisporus)

  • Phosphate buffer (e.g., 100 mM, pH 6.5-7.0)

  • Centrifugal filters for enzyme removal

  • Spectrophotometer for monitoring the reaction

Procedure:

  • Prepare a solution of adrenaline in the phosphate buffer. The concentration will depend on the desired scale and enzyme activity.

  • Equilibrate the adrenaline solution to the optimal temperature for tyrosinase activity (e.g., 25-35°C).

  • Initiate the reaction by adding a predetermined amount of mushroom tyrosinase to the adrenaline solution. The enzyme-to-substrate ratio will need to be optimized for efficient conversion.

  • Monitor the formation of this compound spectrophotometrically by measuring the increase in absorbance at approximately 480-490 nm.

  • Allow the reaction to proceed until the absorbance reaches a plateau, indicating the completion of the reaction or enzyme inactivation.

  • Terminate the reaction by rapidly cooling the mixture or by adding a tyrosinase inhibitor.

  • Separate the this compound from the tyrosinase enzyme. This can be achieved by methods such as ultrafiltration using centrifugal filters with a molecular weight cutoff that retains the enzyme while allowing the smaller this compound molecule to pass through.

  • The resulting solution contains this compound. Further purification, if necessary, can be performed using chromatographic techniques. Due to its instability, the purified this compound should be used immediately or stored under appropriate conditions (low temperature, protected from light).

Signaling Pathways and Molecular Interactions

The biological significance of this compound is linked to its role as an intermediate in metabolic pathways, particularly in the formation of neuromelanin and its detoxification.

This compound in Neuromelanin Synthesis

Neuromelanin is a dark pigment found in specific neurons of the brain, notably in the substantia nigra.[5] this compound is considered a key intermediate in the synthesis of neuromelanin from catecholamines like adrenaline. The pathway involves the oxidation of adrenaline to this compound, which then undergoes further reactions, including tautomerization and polymerization, to form the complex structure of neuromelanin. This process is thought to have a protective role by sequestering potentially toxic quinones.

Neuromelanin_Synthesis Adrenaline Adrenaline This compound This compound Adrenaline->this compound Oxidation Leucothis compound Leucothis compound (5,6-dihydroxy-1-methylindole) This compound->Leucothis compound Tautomerization Indole_5_6_quinone Indole-5,6-quinone Leucothis compound->Indole_5_6_quinone Oxidation Neuromelanin Neuromelanin Indole_5_6_quinone->Neuromelanin Polymerization

Neuromelanin Synthesis Pathway from Adrenaline.
Detoxification of this compound by Glutathione-S-Transferase

This compound can be cytotoxic, and its detoxification is a crucial cellular process. Glutathione-S-transferases (GSTs) are a family of enzymes that play a key role in this process by catalyzing the conjugation of this compound with glutathione (GSH). This conjugation reaction increases the water solubility of this compound, facilitating its excretion and preventing its accumulation to toxic levels. Genetic variations in GST enzymes have been studied in relation to diseases where catecholamine metabolism is implicated.

Adrenochrome_Detoxification cluster_0 Detoxification Pathway This compound This compound Adrenochrome_GSH_Conjugate This compound-GSH Conjugate This compound->Adrenochrome_GSH_Conjugate Glutathione Glutathione (GSH) Glutathione->Adrenochrome_GSH_Conjugate GST Glutathione-S-Transferase (GST) GST->Adrenochrome_GSH_Conjugate catalyzes Excretion Excretion Adrenochrome_GSH_Conjugate->Excretion

Detoxification of this compound via Glutathione Conjugation.

Conclusion

Both enzymatic and non-enzymatic methods offer viable routes for the synthesis of this compound, each with distinct advantages and disadvantages. Non-enzymatic approaches, particularly those utilizing potent oxidizing agents like silver oxide or sodium periodate, are well-suited for achieving high yields in a laboratory setting. However, they may require more stringent purification steps to remove residual reagents and byproducts. In contrast, enzymatic synthesis using tyrosinase provides a highly specific and greener alternative, operating under mild conditions. While potentially offering higher purity of the initial product, challenges related to enzyme cost, stability, and scalability for preparative purposes need to be considered. The choice of synthesis method will ultimately be guided by the specific requirements of the research or application, including the desired scale, purity, and available resources.

References

Evaluating the Efficacy of Adrenochrome Stabilization Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adrenochrome, the oxidized derivative of epinephrine, is a molecule of significant interest in various research fields. However, its inherent instability presents a considerable challenge for its study and potential therapeutic applications. This guide provides a comparative overview of two primary methods for stabilizing this compound: the formation of this compound monosemicarbazone and this compound monoaminoguanidine.

Due to a lack of publicly available, direct comparative studies evaluating the efficacy of these stabilization methods under identical stress conditions, this document outlines a comprehensive experimental framework for such an evaluation. The following sections detail the synthesis protocols for both stabilized derivatives, a rigorous protocol for a comparative forced degradation study, and a suitable High-Performance Liquid Chromatography (HPLC) method for quantitative analysis.

Methods of Stabilization: A Comparative Overview

This compound's instability stems from its ortho-quinone structure, making it susceptible to degradation by light, heat, and changes in pH[1][2]. Stabilization is typically achieved by derivatizing the carbonyl groups of the this compound molecule. The two most common derivatives are this compound monosemicarbazone and this compound monoaminoguanidine[3][4].

  • This compound Monosemicarbazone (Carbazochrome): This derivative is formed by the reaction of this compound with semicarbazide. It is a well-established hemostatic agent[1]. The optimal pH for its formation is generally between 5 and 7.

  • This compound Monoaminoguanidine: This derivative is synthesized by reacting this compound with aminoguanidine. The formation of this derivative is favored under more acidic conditions, typically at a pH range of 2 to 5.

The selection of a stabilization method depends on the intended application, required solubility, and desired stability profile under specific environmental conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of both stabilized derivatives and a comparative forced degradation study to evaluate their stability.

Synthesis of this compound Monosemicarbazone

This protocol is based on established synthesis methods described in the patent literature.

Materials:

  • Adrenaline (Epinephrine)

  • Silver Oxide (Ag₂O) or other suitable oxidizing agent

  • Methanol

  • Semicarbazide Hydrochloride

  • Potassium Acetate

  • Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Oxidation of Adrenaline: Dissolve adrenaline in methanol. Add silver oxide as the oxidizing agent and stir the mixture at room temperature until the solution turns a deep red, indicating the formation of this compound. The reaction progress can be monitored spectrophotometrically.

  • Preparation of Semicarbazide Solution: In a separate flask, dissolve semicarbazide hydrochloride and potassium acetate in water to create a buffered solution with a pH between 5 and 7.

  • Formation of this compound Monosemicarbazone: Cool the this compound solution to 0-5°C. Slowly add the buffered semicarbazide solution to the this compound solution with continuous stirring.

  • Crystallization and Isolation: Continue stirring the reaction mixture at a low temperature to allow for the crystallization of this compound monosemicarbazone.

  • Purification: Filter the resulting precipitate, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization.

Adrenaline Adrenaline in Methanol Oxidation Oxidation (e.g., Ag₂O) Adrenaline->Oxidation This compound This compound Solution Oxidation->this compound Reaction Reaction at 0-5°C This compound->Reaction Semicarbazide Buffered Semicarbazide Solution (pH 5-7) Semicarbazide->Reaction Crystallization Crystallization Reaction->Crystallization Isolation Filtration and Washing Crystallization->Isolation Purification Drying and Recrystallization Isolation->Purification Final_Product This compound Monosemicarbazone Purification->Final_Product

Synthesis of this compound Monosemicarbazone
Synthesis of this compound Monoaminoguanidine

This protocol is adapted from methodologies found in patent literature.

Materials:

  • Adrenaline (Epinephrine)

  • Potassium Ferricyanide or other suitable oxidizing agent

  • Sodium Bicarbonate

  • Acetic Acid

  • Aminoguanidine Nitrate or Hydrochloride

  • Water

  • Hydrochloric Acid (HCl)

  • Ammonia solution

Procedure:

  • Oxidation of Adrenaline: Prepare an aqueous solution of adrenaline in dilute acetic acid. In a separate vessel, prepare a solution of potassium ferricyanide and sodium bicarbonate. Add the adrenaline solution to the oxidizing agent solution with stirring.

  • Preparation of Aminoguanidine Solution: Dissolve aminoguanidine nitrate or hydrochloride in water.

  • Formation of this compound Monoaminoguanidine: Adjust the pH of the this compound solution to between 2 and 5 using dilute HCl. Add the aminoguanidine solution to the pH-adjusted this compound solution while stirring.

  • Precipitation and Isolation: After a suitable reaction time (e.g., 30 minutes), add ammonia solution to precipitate the this compound monoaminoguanidine.

  • Purification: Filter the orange-colored crystalline precipitate, wash with water, and dry.

Adrenaline Adrenaline in Acetic Acid Oxidation Oxidation (e.g., K₃[Fe(CN)₆]) Adrenaline->Oxidation This compound This compound Solution Oxidation->this compound pH_Adjustment pH Adjustment (pH 2-5) This compound->pH_Adjustment Reaction Reaction pH_Adjustment->Reaction Aminoguanidine Aminoguanidine Solution Aminoguanidine->Reaction Precipitation Precipitation with Ammonia Reaction->Precipitation Isolation Filtration and Washing Precipitation->Isolation Final_Product This compound Monoaminoguanidine Isolation->Final_Product

Synthesis of this compound Monoaminoguanidine
Comparative Forced Degradation Study

This protocol is designed to assess and compare the stability of this compound monosemicarbazone and this compound monoaminoguanidine under various stress conditions.

Materials and Equipment:

  • This compound monosemicarbazone

  • This compound monoaminoguanidine

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Calibrated stability chambers (for temperature and humidity control)

  • Photostability chamber

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare stock solutions of both this compound monosemicarbazone and this compound monoaminoguanidine in a suitable solvent (e.g., water or a mixture of water and methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solutions with 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the sample solutions with 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the sample solutions with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose the solid samples and solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a stability chamber for a defined period.

    • Photostability: Expose the solid samples and solutions to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at appropriate time intervals for each stress condition.

  • Sample Analysis: At each time point, neutralize the acid and base hydrolyzed samples. Dilute all samples to a suitable concentration and analyze them using the validated HPLC method described below.

  • Data Analysis: Calculate the percentage degradation of the parent compound and the formation of degradation products at each time point for both derivatives.

cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis AMS This compound Monosemicarbazone Solution Acid Acid Hydrolysis (0.1 N HCl, 60°C) AMS->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) AMS->Base Oxidation Oxidation (3% H₂O₂, RT) AMS->Oxidation Thermal Thermal Stress (40, 60, 80°C) AMS->Thermal Photo Photostability (ICH Q1B) AMS->Photo AMG This compound Monoaminoguanidine Solution AMG->Acid AMG->Base AMG->Oxidation AMG->Thermal AMG->Photo Sampling Time-point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization HPLC HPLC Analysis Neutralization->HPLC Data Data Analysis (% Degradation) HPLC->Data

Forced Degradation Study Workflow
HPLC Method for Quantitative Analysis

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. The following is a proposed method based on literature for catecholamine analysis.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve adequate separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the absorption maxima of the parent compounds and their expected degradation products. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Data Presentation

The quantitative data obtained from the forced degradation study should be summarized in a clear and structured table to facilitate easy comparison of the stability of the two derivatives.

Stress ConditionTime (hours)This compound Monosemicarbazone (% Remaining)This compound Monoaminoguanidine (% Remaining)Major Degradation Products (RT)
Acid Hydrolysis (0.1 N HCl, 60°C) 2
4
8
24
Base Hydrolysis (0.1 N NaOH, 60°C) 2
4
8
24
Oxidative Degradation (3% H₂O₂, RT) 2
4
8
24
Thermal Degradation (80°C) 24
48
72
Photostability (ICH Q1B) 24
48
72

RT = Retention Time

Conclusion

This guide provides a framework for the systematic evaluation of the efficacy of two prominent this compound stabilization methods. By following the detailed experimental protocols for synthesis and forced degradation, researchers can generate robust, comparative data. The presented HPLC method and data summary table will aid in the clear and objective assessment of the stability of this compound monosemicarbazone and this compound monoaminoguanidine. The results of such a study will be invaluable for selecting the most appropriate stabilization strategy for future research and development involving this compound.

References

Safety Operating Guide

Adrenochrome Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of adrenochrome, a compound known for its instability and potential cardiotoxic properties.[1] Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.

Chemical and Physical Properties of this compound

This compound is an unstable chemical compound formed from the oxidation of epinephrine.[2] In solution, it presents as a pink-colored substance that can polymerize into brown or black melanin compounds upon further oxidation.[1] Understanding its properties is the first step toward safe handling and disposal.

PropertyValueSource
Molecular Formula C₉H₉NO₃[2][3]
Molecular Weight 179.17 g/mol
Appearance Solid
Stability Unstable, sensitive to light, heat, and pH changes. Degrades rapidly in the presence of certain enzymes.
Solubility Sparingly soluble in DMSO (1-10 mg/ml), slightly soluble in PBS (pH 7.2) (0.1-1 mg/ml).
Hazards Harmful if swallowed. Potential for cardiotoxic properties.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment to prevent exposure.

  • Eye/Face Protection : Wear tightly fitting safety goggles.

  • Skin Protection : Wear impervious, flame-resistant clothing and chemical-impermeable gloves.

  • Respiratory Protection : In situations where dust or aerosols may be generated, a full-face respirator is necessary.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste management company. This ensures that the compound is handled and disposed of in accordance with all applicable regulations.

For Small Quantities (Laboratory Scale):

  • Segregation and Collection :

    • Collect waste this compound, whether in solid form or in solution, in a designated, properly labeled, and sealed waste container.

    • Avoid mixing this compound waste with other chemical waste streams unless compatibility is confirmed. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage :

    • Store the sealed waste container in a cool, well-ventilated area, away from sources of ignition.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal :

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash. Discharge into the environment must be avoided.

In Case of Accidental Spills:

  • Evacuation and Ventilation : Evacuate personnel from the immediate area and ensure adequate ventilation.

  • Containment : Prevent further spillage or leakage if it is safe to do so.

  • Cleanup :

    • For solid spills, carefully collect the material, avoiding dust formation.

    • Use appropriate tools and equipment, such as spark-proof tools, to prevent ignition.

    • Place the collected material into a suitable, closed container for disposal.

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : Dispose of the collected waste and any contaminated cleaning materials as hazardous waste, following the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Adrenochrome_Disposal_Workflow cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in Designated Container ppe->collect label_container Label Container as 'Hazardous Waste: this compound' collect->label_container spill Accidental Spill Occurs collect->spill If Spill Occurs store Store in Cool, Well-Ventilated Area label_container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end_disposal Disposal by Licensed Chemical Waste Vendor contact_ehs->end_disposal contain_spill Contain Spill spill->contain_spill cleanup_spill Clean Up Spill (Avoid Dust) contain_spill->cleanup_spill collect_spill Collect Contaminated Material cleanup_spill->collect_spill collect_spill->collect

Caption: this compound Waste Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and regulatory compliance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.